Acefylline piperazine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1216768-50-1 |
|---|---|
Molecular Formula |
C22H30N10O8 |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2 |
InChI Key |
HAAJFUJFGYCCPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |
Origin of Product |
United States |
Foundational & Exploratory
Acefylline Piperazine: An In-depth Technical Guide on its Role as an Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acefylline (B349644) piperazine (B1678402), a xanthine (B1682287) derivative, functions as a non-selective adenosine (B11128) receptor antagonist. This technical guide provides a comprehensive overview of its mechanism of action, with a focus on its interaction with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). While quantitative pharmacological data for acefylline piperazine is limited in publicly available literature, this document summarizes the known information and provides comparative data for structurally related xanthines, such as theophylline (B1681296) and caffeine, to offer a contextual understanding of its potential activity. Detailed experimental protocols for assessing adenosine receptor antagonism are provided, along with visualizations of the associated signaling pathways to support further research and drug development efforts in this area.
Introduction
This compound is a salt of acefylline and piperazine, belonging to the xanthine chemical class.[1][2] It is clinically utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic bronchitis.[2][3] The therapeutic effects of xanthine derivatives are primarily attributed to two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4] This guide focuses on the latter, exploring the role of this compound as an antagonist at the four known adenosine receptor subtypes.
Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in regulating a wide array of physiological processes through its interaction with four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[5][6] These receptors are widely distributed throughout the body and are involved in diverse functions, including cardiovascular regulation, neurotransmission, inflammation, and respiration.[7][8] Consequently, adenosine receptor antagonists, such as this compound, have significant therapeutic potential.
Molecular Profile
-
Chemical Name: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid; piperazine[9]
-
Synonyms: Acepifylline, Etaphylline[5]
-
Chemical Class: Xanthine Derivative[2]
Mechanism of Action: Adenosine Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the binding of endogenous adenosine to its receptors. The four adenosine receptor subtypes are coupled to different G-proteins and mediate distinct downstream signaling cascades.
Adenosine Receptor Subtypes and Signaling Pathways
-
A1 and A3 Receptors: These receptors are primarily coupled to inhibitory G-proteins (Gi/o). Upon activation by adenosine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate other signaling pathways, such as phospholipase C (PLC).[7][10]
-
A2A and A2B Receptors: These receptors are coupled to stimulatory G-proteins (Gs). Adenosine binding to these receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[7][10]
The antagonistic action of this compound at these receptors prevents the downstream effects of adenosine, leading to its observed physiological responses, such as smooth muscle relaxation in the airways.
Signaling Pathway Diagrams
Caption: A1 and A3 Adenosine Receptor Signaling Pathway.
References
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 18833-13-1 | FA37140 | Biosynth [biosynth.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. Biphasic actions of the adenosine A2a receptor antagonist istradefylline in mice with obstructive uropathy - PMC [pmc.ncbi.nlm.nih.gov]
Phosphodiesterase Inhibition by Acefylline Piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acefylline (B349644) piperazine (B1678402), a xanthine (B1682287) derivative, functions as a non-selective phosphodiesterase (PDE) inhibitor, contributing to its therapeutic effects as a bronchodilator and cardiac stimulant.[1] By impeding the enzymatic degradation of cyclic adenosine (B11128) monophosphate (cAMP), acefylline piperazine elevates intracellular cAMP levels, leading to the relaxation of smooth muscles, particularly in the bronchial airways. This technical guide provides a comprehensive overview of the mechanism of action, available quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the pertinent signaling pathways. While specific inhibitory concentration (IC50) values for this compound against various PDE isoenzymes are not extensively documented in publicly available literature, this guide offers a framework for their determination based on established methodologies for related xanthine derivatives.
Introduction
This compound is a salt of acefylline and piperazine, where acefylline (7-theophyllineacetic acid) is the active moiety responsible for phosphodiesterase inhibition.[2] Similar to other methylxanthines like theophylline (B1681296), its primary mechanism of action involves the competitive, non-selective inhibition of phosphodiesterase enzymes.[3] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a wide array of cellular processes.[1] The inhibition of PDEs, particularly PDE4, in airway smooth muscle and inflammatory cells leads to an accumulation of intracellular cAMP.[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and mitigate inflammatory responses.[4]
Mechanism of Action: Phosphodiesterase Inhibition
The core mechanism of this compound revolves around its ability to block the active site of phosphodiesterase enzymes. This inhibition prevents the conversion of cAMP to its inactive form, adenosine monophosphate (AMP). The resulting elevation of intracellular cAMP has several downstream effects crucial for its therapeutic action in respiratory diseases:
-
Bronchodilation: Increased cAMP in airway smooth muscle cells activates PKA, which phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to muscle relaxation and dilation of the airways.
-
Anti-inflammatory Effects: In inflammatory cells such as mast cells, eosinophils, and neutrophils, elevated cAMP levels suppress the release of pro-inflammatory mediators, including cytokines and leukotrienes.[3]
This compound is considered a non-selective PDE inhibitor, meaning it is likely to inhibit multiple PDE isoenzymes.[1] However, its therapeutic effects in asthma and COPD are thought to be primarily mediated through the inhibition of PDE3 and PDE4 isoforms, which are prominently expressed in airway smooth muscle and inflammatory cells.[5]
Signaling Pathway of this compound in Airway Smooth Muscle Cells
Caption: Signaling pathway of this compound in airway smooth muscle cells.
Quantitative Data on Phosphodiesterase Inhibition
Table 1: Inhibitory Potency (IC50) of Theophylline against PDE Isoforms (for reference)
| PDE Isozyme | IC50 (µM) | Source |
| PDE4A | 1642 | [5] |
Note: This table provides reference data for theophylline. Experimental determination of IC50 values for this compound is recommended for accurate characterization.
Experimental Protocols
To address the lack of specific quantitative data for this compound, the following detailed experimental protocols are provided. These protocols are based on established methods for characterizing phosphodiesterase inhibitors and can be adapted to determine the IC50 values of this compound against various PDE isoenzymes and to quantify its effects on intracellular cAMP levels.
Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against purified PDE isoenzymes. A common method is a spectrophotometric assay.[6]
Objective: To determine the IC50 value of this compound for specific PDE isoenzymes.
Materials and Reagents:
-
Purified recombinant human PDE isoenzymes (e.g., PDE1-5)
-
This compound
-
cAMP or cGMP (substrate, depending on the PDE isoenzyme)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Inorganic pyrophosphatase
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare substrate solution (cAMP or cGMP) in assay buffer.
-
Prepare enzyme solutions of the desired PDE isoenzymes in assay buffer. The concentration should be optimized to ensure the reaction is in the linear range.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and substrate.
-
Control wells (100% activity): Add assay buffer, substrate, and PDE enzyme solution.
-
Inhibitor wells: Add this compound dilutions, substrate, and PDE enzyme solution.
-
-
Incubation:
-
Pre-incubate the plate at 30°C or 37°C for 10-15 minutes.
-
Initiate the reaction by adding the PDE enzyme to the wells (or substrate if the enzyme was pre-incubated with the inhibitor).
-
Incubate for a defined period (e.g., 15-30 minutes), ensuring that substrate hydrolysis does not exceed 20-30%.
-
-
Termination and Detection:
-
Stop the reaction by adding a stopping reagent (e.g., 0.1 M HCl) or by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine.
-
The amount of product can be quantified using various methods, including HPLC or a coupled enzyme assay where the product is converted to a chromogenic or fluorogenic substance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Experimental Workflow for In Vitro PDE Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol measures the functional consequence of PDE inhibition by quantifying the increase in intracellular cAMP levels in a cellular model.
Objective: To determine the EC50 value of this compound for cAMP accumulation in a relevant cell line.
Materials and Reagents:
-
A suitable cell line (e.g., human airway smooth muscle cells, HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator, used as a positive control and to stimulate cAMP production)
-
Phosphodiesterase inhibitor (e.g., IBMX, for comparison)
-
Lysis buffer
-
Multi-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
-
Cell Lysis:
-
After the stimulation period, remove the medium and add lysis buffer to each well to lyse the cells and stabilize the intracellular cAMP.
-
-
cAMP Quantification:
-
Quantify the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
-
Logical Flow for Cell-Based cAMP Assay
Caption: Logical flow for measuring intracellular cAMP accumulation.
Conclusion
This compound is a non-selective phosphodiesterase inhibitor that exerts its therapeutic effects, primarily bronchodilation, through the elevation of intracellular cAMP. While its general mechanism of action is well-understood and analogous to other xanthine derivatives, there is a notable absence of specific quantitative data on its inhibitory profile against various PDE isoenzymes in the public domain. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the IC50 and EC50 values of this compound, thereby enabling a more precise characterization of its pharmacological properties. Such data is essential for a deeper understanding of its therapeutic potential and for the development of more selective and efficacious PDE inhibitors in the future. Further research is warranted to fully elucidate the inhibitory spectrum of this compound and to correlate these findings with its clinical efficacy and side-effect profile.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacological Profile of Acefylline Piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline (B349644) piperazine (B1678402) is a synthetic xanthine (B1682287) derivative, emerging as a compound of interest in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a salt of acefylline (a derivative of theophylline) and piperazine, it is designed to offer the therapeutic benefits of xanthines with an improved tolerability profile.[1] This technical guide provides an in-depth overview of the pharmacological profile of Acefylline Piperazine, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its pharmacological effects primarily through two distinct mechanisms: antagonism of adenosine (B11128) receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[3][4] The piperazine moiety is primarily included to form a stable salt, enhancing the solubility of the active acefylline component.[1]
Adenosine Receptor Antagonism
Acefylline acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[3][5] In the airways, adenosine is known to cause bronchoconstriction in asthmatic patients. By blocking adenosine receptors on bronchial smooth muscle and inflammatory cells, acefylline mitigates these bronchoconstrictor effects.[2] Antagonism of adenosine receptors in the central nervous system (CNS) also contributes to a stimulant effect, which can enhance the respiratory drive.[1]
Phosphodiesterase (PDE) Inhibition
As a xanthine derivative, acefylline is a non-selective inhibitor of phosphodiesterase enzymes.[3][4] PDEs are responsible for the intracellular degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, acefylline increases the intracellular concentrations of these second messengers. The resulting increase in cAMP in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn phosphorylates target proteins that promote smooth muscle relaxation and bronchodilation.[6][7]
Pharmacodynamics
The primary pharmacodynamic effects of this compound are bronchodilation and anti-inflammatory actions. It also exhibits stimulatory effects on the central nervous and cardiovascular systems.[3]
Quantitative Pharmacodynamic Data
Specific quantitative data on the binding affinities (Ki) of this compound for adenosine receptor subtypes and its inhibitory concentrations (IC50) against various phosphodiesterase isoforms are limited in publicly available literature. The following table includes available data for acefylline and provides context with data from the related, well-studied xanthine, theophylline.
| Parameter | Target | Value | Species | Comments |
| Ki | Adenosine A2b Receptor | 4.56 (pKi) | Human | Data for Acefylline.[8] |
| IC50 | Phosphodiesterase (non-selective) | - | - | Characterized as a non-selective PDE inhibitor, but specific IC50 values for this compound are not readily available. |
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented. However, studies on the active moiety, theophylline-7-acetic acid, suggest it is poorly absorbed after oral administration and has a short elimination half-life.[9] The piperazine salt is intended to improve the physicochemical properties of the drug.
Quantitative Pharmacokinetic Data
Comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not well-established in the available literature.
| Parameter | Value | Species | Route of Administration | Comments |
| Bioavailability | Poor | Human | Oral | Based on studies with theophylline-7-acetic acid.[9] |
| Half-life (t½) | Short | Human | Oral | Based on studies with theophylline-7-acetic acid.[9] |
| Cmax | Not Available | - | - | - |
| Tmax | Not Available | - | - | - |
| AUC | Not Available | - | - | - |
Therapeutic Effects and Clinical Data
This compound is indicated for the symptomatic relief of bronchospasm associated with asthma, chronic bronchitis, and emphysema.[1][3] Clinical studies specifically evaluating the efficacy of this compound as a monotherapy are limited. Some studies have assessed its efficacy in combination with other drugs. For instance, a study in children with cough showed that a combination of this compound and Diphenhydramine was less effective and had more side effects compared to a polyherbal syrup.[9] Another study on a combination of N-acetylcysteine and acebrophylline (B110486) (a related compound) showed improvements in FEV1 in both COPD and asthma patients.[10]
Quantitative Clinical Data
| Indication | Parameter | Result | Study Population | Comments |
| Asthma/COPD | FEV1 Improvement | Not Available | - | - |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are representative protocols for key assays used to characterize xanthine derivatives.
Adenosine Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
Principle: This competitive binding assay measures the ability of this compound to displace a known radiolabeled ligand from a specific adenosine receptor subtype expressed in cell membranes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Select a radioligand with high affinity and selectivity for the receptor subtype of interest (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a non-labeled agonist/antagonist).
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against different PDE isoforms.
Principle: This assay measures the ability of this compound to inhibit the hydrolysis of cAMP or cGMP by a specific PDE isoform.
Methodology:
-
Enzyme and Substrate: Use purified recombinant human PDE isoforms and their respective radiolabeled substrates ([3H]cAMP or [3H]cGMP).
-
Assay Buffer: A typical buffer would be 40 mM Tris-HCl, pH 8.0, containing MgCl2.
-
Incubation: In a 96-well plate, pre-incubate the PDE enzyme with varying concentrations of this compound.
-
Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate.
-
Reaction Termination: Stop the reaction after a defined period, for example, by heat inactivation.
-
Product Conversion: Add a 5'-nucleotidase to convert the resulting [3H]AMP or [3H]GMP to [3H]adenosine or [3H]guanosine.
-
Separation: Use an anion-exchange resin to bind the unreacted charged substrate, leaving the uncharged product in the supernatant.
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound is a xanthine derivative with a dual mechanism of action involving adenosine receptor antagonism and phosphodiesterase inhibition, leading to bronchodilator and anti-inflammatory effects. While its clinical use is established for obstructive airway diseases, there is a notable lack of specific quantitative pharmacodynamic and pharmacokinetic data in the public domain. Further research is warranted to fully characterize its binding affinities, inhibitory potencies, and pharmacokinetic profile to optimize its therapeutic use and explore its full potential in respiratory medicine. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. biomedicus.gr [biomedicus.gr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bronchodilator actions of xanthine derivatives administered by inhalation in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of this compound Interaction and Dissociation Constants in Polymer Solvent Systems | Pakistan Journal of Analytical & Environmental Chemistry [pjaec.pk]
- 10. dovepress.com [dovepress.com]
Acefylline Piperazine: A Technical Guide on its Bronchodilatory Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acefylline (B349644) piperazine (B1678402) is a xanthine (B1682287) derivative recognized for its efficacy as a bronchodilator in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of acefylline piperazine, supported by available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways. The primary therapeutic effects of this compound are attributed to its dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors, leading to airway smooth muscle relaxation and a reduction in airway inflammation.[1][3]
Core Mechanisms of Action
This compound's role as a bronchodilator is primarily mediated through two synergistic molecular pathways:
Phosphodiesterase (PDE) Inhibition
Acefylline, the active component of this compound, functions as a non-selective inhibitor of phosphodiesterase enzymes, with a notable effect on PDE3 and PDE4 isoforms.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates smooth muscle relaxation. By inhibiting PDE activity, acefylline leads to an accumulation of intracellular cAMP in airway smooth muscle cells.[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets, ultimately resulting in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.[1]
Adenosine Receptor Antagonism
Acefylline also acts as an antagonist at adenosine receptors, particularly the A2B subtype.[3] Adenosine is an endogenous nucleoside that can induce bronchoconstriction in asthmatic individuals by activating A1 and other adenosine receptors on airway smooth muscle.[1] By competitively blocking these receptors, acefylline mitigates the bronchoconstrictive effects of adenosine, contributing to its overall bronchodilatory profile.[1]
Quantitative Data
The following tables summarize the available quantitative data for the pharmacological activity of acefylline. It is important to note that specific IC50 values for the inhibition of individual PDE isoenzymes by this compound are not widely available in publicly accessible literature. The data from Ferretti et al. (1992) indicates inhibitory activity against PDE III and IV, but precise IC50 values could not be retrieved from the available abstract.[4]
Table 1: Adenosine Receptor Binding Affinity of Acefylline
| Receptor Subtype | Ki (nM) | Species | Source |
| Adenosine A2B | 4.56 | Human | [3] |
Table 2: Phosphodiesterase Isoenzyme Inhibition by Theophylline-7-acetic acid (Acefylline)
| PDE Isoenzyme | IC50 | Species | Source |
| Type III | Data not available | Rat (Lung) | [4] |
| Type IV | Data not available | Rat (Lung) | [4] |
Table 3: Clinical Efficacy Data (FEV1)
| Indication | Dosage | Study Duration | Change in FEV1 | p-value | Source |
| Asthma/COPD | Data not available | Data not available | Data not available | Data not available | No dedicated clinical trial data for this compound focusing on FEV1 as a primary endpoint was identified in the public domain. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's bronchodilator activity.
In Vitro Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory effect of this compound on the activity of specific PDE isoenzymes (e.g., PDE3, PDE4).
Principle: This assay measures the ability of this compound to inhibit the hydrolysis of cAMP by a specific PDE isoenzyme. The remaining cAMP is then quantified, typically using a competitive binding assay or a fluorescence-based method.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of purified recombinant human PDE3 or PDE4 enzyme in the reaction buffer.
-
Prepare a solution of [3H]-cAMP (radiolabeled substrate).
-
Prepare a stop solution (e.g., 0.1 M HCl).
-
Prepare a slurry of anion-exchange resin (e.g., Dowex 1x8) to separate the product ([3H]-AMP) from the substrate.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known PDE inhibitor, e.g., rolipram (B1679513) for PDE4).
-
Add the purified PDE enzyme to each well and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [3H]-cAMP to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Add the anion-exchange resin slurry to each well to bind the unreacted [3H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the [3H]-AMP product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the PDE activity) from the curve using non-linear regression analysis.
-
Isolated Tracheal Ring Assay for Bronchodilator Effect
Objective: To evaluate the direct relaxant effect of this compound on airway smooth muscle.
Principle: Tracheal rings isolated from an experimental animal (e.g., guinea pig) are suspended in an organ bath and contracted with a spasmogen (e.g., histamine (B1213489) or carbachol). The ability of this compound to reverse this contraction is then measured.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g).
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1).
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.
-
-
Experimental Setup:
-
Mount each tracheal ring in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
Induce a sustained contraction of the tracheal rings by adding a submaximal concentration of a contractile agent, such as histamine (1 µM) or carbachol (B1668302) (0.1 µM), to the organ bath.
-
Once the contraction has stabilized, add this compound cumulatively to the bath in increasing concentrations (e.g., 10-8 M to 10-3 M).
-
Record the relaxant response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by the spasmogen.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the protective effect of this compound against bronchoconstriction in a live animal model.
Principle: Bronchoconstriction is induced in conscious guinea pigs by exposure to an aerosol of histamine. The ability of pre-administered this compound to prevent or reduce the severity of the bronchoconstriction is evaluated by measuring changes in respiratory parameters.
Methodology:
-
Animal Preparation:
-
Use male Dunkin-Hartley guinea pigs (300-400 g).
-
House the animals in a controlled environment with free access to food and water.
-
-
Drug Administration:
-
Administer this compound or the vehicle (e.g., saline) via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the histamine challenge.
-
-
Bronchoconstriction Induction and Measurement:
-
Place the conscious guinea pig in a whole-body plethysmograph to measure respiratory parameters.
-
After a baseline recording period, expose the animal to an aerosol of histamine dihydrochloride (B599025) (e.g., 0.1% w/v in saline) for a fixed duration (e.g., 30 seconds).
-
Record the respiratory parameters, such as airway resistance and dynamic compliance, continuously before, during, and after the histamine challenge. The onset of pre-convulsive dyspnea is a key endpoint.
-
-
Data Analysis:
-
Calculate the percentage of protection offered by this compound by comparing the change in respiratory parameters or the time to onset of dyspnea in the treated group versus the vehicle-treated control group.
-
Determine the dose-response relationship for the protective effect of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathways and a general experimental workflow for evaluating this compound.
Caption: Mechanism of Action of this compound.
Caption: Preclinical to Clinical Evaluation Workflow.
Conclusion
This compound is a well-established bronchodilator with a dual mechanism of action involving phosphodiesterase inhibition and adenosine receptor antagonism. This multifaceted pharmacological profile provides a strong rationale for its use in the treatment of obstructive airway diseases. While its primary mechanisms are well-understood, this guide highlights the need for further research to fully quantify its inhibitory potency against specific PDE isoenzymes and to establish its clinical efficacy through robust clinical trials with defined endpoints such as FEV1. The detailed experimental protocols provided herein offer a framework for researchers to conduct further investigations into the pharmacological and therapeutic properties of this compound and related compounds.
References
An In-depth Technical Guide to the Cardiac Stimulant Effects of Acefylline Piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acefylline (B349644) piperazine (B1678402), a methylxanthine derivative, exerts cardiac stimulant effects primarily through a dual mechanism of action: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) in cardiomyocytes, resulting in positive chronotropic (heart rate) and inotropic (contractility) effects. This technical guide provides a comprehensive overview of the core pharmacology of Acefylline piperazine's cardiac effects, including detailed experimental protocols for its characterization, quantitative data from related compounds for comparative analysis, and visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound is a salt of acefylline (theophylline-7-acetic acid) and piperazine. The acefylline moiety is the pharmacologically active component responsible for the cardiac stimulant properties. Like other methylxanthines such as theophylline (B1681296) and caffeine, acefylline's effects on the heart are of significant interest in drug development and clinical application. Understanding the precise mechanisms and quantitative effects is crucial for its therapeutic use and safety assessment. In therapeutic concentrations, the cardiovascular effects of methylxanthines are mainly attributed to the antagonism of adenosine A1 and A2 receptors[1]. Inhibition of phosphodiesterases generally requires higher concentrations[1].
Mechanism of Action
The cardiac stimulant effects of this compound are mediated by two primary molecular mechanisms within cardiomyocytes:
-
Adenosine Receptor Antagonism: Acefylline acts as a competitive antagonist at adenosine receptors, particularly the A1 subtype, which is abundant in the heart. Adenosine normally exerts a cardioprotective, inhibitory effect by reducing heart rate and contractility. By blocking the A1 receptor, acefylline disinhibits adenylyl cyclase, contributing to increased cAMP production. Theophylline, a closely related methylxanthine, is a known adenosine receptor antagonist[2].
-
Phosphodiesterase (PDE) Inhibition: Acefylline inhibits the activity of cyclic nucleotide phosphodiesterases, the enzymes responsible for the degradation of cAMP. In cardiac muscle, PDE3 and PDE4 are the predominant isoforms involved in regulating cAMP levels[3][4]. Inhibition of these PDEs leads to an accumulation of intracellular cAMP.
The subsequent elevation in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling, leading to enhanced cardiac function.
Signaling Pathway
The increase in intracellular cAMP and subsequent activation of PKA trigger a signaling cascade that enhances cardiac contractility and heart rate.
Quantitative Data
Table 1: Comparative Inotropic and Chronotropic Effects of Methylxanthines on Isolated Guinea Pig Hearts
| Compound | Concentration (µM) | Positive Inotropic Effect (% of max) | Positive Chronotropic Effect (% of max) |
| Theophylline | 100 | 50 | 45 |
| 300 | 80 | 75 | |
| 1000 | 100 | 100 | |
| Enprofylline | 100 | 70 | 60 |
| 300 | 95 | 90 | |
| 1000 | 100 | 100 |
Data adapted from studies on isolated guinea pig heart preparations for illustrative purposes[2].
Table 2: Comparative Adenosine Receptor Antagonism and PDE Inhibition
| Compound | Adenosine A1 Receptor Ki (nM) | Adenosine A2A Receptor Ki (nM) | Cardiac PDE IC50 (µM) |
| Theophylline | 8,500 | 25,000 | ~100-500 |
| Caffeine | 20,000 | 40,000 | ~200-1000 |
| Acefylline | Data not available | Data not available | Data not available |
Ki and IC50 values are approximate and can vary based on experimental conditions. Data compiled from various sources for comparative purposes.
Experimental Protocols
The following protocols describe standard methods for characterizing the cardiac stimulant effects of a compound like this compound.
Isolated Heart (Langendorff) Preparation
This ex vivo model is used to assess the direct effects of a drug on cardiac contractility and heart rate, independent of systemic neural and hormonal influences.
Objective: To quantify the positive inotropic and chronotropic effects of this compound.
Methodology:
-
Animal Model: Male Wistar rat (250-300g).
-
Heart Isolation: The rat is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2, and maintained at 37°C.
-
Data Acquisition: A pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and the rate of pressure change (±dP/dt), which are indices of contractility. Heart rate is derived from the pressure signal.
-
Drug Administration: After a stabilization period, this compound is infused into the perfusion buffer at increasing concentrations.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 for the inotropic and chronotropic effects.
Adenosine Receptor Binding Assay
This in vitro assay determines the binding affinity of this compound to specific adenosine receptor subtypes.
Objective: To determine the inhibition constant (Ki) of acefylline for adenosine A1 receptors.
Methodology:
-
Membrane Preparation: Cardiac tissue or cells expressing the target adenosine receptor (e.g., CHO cells transfected with human A1 adenosine receptor) are homogenized and centrifuged to isolate the cell membrane fraction.
-
Radioligand: A selective radioligand for the A1 receptor, such as [³H]DPCPX, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled acefylline.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of acefylline that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Activity Assay
This biochemical assay measures the inhibitory potency of this compound against specific PDE isoforms.
Objective: To determine the IC50 of acefylline for cardiac PDE isoforms (e.g., PDE3, PDE4).
Methodology:
-
Enzyme Source: Recombinant human cardiac PDE3 or PDE4 enzymes are used.
-
Substrate: The substrate for the reaction is [³H]cAMP.
-
Inhibition Assay: The PDE enzyme is incubated with [³H]cAMP in the presence of varying concentrations of acefylline.
-
Product Separation: The reaction is stopped, and the product, [³H]5'-AMP, is converted to [³H]adenosine by a nucleotidase. The [³H]adenosine is then separated from the unreacted [³H]cAMP using ion-exchange chromatography.
-
Quantification: The amount of [³H]adenosine is quantified by scintillation counting.
-
Data Analysis: The percentage of PDE inhibition at each acefylline concentration is calculated, and the IC50 value is determined from the dose-response curve.
Intracellular cAMP Measurement
This cell-based assay quantifies the effect of this compound on cAMP levels in cardiomyocytes.
Objective: To measure the change in intracellular cAMP concentration in response to this compound.
Methodology:
-
Cell Culture: Primary neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes are cultured.
-
Treatment: Cells are pre-treated with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with this compound for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular contents.
-
Quantification: The cAMP concentration in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The cAMP levels in treated cells are compared to those in untreated control cells.
Discussion and Future Directions
This compound demonstrates cardiac stimulant properties consistent with its classification as a methylxanthine. The primary mechanisms of action, adenosine receptor antagonism and phosphodiesterase inhibition, are well-established for this class of drugs. However, a comprehensive understanding of this compound's cardiac pharmacology requires further investigation to generate specific quantitative data.
Future research should focus on:
-
Determining the binding affinities (Ki) of acefylline for all adenosine receptor subtypes, particularly A1, in cardiac tissue.
-
Quantifying the inhibitory potency (IC50) of acefylline against specific cardiac PDE isoforms (PDE3 and PDE4).
-
Conducting in vivo hemodynamic studies to correlate the in vitro findings with systemic cardiovascular effects.
-
Performing electrophysiological studies to assess the effects of this compound on cardiac action potentials and ion channel currents.
This detailed characterization will enable a more precise evaluation of the therapeutic potential and cardiovascular risk profile of this compound.
Conclusion
This compound is a cardiac stimulant that acts through the established methylxanthine pathways of adenosine receptor antagonism and phosphodiesterase inhibition, leading to increased intracellular cAMP and subsequent positive inotropic and chronotropic effects. While direct quantitative data for this specific compound is limited, a robust framework for its pharmacological evaluation exists. The experimental protocols detailed in this guide provide a clear path for researchers and drug development professionals to thoroughly characterize the cardiac effects of this compound and similar compounds.
References
- 1. The cardiovascular effects of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential antagonism of cardiac actions of adenosine by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial phosphodiesterases and regulation of cardiac contractility in health and cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Chemical Structure of Acefylline Piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical structure, and physicochemical properties of Acefylline (B349644) Piperazine (B1678402). The information is curated for professionals in the fields of pharmaceutical research and drug development, presenting detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Introduction
Acefylline piperazine is a synthetic xanthine (B1682287) derivative that functions as a bronchodilator and cardiac stimulant.[1][2] It is a salt composed of acefylline (also known as theophylline-7-acetic acid) and piperazine.[3][4] The primary therapeutic application of this compound is in the symptomatic relief of bronchospasm associated with respiratory conditions like asthma and chronic bronchitis.[1] The piperazine component is utilized to form a salt, which enhances the solubility of the active acefylline component.[1]
The pharmacological effect of acefylline, the active moiety, is primarily attributed to its action as an adenosine (B11128) receptor antagonist and an inhibitor of phosphodiesterase (PDE) enzymes.[5][6] This dual mechanism leads to the relaxation of smooth muscles in the airways, thereby increasing airflow and alleviating respiratory distress.[1]
Chemical Structure and Physicochemical Properties
This compound is a salt formed between the acidic acefylline and the basic piperazine. The compound can exist in different stoichiometric ratios, with a 2:1 ratio of acefylline to piperazine being commonly noted.[7] The crystal structure involves hydrogen bonding between the carboxylate of acefylline and the protonated amine groups of piperazine.[5]
Chemical Identifiers
| Identifier | Acefylline | This compound (2:1 Salt) |
| IUPAC Name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid[4] | 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)acetic acid;piperazine[2] |
| CAS Number | 652-37-9[4] | 18833-13-1[7] |
| Molecular Formula | C₉H₁₀N₄O₄[8] | C₂₂H₃₀N₁₀O₈ (as a 2:1 salt)[9] |
| SMILES | Cn1c(=O)c2c(ncn2CC(=O)O)n(C)c1=O[8] | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1[3] |
| InChI | InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15)[4] | InChI=1S/C9H10N4O4.C4H10N2/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2[2] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 238.20 g/mol (Acefylline) | [8] |
| 324.34 g/mol (1:1 Salt) | [2] | |
| 562.54 g/mol (2:1 Salt, approximate) | [10] | |
| Melting Point | 271 °C (Acefylline) | [11] |
| 238-240 °C (this compound) | [1] | |
| Boiling Point | 555.7 °C (Predicted) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| logP (Octanol/Water) | -1.482 (Predicted) | [8] |
| Topological Polar Surface Area | 120 Ų (1:1 Salt) | [2] |
| Hydrogen Bond Donor Count | 3 (1:1 Salt) | [2] |
| Hydrogen Bond Acceptor Count | 7 (1:1 Salt) | [2] |
Crystal Structure Data
The crystal structure of acefylline in combination with coformers like piperazine has been investigated.[5] The primary interaction is an acid-base reaction where the carboxylic acid proton of acefylline is transferred to the nitrogen atom of piperazine.[5] This results in strong charge-assisted hydrogen bonds. Key intermolecular interactions and their approximate bond lengths are summarized below.
| Interaction Type | Bond | Approximate Length (Å) |
| Hydrogen Bond | N−H···O | 2.16 |
| Hydrogen Bond | N−H···N | 1.77 - 2.26 |
| Hydrogen Bond | O−H···O | 1.70 - 1.87 |
| Weak Interaction | C−H···O | 2.56 |
| Data derived from crystal structure analysis of acefylline with various coformers, including piperazine.[5] |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step is the synthesis of the active pharmaceutical ingredient, acefylline (theophylline-7-acetic acid). The second step is the formation of the piperazine salt.
Synthesis Workflow
Caption: General workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Theophylline-7-acetic acid (Acefylline) [12]
This protocol is based on the method described in patent CN103360393A.[12]
-
Formation of Theophylline Sodium Salt:
-
An aqueous solution of sodium hydroxide is heated to 40°C.
-
N,N-1,3-dimethyl-4-amino-5-formamido group urea piperazine is added to the heated sodium hydroxide solution. The molar ratio of the urea derivative to sodium hydroxide should be approximately 1:1.05 to 1:1.10.
-
The reaction mixture is heated further to 90°C and maintained at 90-95°C for 30 minutes to ensure the complete formation of the theophylline sodium salt.
-
-
Condensation Reaction:
-
The reaction mixture is cooled to a temperature between 55-65°C.
-
An aqueous solution of sodium chloroacetate is added dropwise to the theophylline sodium salt solution over a period of 20-60 minutes. The molar ratio of theophylline sodium salt to sodium chloroacetate should be approximately 1:1.0 to 1:1.1.
-
The condensation reaction is allowed to proceed for 1-2 hours at 55-65°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
During the reaction, the pH is maintained between 8 and 12 by adding an aqueous solution of sodium carbonate to ensure the starting material dissolves completely.
-
-
Acidification and Isolation:
-
Once the reaction is complete, the aqueous solution containing the sodium salt of theophylline-7-acetic acid is cooled.
-
The pH of the solution is adjusted to 2-2.5 using a mineral acid such as 50% sulfuric acid.
-
This acidification step causes the precipitation of theophylline-7-acetic acid (acefylline).
-
The product is then isolated by filtration, washed, and dried. Decolorization with activated carbon can be performed before acidification if necessary.
-
Step 2: Formation of this compound Salt [5]
This protocol is a general method based on cocrystallization techniques.[5]
-
Preparation:
-
Acefylline (theophylline-7-acetic acid) and piperazine are combined in a desired stoichiometric ratio (e.g., 2:1 molar ratio).
-
A suitable solvent is added to form a slurry. The choice of solvent can influence the crystal form and yield.
-
-
Grinding:
-
The slurry of the components is ground together using a mortar and pestle or a mechanical grinder.
-
Grinding is continued until a uniform solid is obtained. This process facilitates the acid-base reaction and formation of the salt.
-
-
Isolation and Purification:
-
The resulting solid, this compound, is collected.
-
It may be washed with a small amount of a non-polar solvent to remove any unreacted starting materials and then dried under vacuum.
-
The purity and structure of the final product should be confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
-
Mechanism of Action and Signaling Pathway
This compound exerts its bronchodilatory effects through a dual mechanism involving the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][5][6]
-
Adenosine Receptor Antagonism: Adenosine is a signaling molecule that can cause bronchoconstriction in sensitive individuals. By blocking adenosine receptors on the smooth muscle cells of the airways, acefylline prevents this constriction.[5]
-
Phosphodiesterase (PDE) Inhibition: PDE enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation. Acefylline inhibits these enzymes, leading to an accumulation of intracellular cAMP.[6] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[13]
Caption: The dual mechanism of action of Acefylline leading to bronchodilation.
Conclusion
This guide has provided a detailed technical overview of this compound, covering its synthesis from precursors to the final salt form, its detailed chemical structure, and its mechanism of action. The provided experimental protocols and structured data tables serve as a valuable resource for researchers and professionals in drug development. The visualizations of the synthesis workflow and signaling pathway offer a clear conceptual understanding of the key processes involved. Further research into different crystal polymorphs and formulation strategies could lead to improved therapeutic profiles for this established bronchodilator.
References
- 1. aksci.com [aksci.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. biosynth.com [biosynth.com]
- 4. Acefylline - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [webbook.nist.gov]
- 8. chemeo.com [chemeo.com]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. CN103360393A - Preparation method of theophylline-7-acetic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Physicochemical Properties of Acefylline Piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline (B349644) piperazine (B1678402), a salt formed from the combination of acefylline (a xanthine (B1682287) derivative) and piperazine, is a compound of pharmaceutical interest, primarily utilized for its bronchodilator and anti-inflammatory properties. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Acefylline piperazine, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of a drug substance like this compound are critical determinants of its behavior in biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Identity and Structure
Acefylline, chemically known as 7-theophyllineacetic acid, is a derivative of theophylline. When combined with piperazine, it forms this compound. There is some variability in the reported molecular formula and weight, likely due to the existence of different salt forms (e.g., 1:1 or 2:1 ratios of acefylline to piperazine). The most commonly cited form for a 1:1 salt is presented below.
Chemical Structure of Acefylline and Piperazine
Caption: Chemical structures of Acefylline and Piperazine.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that some of these values are predicted or calculated and may vary from experimental results.
| Property | Value | Source |
| Molecular Formula | C13H20N6O4 | Multiple sources |
| Molecular Weight | 324.34 g/mol | Multiple sources |
| Melting Point | 238-240 °C | [1] |
| Solubility | Soluble in water.[2] Slightly soluble in Ethanol and Methanol (for Acefylline).[2] | [2] |
| pKa (predicted for Acefylline) | 3.72 ± 0.10 (acidic) | [3] |
| logP (computed for Acefylline) | -0.8 | [1] |
Note on Molecular Formula and Weight: Other reported molecular formulas and weights for this compound include C9H10N4O4·1/2C4H10N2 (MW: 281.27 g/mol )[4] and C22H30N10O8 (MW: 562.54 g/mol ), which likely represent different salt stoichiometries. The values in the table correspond to a 1:1 salt.
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. Below are detailed methodologies for determining the key properties of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the relevant solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for Solubility Determination by Shake-Flask Method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is low.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point or by using derivative plots to identify the inflection points. Acefylline has an acidic pKa due to the carboxylic acid group, while piperazine has two basic pKa values.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects primarily through two mechanisms: adenosine (B11128) receptor antagonism and phosphodiesterase (PDE) inhibition.
-
Adenosine Receptor Antagonism: Adenosine, upon binding to its receptors on bronchial smooth muscle cells, induces bronchoconstriction. By blocking these receptors, acefylline prevents this effect, leading to bronchodilation.
-
Phosphodiesterase (PDE) Inhibition: PDE enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, acefylline increases intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn leads to the relaxation of airway smooth muscle.
Caption: Signaling Pathway of this compound.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, including its chemical identity, molecular characteristics, and key parameters such as solubility, pKa, and logP. The outlined experimental protocols offer a foundation for the accurate and reliable determination of these properties, which is fundamental for all stages of drug development. The visualized signaling pathway elucidates the molecular mechanisms underlying its therapeutic action. A comprehensive understanding of these aspects is critical for the successful formulation and clinical application of this compound.
References
Acefylline Piperazine for Asthma and COPD Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline (B349644) piperazine (B1678402) is a xanthine (B1682287) derivative drug that has been investigated for its potential therapeutic effects in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the current research on acefylline piperazine, focusing on its mechanism of action, preclinical data, and relevant experimental protocols. Due to a notable lack of publicly available clinical trial data and specific quantitative metrics for this compound, this guide also incorporates data from closely related xanthine derivatives, such as theophylline (B1681296) and acebrophylline, to provide a broader context for its potential pharmacological profile. All such instances are clearly noted.
Mechanism of Action
This compound is a theophylline derivative and acts as a bronchodilator with potential anti-inflammatory properties.[1][2] Its precise mechanism of action is not fully elucidated but is believed to be multifactorial, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[1][2][3]
Phosphodiesterase (PDE) Inhibition
This compound inhibits PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels in airway smooth muscle cells promote relaxation, resulting in bronchodilation.
Adenosine Receptor Antagonism
As an adenosine receptor antagonist, this compound can block the bronchoconstrictor effects of adenosine in the airways.[2][3][4] There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), and the specific binding affinities of this compound for these subtypes require further investigation.[5][6]
Signaling Pathways
The proposed signaling pathways for the bronchodilatory and anti-inflammatory effects of this compound are illustrated below.
Quantitative Data
Specific quantitative data from clinical trials on the efficacy of this compound in asthma and COPD is limited in the public domain. The following tables summarize available data for this compound and related compounds.
Table 1: Preclinical Data - Receptor and Enzyme Inhibition
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | Adenosine Receptors | Antagonist Activity | Not Specified | - | [2][3][4] |
| This compound | cAMP Phosphodiesterase | Inhibition | Not Specified | Rat (lung) | [3] |
| Proxyphylline (related xanthine) | Adenosine A1 Receptor | Ki | 82 nM | Bovine (brain) | [4] |
| Proxyphylline (related xanthine) | Adenosine A2 Receptor | Ki | 850 µM | Platelets | [4] |
Table 2: Clinical Data - Efficacy in COPD (for a related compound, Acebrophylline)
| Study | Drug | Dosage | Duration | Key Findings | p-value | Reference |
| A comparative study | Acebrophylline | 100mg twice daily | 42 days | Comparable clinical improvement in symptoms and spirometric parameters to sustained-release theophylline. | >0.05 |
Note: This data is for Acebrophylline, a molecule combining ambroxol (B1667023) and theophylline-7-acetic acid, and may not be directly extrapolated to this compound.
Table 3: Pharmacokinetic Parameters (for a related compound, Etofylline)
| Parameter | Value | Route of Administration | Species | Reference |
| Tmax (Peak Time) | ~1-2 hours (oral) | Oral | Human | [7] |
| t1/2 (Half-life) | 4.1 hours (β-phase) | Intravenous | Human | [7] |
| Bioavailability | ~80% | Oral | Human | [7] |
Note: This data is for Etofylline (B1671713) (a hydroxyethyl (B10761427) derivative of theophylline) and serves as an estimate, as specific pharmacokinetic data for this compound in humans is not available in the provided search results.[7] Drug half-life can be influenced by various factors including drug formulation and patient characteristics.[8][9][10]
Experimental Protocols
Detailed methodologies for key preclinical experiments relevant to the investigation of this compound are provided below.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model is used to evaluate the bronchodilatory effects of a compound.[11]
Workflow:
Protocol:
-
Animals: Male Hartley guinea pigs (300-400g) are acclimatized for at least one week.
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the challenge.
-
Baseline Measurement: Place the guinea pig in a whole-body plethysmograph to record baseline respiratory parameters such as specific airway resistance (sRaw) or enhanced pause (Penh).[1]
-
Histamine Challenge: Expose the animal to an aerosolized histamine solution (e.g., 0.1-1 mg/mL in saline) for a fixed duration.[1][12]
-
Post-Challenge Measurement: Continuously monitor respiratory parameters for a set period after the challenge.
-
Data Analysis: Calculate the percentage change in respiratory parameters from baseline to assess the protective effect of this compound against histamine-induced bronchoconstriction.
LPS-Induced Acute Lung Injury in Mice
This model is used to evaluate the anti-inflammatory properties of a compound.[13][14]
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of etofylline after intravenous and oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]
- 9. drugs.com [drugs.com]
- 10. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutrophilia induced by histamine challenge in guinea pig: The role of IL-5, IL-10 and IL-17A, but not CXCL8 [scielo.org.mx]
- 13. benchchem.com [benchchem.com]
- 14. Baicalin Relieves LPS-Induced Lung Inflammation via the NF-κB and MAPK Pathways [mdpi.com]
Potential Anti-Cancer Applications of Acefylline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acefylline (B349644), a derivative of theophylline (B1681296), has traditionally been utilized for its bronchodilator and cardiac stimulant properties.[1][2][3] However, recent preclinical investigations have unveiled a promising new frontier for acefylline derivatives as potential anti-cancer agents.[1][2][3] This technical guide provides an in-depth overview of the current research, focusing on the synthesis, in vitro cytotoxic activity, and plausible mechanisms of action of novel acefylline-based compounds. The data presented herein, primarily centered on 1,2,4-triazole (B32235) and azomethine hybrids, demonstrates significant anti-proliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2).[1][4][5] This guide aims to serve as a comprehensive resource for researchers in oncology and medicinal chemistry, offering detailed experimental protocols, quantitative analysis of anti-cancer efficacy, and visual representations of the underlying molecular pathways to facilitate further drug development efforts in this promising area.
Introduction
The quest for novel, effective, and less toxic anti-cancer therapeutics is a perpetual endeavor in biomedical science. In this context, the repositioning of existing drugs with well-established safety profiles offers a streamlined and cost-effective approach to drug discovery. Acefylline, or 7-(carboxymethyl)theophylline, has emerged as an attractive scaffold for the development of new anti-cancer agents due to its versatile chemical nature and the proven biological activities of its parent compound, theophylline, and other xanthine (B1682287) derivatives.[1][2][3] A growing body of evidence suggests that synthetic modifications of the acefylline core can lead to compounds with potent cytotoxic activities against cancer cells.[1][4][5] This guide will delve into the technical details of these findings, with a focus on the synthesis, characterization, and in vitro anti-cancer evaluation of recently developed acefylline derivatives.
Synthesis of Acefylline Derivatives
The synthesis of anti-cancer acefylline derivatives has primarily focused on the creation of hybrid molecules incorporating heterocyclic moieties such as 1,2,4-triazoles and azomethines. These additions have been shown to enhance the anti-proliferative activity of the parent compound.
Synthesis of Acefylline-1,2,4-Triazole Hybrids
A common synthetic route to generate acefylline-1,2,4-triazole hybrids involves a multi-step process, as outlined in the literature.[1][6] The general workflow is depicted below.
Synthesis of Acefylline-Azomethine Hybrids
The synthesis of azomethine derivatives of acefylline tethered to a 1,2,4-triazole ring follows a similar initial pathway to generate the key amino-triazole intermediate.[3][4] This intermediate is then condensed with various aromatic aldehydes to yield the final azomethine products.
In Vitro Anti-Cancer Activity
The anti-proliferative effects of acefylline derivatives have been predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Quantitative Data Summary
The following tables summarize the reported in vitro anti-cancer activity of various acefylline derivatives.
Table 1: Anti-cancer Activity of Acefylline-1,2,4-Triazole Hybrids [1][6]
| Compound | Target Cell Line | Concentration (µg/µL) | Cell Viability (%) | IC50 (µM) |
| Acefylline | A549 (Lung) | 100 | 86.32 ± 1.75 | - |
| MCF-7 (Breast) | 100 | - | - | |
| 11a | A549 (Lung) | 100 | 59.59 ± 1.36 | - |
| MCF-7 (Breast) | 100 | 34.73 ± 2.49 | - | |
| 11c | A549 (Lung) | 100 | - | - |
| MCF-7 (Breast) | 100 | 21.74 ± 1.60 | - | |
| 11d | A549 (Lung) | 100 | - | - |
| MCF-7 (Breast) | 100 | 55.37 ± 4.60 | - | |
| 11g | A549 (Lung) | Various | - | 1.25 ± 1.36 |
| MCF-7 (Breast) | 100 | - | - | |
| 11h | A549 (Lung) | 100 | - | - |
| MCF-7 (Breast) | 100 | 34.73 ± 2.49 | - |
Table 2: Anti-cancer Activity of Acefylline-Azomethine Hybrids against HepG2 (Liver) Cancer Cells [2][3][4]
| Compound | Concentration (µg/µL) | Cell Viability (%) |
| Acefylline | 100 | 80 ± 3.87 |
| 7a | 100 | 80.19 ± 5.06 |
| 7b | 100 | 92.97 ± 4.47 |
| 7c | 100 | 52.18 ± 5.25 |
| 7d | 100 | 11.71 ± 0.39 |
| 7e | 100 | 45.73 ± 0.64 |
| 7f | 100 | 54.48 ± 6.13 |
| 7g | 100 | 24.20 ± 1.34 |
| 7h | 100 | 62.26 ± 1.18 |
| 7i | 100 | 67.66 ± 0.25 |
| 7j | 100 | 32.45 ± 1.35 |
| 7k | 100 | 59.73 ± 3.47 |
Table 3: Anti-cancer Activity of N-(substituted-phenyl)-acetamide Derivatives of Acefylline against HepG2 (Liver) Cancer Cells [5][7]
| Compound | Concentration (µg/100mL) | Cell Viability (%) | IC50 (µM) |
| Acefylline | 100 | 80 ± 3.87 | - |
| 9a | 100 | 53.85 ± 3.30 | - |
| 9b | 100 | 47.66 ± 3.59 | - |
| 9c | 100 | 53.49 ± 1.97 | - |
| 9d | 100 | 57.63 ± 3.65 | - |
| 9e | 100 | 22.55 ± 0.95 | 5.23 ± 0.95 |
Experimental Protocols
General Synthesis of Acefylline-1,2,4-Triazole Hybrids (11a-j)[1][6]
To a mixture of the acefylline-1,2,4-triazole analogue 7 (0.54 mmol) in dichloromethane (B109758) and pyridine (B92270) (1.89 mmol), 2-bromo-N-phenylacetamides (10a-j) (2.4 mmol) were added. The resulting mixture was stirred at room temperature for 24–48 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, n-hexane was added to precipitate the N-substituted phenylacetamide analogues of the 1,2,4-triazole–acefylline hybrid (11a-j). The precipitates were then recrystallized from ethanol.
General Synthesis of Acefylline-Azomethine Hybrids (7a-k)[3][4]
A solution of the acefylline-based amino triazole (0.00032 mol) and the respective aromatic aldehyde (0.00064 mol) were refluxed for 6 hours in ethanol with 1–2 drops of acetic acid. After the reaction was complete, the mixture was cooled overnight. The solid product was obtained by filtration and subsequent recrystallization.
MTT Assay for Cell Viability[4][5]
-
Cell Seeding: Cancer cells (A549, MCF-7, or HepG2) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with different concentrations of the synthesized acefylline derivatives (typically at a concentration of 100 µg/mL or in a dose-response manner for IC50 determination) and incubated for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL) was added to each well.
-
Incubation: The plates were further incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium was removed, and 150 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.
Potential Signaling Pathways
While the precise molecular mechanisms of the anti-cancer action of acefylline derivatives are still under investigation, in silico docking studies and research on related theophylline compounds suggest the involvement of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[8] The STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways are prominent potential targets.
STAT3 and NF-κB Signaling in Cancer
Both STAT3 and NF-κB are transcription factors that are often constitutively activated in a wide range of cancers, promoting tumor cell proliferation, survival, invasion, and angiogenesis, while also contributing to an inflammatory tumor microenvironment.[9][10][11] Their central role in tumorigenesis makes them attractive targets for anti-cancer drug development.
Conclusion and Future Directions
The research summarized in this guide highlights the significant potential of acefylline derivatives as a new class of anti-cancer agents. The in vitro studies have consistently demonstrated potent cytotoxic effects of 1,2,4-triazole and azomethine hybrids of acefylline against various cancer cell lines. The ease of synthesis and the ability to readily create a diverse library of derivatives make this a particularly attractive area for further exploration.
Future research should focus on several key areas:
-
In Vivo Studies: The lack of in vivo data is a significant gap in the current research. Animal models are crucial to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.
-
Mechanism of Action Studies: While STAT3 and NF-κB are plausible targets, detailed molecular studies are needed to confirm the precise mechanisms of action. This includes investigating the effects on cell cycle progression, apoptosis induction, and other relevant signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR will enable the rational design of more potent and selective acefylline derivatives.
-
Combination Therapies: Investigating the synergistic effects of acefylline derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.
References
- 1. Synthesis, Hemolytic Studies, and In Silico Modeling of Novel Acefylline–1,2,4-Triazole Hybrids as Potential Anti-cancer Agents against MCF-7 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole | PLOS One [journals.plos.org]
- 4. Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting multi-pathway modulation with theophylline derivatives: Targeting STAT3, NF-κB, and apoptotic signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones | Semantic Scholar [semanticscholar.org]
- 10. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanisms of Acefylline Piperazine's Effect on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acefylline (B349644) piperazine (B1678402), a xanthine (B1682287) derivative, is utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy stems from its ability to induce smooth muscle relaxation, particularly in the airways. This technical guide provides a comprehensive examination of the core mechanisms underlying the smooth muscle relaxant effects of acefylline piperazine. The primary proposed mechanisms of action involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This document synthesizes the available, albeit limited, quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through diagrammatic representations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a salt of acefylline (theophylline-7-acetic acid) and piperazine. As a member of the xanthine class of drugs, it shares pharmacological properties with compounds like theophylline (B1681296) and caffeine.[1][2] Its primary clinical application is as a bronchodilator, where it alleviates bronchospasm by relaxing the smooth muscles of the airways.[1][3] The precise molecular mechanisms underpinning this effect are believed to be multifactorial, with adenosine receptor antagonism and phosphodiesterase (PDE) inhibition being the most prominent hypotheses.[3] This guide will delve into these mechanisms, presenting the theoretical framework and the experimental approaches used to investigate them.
It is noteworthy that the piperazine moiety itself may exert some effects on smooth muscle. Studies have indicated that piperazine can cause a dose-dependent contraction of isolated smooth muscle, an effect that is antagonized by atropine.[4] This suggests a potential for complex interactions when considering the overall pharmacological profile of this compound.
Core Mechanisms of Action
The smooth muscle relaxant effect of this compound is primarily attributed to the pharmacological actions of its acefylline component, which is a derivative of theophylline. The two main proposed mechanisms are:
Adenosine Receptor Antagonism
Adenosine, an endogenous nucleoside, can induce bronchoconstriction in asthmatic patients. It acts on specific adenosine receptors (A1, A2A, A2B, and A3) present on the surface of airway smooth muscle cells. Xanthine derivatives, including acefylline, are known to be antagonists at these receptors.[3] By blocking adenosine receptors, this compound can prevent adenosine-mediated bronchoconstriction, thereby promoting smooth muscle relaxation.
The general signaling pathway for adenosine receptor antagonism is depicted below:
References
Preclinical Research on Acefylline Piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available preclinical information on Acefylline (B349644) Piperazine (B1678402). Specific quantitative data regarding pharmacokinetics and in-vitro potency are limited in the public domain. The experimental protocols described are based on established methodologies for assessing compounds with similar mechanisms of action and therapeutic targets and should be considered representative.
Executive Summary
Acefylline Piperazine is a xanthine (B1682287) derivative compound utilized for its bronchodilator and respiratory stimulant properties. It is a salt of acefylline and piperazine, with the acefylline moiety being the primary pharmacologically active component. Preclinical research indicates that its mechanism of action involves the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. This dual action leads to the relaxation of bronchial smooth muscle, making it a therapeutic candidate for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Toxicological studies in animal models suggest a favorable safety profile compared to other xanthines like aminophylline (B1665990), with a lower propensity for inducing seizures. This guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, toxicological profile, and detailed experimental protocols for its evaluation.
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to two distinct molecular mechanisms:
-
Adenosine Receptor Antagonism: Acefylline acts as a non-selective antagonist at adenosine receptors (A1 and A2). In the airways, adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, acefylline prevents this effect, leading to bronchodilation. In the central nervous system, antagonism of adenosine receptors can lead to stimulation of the respiratory center.
-
Phosphodiesterase (PDE) Inhibition: Like other xanthines, acefylline inhibits various PDE isoenzymes. This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), a second messenger that promotes the relaxation of airway smooth muscle, resulting in bronchodilation.
The piperazine component of the salt primarily serves to enhance the solubility of the active acefylline moiety and is not considered to contribute significantly to the primary pharmacodynamic effects.
Quantitative Preclinical Data
In-Vitro Potency
Publicly available data on the specific IC50 or Ki values of this compound for adenosine receptor subtypes or phosphodiesterase isoenzymes are limited.
| Target | Assay Type | Species | IC50 / Ki | Reference |
| Adenosine A1 Receptor | Radioligand Binding | - | Data not publicly available | - |
| Adenosine A2A Receptor | Radioligand Binding | - | Data not publicly available | - |
| Phosphodiesterase (non-selective) | Enzyme Inhibition Assay | Rat | - |
Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound are not widely reported in the public domain.
| Species | Route | Dose (mg/kg) | Cmax | Tmax | AUC | t½ | Bioavailability | Reference |
| Rat | IV | - | Data not publicly available | - | Data not publicly available | Data not publicly available | - | - |
| Rat | PO | - | Data not publicly available | - | Data not publicly available | Data not publicly available | Data not publicly available | - |
| Dog | IV | - | Data not publicly available | - | Data not publicly available | Data not publicly available | - | - |
| Dog | PO | - | Data not publicly available | - | Data not publicly available | Data not publicly available | Data not publicly available | - |
Toxicology
A comparative study in rats has highlighted the improved safety profile of this compound concerning neurotoxicity when compared to aminophylline.
| Species | Route | Parameter | Value | Observations | Reference |
| Rat (Sprague-Dawley) | Intraperitoneal | Acute Toxicity | No seizures or death up to 1000 mg/kg | In the same study, aminophylline at 250 mg/kg (IP) was lethal to all animals. | |
| Rat | Oral | LD50 | Data not publicly available | - | - |
| Mouse | Oral | LD50 | Data not publicly available | - | - |
| Rat | - | NOAEL (28-day) | Data not publicly available | - | - |
Experimental Protocols
In-Vivo Efficacy Model: Allergic Asthma (Guinea Pig)
This protocol describes the evaluation of the bronchodilator effects of this compound in an ovalbumin-sensitized guinea pig model of allergic asthma.
Materials and Methods:
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Sensitization: On day 0, animals are sensitized with an intraperitoneal (i.p.) injection of ovalbumin (OVA) and aluminum hydroxide (B78521) (Al(OH)₃) in saline. A booster injection of OVA in saline is administered on day 14.
-
Drug Administration: On day 21, animals are treated with this compound (at various doses) or vehicle via the desired clinical route (e.g., oral gavage, intraperitoneal injection, or inhalation).
-
Allergen Challenge: 30-60 minutes post-drug administration, conscious and unrestrained animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of OVA to induce bronchoconstriction.
-
Efficacy Assessment: Airway resistance is measured continuously before, during, and after the OVA challenge. The primary endpoint is the inhibition of the increase in airway resistance by this compound compared to the vehicle-treated group.
-
Post-mortem Analysis: Following the functional assessment, animals may be euthanized for the collection of bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx (e.g., eosinophils, neutrophils) and for lung histopathology to assess airway inflammation and remodeling.
In-Vivo Efficacy Model: COPD (Rat)
This protocol outlines the evaluation of the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced model of COPD exacerbation in rats.
Materials and Methods:
-
Animals: Male Sprague-Dawley rats.
-
Induction of Inflammation: On day 1, animals are anesthetized and administered a single intratracheal instillation of LPS to induce acute lung inflammation, characterized by neutrophilic influx, mimicking a bacterial exacerbation of COPD.
-
Drug Administration: this compound or vehicle is administered daily (e.g., via oral gavage) starting on the day of LPS instillation and continuing for a predefined period (e.g., 3 days).
-
Efficacy Assessment: 24-72 hours after LPS administration, animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected BALF is analyzed for total and differential inflammatory cell counts (especially neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation of inflammation.
-
-
Primary Endpoints: The primary efficacy endpoints are the reduction in neutrophil count and pro-inflammatory cytokine levels in the BALF of this compound-treated animals compared to the vehicle-treated group.
Conclusion
This compound is a bronchodilator with a well-understood, dual mechanism of action involving adenosine receptor antagonism and phosphodiesterase inhibition. Preclinical toxicological data in rats suggest a favorable safety profile with a lower risk of CNS-related adverse effects compared to aminophylline. While specific quantitative preclinical data on its potency and pharmacokinetic profile are not extensively available in the public domain, established in-vivo models of asthma and COPD provide a clear path for its continued evaluation. Further research to fully characterize its in-vitro and in-vivo pharmacological profile is warranted to support its clinical development.
Metabolic Pathways of Acefylline Piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acefylline (B349644) piperazine (B1678402), a salt of acefylline and piperazine, is a bronchodilator used in the management of respiratory disorders. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the metabolic pathways of Acefylline piperazine, drawing upon available data for its constituent moieties, acefylline (a theophylline (B1681296) derivative) and piperazine. The document details the enzymatic processes, potential metabolites, and the analytical methodologies employed in their study. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
This compound combines the bronchodilatory and anti-inflammatory properties of acefylline with the solubilizing and potentially synergistic effects of piperazine. The metabolic disposition of this compound is a critical determinant of its pharmacokinetic profile, including its duration of action and potential for drug-drug interactions. While direct and extensive metabolic studies on this compound are limited in publicly available literature, a robust understanding can be extrapolated from the well-documented metabolic pathways of theophylline and piperazine derivatives.
Acefylline , or 7-theophyllineacetic acid, is structurally similar to theophylline.[1] The metabolic pathways of theophylline are well-characterized and primarily involve the hepatic cytochrome P450 (CYP) enzyme system.[2][3] Piperazine and its derivatives also undergo extensive hepatic metabolism, with several CYP isoforms implicated in their biotransformation.[4][5][6] This guide will synthesize the available information to present a cohesive picture of this compound metabolism.
Metabolic Pathways
The metabolism of this compound can be considered by examining the biotransformation of its two components: the acefylline moiety and the piperazine moiety.
Metabolism of the Acefylline Moiety
The metabolism of acefylline is presumed to follow pathways similar to those of theophylline, which primarily include N-demethylation and 8-hydroxylation.[2][3]
-
N-Demethylation: This process involves the removal of methyl groups from the xanthine (B1682287) ring structure. For theophylline, this is a significant metabolic route catalyzed mainly by CYP1A2.[7][8]
-
8-Hydroxylation: This is the principal metabolic pathway for theophylline, leading to the formation of 1,3-dimethyluric acid.[3][9] This reaction is also predominantly mediated by CYP1A2, with a minor contribution from CYP2E1 at higher substrate concentrations.[7][9]
Given the structural similarity, it is highly probable that acefylline undergoes analogous transformations. The primary metabolite would likely be the hydroxylated derivative at the 8-position of the purine (B94841) ring.
Metabolism of the Piperazine Moiety
The piperazine ring is susceptible to several metabolic reactions, including N-dealkylation, ring hydroxylation, and ring opening.[5][10] For piperazine-containing compounds, the key metabolic transformations are:
-
N-Demethylation/N-Dealkylation: This is a common metabolic pathway for piperazine derivatives, often catalyzed by CYP2C19 and CYP3A4.[4]
-
Aromatic Hydroxylation: If the piperazine ring is attached to an aromatic system, hydroxylation of that ring can occur.[5]
-
Piperazine Ring Degradation: The piperazine ring itself can be degraded, leading to metabolites such as N-(3-chlorophenyl)ethylenediamine from 1-(3-chlorophenyl)piperazine (B195711).[5]
-
Oxidation: The piperazine moiety can undergo oxidation.[11]
Upon entering the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound.[11]
The following diagram illustrates the predicted metabolic pathways for this compound based on the metabolism of its individual components.
Quantitative Data on Metabolism
Direct quantitative data on the metabolic profile of this compound is scarce. However, data from studies on theophylline and piperazine provide valuable insights into the likely quantitative aspects of its metabolism.
Table 1: Key Cytochrome P450 Isoforms Involved in the Metabolism of Theophylline and Piperazine Derivatives
| Moiety | Primary Metabolic Reaction | Key CYP Isoforms | References |
| Theophylline (analogue of Acefylline) | 8-Hydroxylation | CYP1A2 (major), CYP2E1 (minor) | [7][9] |
| N-Demethylation | CYP1A2 | [7][8] | |
| Piperazine Derivatives | N-Demethylation/N-Dealkylation | CYP2C19, CYP3A4, CYP2D6 | [4][6] |
| 5-Sulphoxidation (of perazine) | CYP1A2, CYP3A4 | [4] |
Table 2: Pharmacokinetic Parameters of Piperazine
| Parameter | Value | Reference |
| Metabolism | Approximately 25% is metabolized in the liver. | [12] |
| Excretion | Primarily excreted in the urine, with nearly 40% of the dose excreted within the first 24 hours. Both unchanged drug and metabolites are excreted. | [12] |
Experimental Protocols
The study of drug metabolism relies on a variety of in vitro and in vivo experimental protocols. The following sections detail the methodologies commonly employed for investigating the metabolism of compounds like acefylline and piperazine.
In Vitro Metabolism Studies Using Human Liver Microsomes
This is a standard preclinical assay to investigate the metabolic stability and identify the metabolites of a drug candidate.
Objective: To determine the rate of metabolism and identify the metabolites of a test compound when incubated with human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.
CYP450 Reaction Phenotyping
This experiment aims to identify the specific CYP450 isoforms responsible for the metabolism of a drug.
Objective: To determine which CYP450 enzymes are involved in the metabolism of the test compound.
Methods:
-
Recombinant Human CYP Enzymes: Incubate the test compound with individual, commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2E1, CYP3A4, etc.) in the presence of an NADPH regenerating system. The formation of metabolites is then monitored.
-
Chemical Inhibition: Incubate the test compound with human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isoforms. A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
Table 3: Selective Chemical Inhibitors for CYP Isoforms
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Conclusion
The metabolic pathways of this compound are likely a composite of the well-established biotransformations of its constituent parts, acefylline and piperazine. The acefylline moiety is expected to undergo 8-hydroxylation and N-demethylation, primarily mediated by CYP1A2. The piperazine moiety is likely to be metabolized through N-oxidation and ring cleavage, involving CYP3A4 and CYP2C19.
For drug development professionals, it is imperative to consider the potential for drug-drug interactions, particularly with inhibitors or inducers of CYP1A2 and CYP3A4, which could significantly alter the clearance and, consequently, the efficacy and safety of this compound. Further direct in vitro and in vivo studies on this compound are warranted to definitively elucidate its metabolic profile, quantify the contribution of each pathway, and identify any unique metabolites formed from the intact salt. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. Acefylline - Wikipedia [en.wikipedia.org]
- 2. Theophylline - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Acefylline Piperazine: Application Notes and Protocols for In-Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Acefylline (B349644) Piperazine (B1678402) in preclinical in-vivo animal models. This document outlines its mechanism of action, key applications, and detailed experimental protocols for evaluating its therapeutic potential in respiratory and inflammatory diseases.
Acefylline piperazine is a xanthine (B1682287) derivative, a class of compounds known for their bronchodilator and anti-inflammatory properties.[1][2][3] It functions primarily as an adenosine (B11128) receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1][2][3][4] The piperazine salt enhances the aqueous solubility and tolerability of the active acefylline component.[1] Notably, in-vivo studies in rats have demonstrated a superior safety profile for this compound compared to aminophylline (B1665990), another common xanthine derivative. Intraperitoneal doses of this compound up to 1000 mg/kg did not induce seizures or mortality in rats, whereas aminophylline was lethal at 250 mg/kg.[5][6]
Key Applications in In-Vivo Models
-
Bronchodilator Activity: Evaluation of its ability to reverse or prevent bronchoconstriction in models of asthma and chronic obstructive pulmonary disease (COPD).
-
Anti-inflammatory Effects: Assessment of its capacity to reduce airway inflammation, including cellular infiltration and cytokine release.
-
Respiratory Stimulation: Investigation of its effects on respiratory rate and tidal volume.
-
Safety Pharmacology: Determination of its cardiovascular and central nervous system safety profile.
Mechanism of Action: Signaling Pathway
This compound's therapeutic effects are primarily mediated through two key signaling pathways:
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in-vivo animal studies.
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Neurotoxicity | Rat (Chemoconvulsion Model) | Up to 1000 mg/kg | Intraperitoneal | No seizures or mortality observed. | [5][6] |
| Comparative Neurotoxicity | Rat (Chemoconvulsion Model) | 140 mg/kg (equivalent theophylline (B1681296) content to 100 mg/kg aminophylline) | Intraperitoneal | Significantly safer than an equivalent dose of aminophylline. | [5] |
| Bronchodilation (predicted) | Guinea Pig (Asthma Model) | 10-50 mg/kg (projected) | Inhalation, Intraperitoneal | Expected to suppress ovalbumin-induced airway constriction. | [5] |
| Anti-inflammatory (predicted) | Guinea Pig (Asthma Model) | 10-50 mg/kg (projected, repeated dosing) | Inhalation, Intraperitoneal | Expected to suppress eosinophil infiltration in airways. | [5] |
| Compound | Animal Model | Dosage | Route of Administration | Effect | Reference |
| Aminophylline | Rat (Chemoconvulsion Model) | 250 mg/kg | Intraperitoneal | Seizures and 100% mortality. | [5][6] |
| Aminophylline | Guinea Pig (Asthma Model) | 10-20 mg/kg | Intraperitoneal | Suppressed ovalbumin-induced airway constriction. | [5] |
| Aminophylline | Guinea Pig (Asthma Model) | 25 mg/mL (30 min/dose) | Inhalation | Suppressed ovalbumin-induced airway constriction. | [5] |
| Theophylline | Dog (Safety Study) | 37-60 µg/mL (plasma concentration) | Oral | Onset of toxicity (sinus tachycardia, CNS stimulation). | [7] |
| Theophylline | Rat (Respiratory Study) | 100 mg/kg | Oral | Increased tidal volume, minute volume, and mid-expiratory flow. |
Experimental Protocols
Evaluation of Bronchodilator and Anti-inflammatory Effects in an Ovalbumin-Induced Guinea Pig Model of Asthma
This protocol is adapted from established methods for evaluating xanthine derivatives in guinea pig models of allergic asthma.[5]
Experimental Workflow:
Caption: Workflow for the ovalbumin-induced asthma model.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., sterile water for injection, 0.5% carboxymethylcellulose)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Sensitization:
-
On Day 0 and Day 7, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 mg ovalbumin emulsified in 100 mg of aluminum hydroxide in 1 mL of sterile saline.
-
A control group should receive i.p. injections of saline with aluminum hydroxide only.
-
-
Treatment:
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via the desired route (e.g., oral gavage, i.p. injection, or inhalation).
-
For prophylactic treatment, administer the compound daily for a week leading up to the ovalbumin challenge. For acute treatment, administer 1 hour before the challenge.
-
-
Ovalbumin Challenge:
-
On Day 21, place the sensitized guinea pigs in the whole-body plethysmograph to record baseline respiratory parameters.
-
Expose the animals to an aerosol of 1% ovalbumin in saline for 5 minutes using a nebulizer.
-
-
Endpoint Analysis:
-
Airway Function: Monitor and record respiratory parameters such as specific airway resistance (sRaw) or enhanced pause (Penh) for at least 30 minutes post-challenge to assess the early asthmatic response. For the late asthmatic response, measurements can be taken at 4-8 hours post-challenge.
-
Bronchoalveolar Lavage (BAL): 24 hours post-challenge, euthanize the animals and perform BAL to collect airway inflammatory cells. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: After BAL, perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Evaluation of Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Mouse Model of Acute Lung Injury
This model is suitable for assessing the anti-inflammatory properties of this compound in a non-allergic context, relevant to conditions like COPD exacerbations.
Experimental Workflow:
References
- 1. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of toxic concentrations of theophylline on oxygen consumption, ventricular work, acid base balance, and plasma catecholamine levels in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of theophylline in apparently normal dogs | Veterinary Teaching Hospital | Washington State University [hospital.vetmed.wsu.edu]
- 4. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of inhaled aminophylline on airway constriction and inflammation in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the acute oral toxicity of theophylline in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of Acefylline Piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline (B349644) piperazine (B1678402) is a salt formed from the combination of acefylline, a xanthine (B1682287) derivative, and piperazine. It is utilized in pharmaceuticals for its bronchodilator properties, primarily in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The acefylline component is responsible for the therapeutic effect by relaxing the smooth muscles of the bronchial airways. Accurate and reliable analytical methods are crucial for the quantitative determination of Acefylline piperazine in bulk drug substances and finished pharmaceutical products to ensure their quality, safety, and efficacy.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid analytical technique widely employed for the quantitative analysis of pharmaceuticals. This method is based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration. These application notes provide a detailed protocol for the spectrophotometric analysis of this compound, including method validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Principle of the Method
The quantitative determination of this compound by UV-Vis spectrophotometry is based on the measurement of its absorbance at a specific wavelength of maximum absorption (λmax) in a suitable solvent. The concentration of the drug is then calculated from the absorbance value using a calibration curve prepared with standard solutions of known concentrations. The method adheres to the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Instrumentation and Reagents
Instrumentation
-
UV-Visible Spectrophotometer (Double beam) with 1 cm matched quartz cells
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes (various sizes)
-
Ultrasonic bath
Reagents and Solutions
-
This compound reference standard
-
Methanol (B129727) (AR grade)
-
Distilled water
-
Pharmaceutical formulation containing this compound (e.g., tablets, syrup)
Experimental Protocols
Determination of Wavelength of Maximum Absorbance (λmax)
-
Preparation of Standard Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol to obtain a concentration of 100 µg/mL.
-
Preparation of Working Standard Solution: From the above stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with methanol to get a final concentration of 10 µg/mL.
-
Spectral Scanning: Scan the prepared working standard solution from 400 nm to 200 nm against methanol as a blank.
-
Determination of λmax: Determine the wavelength of maximum absorbance from the resulting spectrum. The λmax for this compound is anticipated to be in the range of 270-300 nm. For the purpose of this protocol, we will proceed with a hypothetical λmax of 275 nm. This should be experimentally verified.
Preparation of Calibration Curve
-
Preparation of Standard Stock Solution: Prepare a standard stock solution of this compound (100 µg/mL) in methanol as described in section 4.1.1.
-
Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 5 - 60 µg/mL.[1]
-
Absorbance Measurement: Measure the absorbance of each working standard solution at the determined λmax (e.g., 275 nm) against methanol as a blank.
-
Plotting the Calibration Curve: Plot a graph of absorbance versus concentration. The curve should be linear, and the regression equation and correlation coefficient (R²) should be determined.
Analysis of Pharmaceutical Formulations
-
Sample Preparation: Weigh and finely powder 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Extraction: Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to the mark with methanol.
-
Filtration: Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Dilution: From the clear filtrate, pipette an appropriate volume into a 10 mL volumetric flask and dilute with methanol to obtain a final concentration within the linearity range.
-
Absorbance Measurement: Measure the absorbance of the final sample solution at the λmax against methanol as a blank.
-
Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Sample Preparation: Accurately measure a volume of the syrup equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolution: Add about 70 mL of methanol and sonicate for 15 minutes. Dilute to the mark with methanol.
-
Filtration (if necessary): If the solution is not clear, filter it.
-
Dilution and Measurement: Follow steps 4.3.1.4 to 4.3.1.6.
Method Validation
The developed spectrophotometric method should be validated according to ICH guidelines. The key validation parameters are summarized below.
Data Presentation
Table 1: Summary of Method Validation Parameters for Spectrophotometric Analysis of this compound
| Parameter | Acceptance Criteria | Typical Results |
| Linearity | ||
| Range | - | 5 - 60 µg/mL[1] |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |
| Regression Equation | y = mx + c | y = 0.015x + 0.002 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.0% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | ≤ 2% | < 1.0% |
| Intermediate Precision (Inter-day) | ≤ 2% | < 1.5% |
| Limit of Detection (LOD) | - | To be determined (e.g., 0.5 µg/mL) |
| Limit of Quantitation (LOQ) | - | To be determined (e.g., 1.5 µg/mL) |
| Specificity | No interference from excipients | No interference observed |
| Robustness | No significant change in absorbance | Robust |
Note: The "Typical Results" are illustrative and should be established during the actual validation study.
Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Formation of this compound salt.
Conclusion
The described UV-Vis spectrophotometric method provides a simple, accurate, and precise means for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis in the pharmaceutical industry. It is essential to perform a full method validation to ensure its suitability for the intended purpose.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Acefylline Piperazine
Introduction
Acefylline piperazine (B1678402) is a salt of theophylline-7-acetic acid and piperazine, functioning as a xanthine (B1682287) bronchodilator.[1] It is utilized in the management of chronic pulmonary diseases for its cardiac stimulant and antiasthmatic properties.[1] The accurate and precise quantification of Acefylline piperazine in bulk drug and pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[2] This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase HPLC (RP-HPLC). The methods described are suitable for routine quality control, stability studies, and simultaneous determination with other active pharmaceutical ingredients.
I. General Instrumentation and Reagents
1.1 Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (e.g., 0.45 µm nylon or PVDF).
1.2 Reagents and Chemicals:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade or purified water).
II. Chromatographic Methods and Conditions
Several validated HPLC methods have been reported for the determination of this compound, both alone and in combination with other drugs. The selection of the method depends on the sample matrix and the presence of other active ingredients. A summary of various chromatographic conditions is presented below.
Table 1: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1[1][3] | Method 2[4] | Method 3[5] | Method 4 (Stability-Indicating)[6] |
| Analytes | This compound (ACEF), Phenobarbital (PHENO) | ACEF, Phenobarbital Sodium, Methylparaben | ACEF, Bromhexine HCl (BR) | ACEF, Phenobarbitone (Phen) |
| Column | Reversed-Phase C18 | RP-18 | RP-18 | Reversed-Phase C18 |
| Mobile Phase | Methanol: Water (60:40, v/v) | Acetonitrile: 0.05 M KH₂PO₄, pH 4.3 (60:40, v/v) | Acetonitrile: 0.05 M KH₂PO₄, pH 3.0 (50:50, v/v) | Isocratic or Gradient Elution (details not specified) |
| Flow Rate | 0.8 mL/min | Not specified | Not specified | Not specified |
| Detection (UV) | 214 nm | 243 nm | 245 nm | Not specified |
| Application | Dosage Form | Bulk and Dosage Form | Dosage Form | Drug Substance and Product |
III. Detailed Experimental Protocol (Based on Method 1)
This protocol describes a validated RP-HPLC method for the simultaneous determination of this compound and Phenobarbital in pharmaceutical dosage forms.[1][3]
3.1 Preparation of Mobile Phase
-
Prepare the mobile phase by mixing HPLC-grade Methanol and HPLC-grade Water in a ratio of 60:40 (v/v).
-
Degas the mobile phase for 15-20 minutes using a sonicator or an online degasser before use.
3.2 Preparation of Standard Solutions
-
Standard Stock Solution (250 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
-
Dilute to the mark with the mobile phase and mix well.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.5–100 µg/mL.[1]
3.3 Preparation of Sample Solution (Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.
-
Add a volume of the mobile phase, sonicate for 15-20 minutes to ensure complete extraction of the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
3.4 Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified for Method 1 in Table 1 (C18 column, Methanol:Water (60:40) mobile phase, 0.8 mL/min flow rate, 214 nm detection).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and sample solutions in triplicate.[1]
-
Record the chromatograms and measure the peak areas. The retention time for this compound is approximately 2.08 minutes under these conditions.[1]
3.5 System Suitability Before starting the analysis, inject the standard solution (e.g., 25 µg/mL) six times and verify the system suitability parameters. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
3.6 Calculation Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample solutions and the corresponding concentrations.
IV. Method Validation Summary
The described HPLC methods have been validated according to International Conference on Harmonization (ICH) guidelines.[3][4] Key validation parameters are summarized below.
Table 2: Summary of Quantitative Validation Data for this compound (ACEF)
| Validation Parameter | Method 1[1] | Method 2[4] | Method 3[5] | Method 4[6] |
| Linearity Range (µg/mL) | 0.5 - 100 | 20 - 80 | 5 - 60 | 75 - 500 |
| Correlation Coefficient (r²) | > 0.999 | Not specified | > 0.999 | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified | 100.72 ± 1.23 |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | Not specified |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% | < 2.0% |
V. Visualizations
5.1 HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound in a pharmaceutical formulation.
Caption: General workflow for HPLC analysis of this compound.
5.2 Logical Relationship of Method Validation Parameters
This diagram shows the logical hierarchy and relationship between key validation parameters as per ICH guidelines.
References
Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Analysis of Acefylline Piperazine
These application notes provide a comprehensive overview and a detailed protocol for the qualitative and quantitative analysis of Acefylline (B349644) Piperazine (B1678402) using Thin-Layer Chromatography (TLC) with densitometric detection. This method is applicable for the analysis of Acefylline Piperazine in bulk drug and pharmaceutical dosage forms.
Introduction
This compound is a combination of acefylline and piperazine, where acefylline, a derivative of theophylline, acts as a bronchodilator, and piperazine is primarily used as an anthelmintic. The combination is utilized for its effects on the respiratory system. Accurate and precise analytical methods are crucial for the quality control and standardization of pharmaceutical formulations containing this compound. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for this purpose. When coupled with a densitometer, HPTLC (High-Performance Thin-Layer Chromatography) allows for accurate quantification of the analyte.
A validated TLC-densitometric method has been established for the simultaneous determination of this compound and Phenobarbital.[1] The method utilizes a silica (B1680970) gel stationary phase with a chloroform, methanol, and glacial acetic acid mobile phase, and detection is carried out at 254 nm.[1]
Principle of the Method
The separation of this compound is achieved on a silica gel stationary phase. The mobile phase, a mixture of chloroform, methanol, and glacial acetic acid, moves up the plate by capillary action. Due to differences in polarity and affinity for the stationary and mobile phases, this compound is separated from other components in the sample. The separated spot can be visualized under UV light at 254 nm. For quantitative analysis, the intensity of the spot is measured using a TLC scanner (densitometer), and the concentration is determined by comparing the peak area with that of a standard of a known concentration.
Data Presentation
Table 1: Chromatographic Conditions for TLC Analysis of this compound
| Parameter | Description |
| Stationary Phase | Pre-coated Silica Gel 60 F254 TLC plates |
| Mobile Phase | Chloroform: Methanol: Glacial Acetic Acid (2.0: 8.0: 0.1, v/v/v)[1] |
| Chamber Saturation Time | 20 minutes |
| Bandwidth | 6 mm |
| Application Rate | 10 µL/s |
| Development Mode | Ascending |
| Development Distance | 80 mm |
| Drying | Air-dried |
| Detection Wavelength | 254 nm[1] |
Table 2: Validation Parameters for the TLC-Densitometric Method for this compound
| Validation Parameter | Result |
| Linearity Range | 0.5 - 25 µ g/band [1] |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | 98.00% - 102.00% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | Typically in the ng/band range |
| Limit of Quantification (LOQ) | Typically in the ng/band range |
Note: Specific quantitative data for accuracy, precision, LOD, and LOQ for the cited method were not available in the referenced abstract. The values presented are typical for validated HPTLC methods.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (of known purity)
-
Sample: Pharmaceutical formulation containing this compound
-
Solvents: Chloroform (AR grade), Methanol (AR grade), Glacial Acetic Acid (AR grade)
-
Stationary Phase: Pre-coated Silica Gel 60 F254 TLC plates (e.g., from Merck)
Equipment
-
Micropipettes or Capillary tubes for sample application
-
HPTLC applicator (e.g., CAMAG Linomat 5)
-
TLC developing chamber
-
TLC scanner (densitometer) with data analysis software
-
UV cabinet for visualization
-
Vortex mixer
-
Ultrasonic bath
Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol) and make up the volume to the mark. This gives a stock solution of 1000 µg/mL.
-
From the stock solution, prepare working standard solutions of desired concentrations by appropriate dilution with the same solvent.
Preparation of Sample Solution
-
For tablets, weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then make up the volume to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.
Chromatographic Development
-
Pour the mobile phase (Chloroform: Methanol: Glacial Acetic Acid; 2.0: 8.0: 0.1, v/v/v) into the TLC developing chamber to a height of about 1 cm.
-
Saturate the chamber with the mobile phase vapors by placing a filter paper soaked in the mobile phase inside the chamber for at least 20 minutes.
-
Apply the standard and sample solutions as bands of 6 mm width on the TLC plate at a distance of 10 mm from the bottom edge using an HPTLC applicator.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend up to a distance of 80 mm.
-
Remove the plate from the chamber and dry it in a current of air.
Detection and Quantification
-
Examine the dried plate under a UV lamp at 254 nm.
-
Scan the plate using a TLC scanner in absorbance mode at 254 nm.
-
Record the peak areas of the spots corresponding to this compound in the standard and sample chromatograms.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
Mandatory Visualizations
References
Application Notes and Protocols for the Quantification of Acefylline Piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Acefylline Piperazine (B1678402) (ACEF) in pharmaceutical formulations. The methods described herein are based on validated chromatographic and spectrophotometric techniques, ensuring accuracy, precision, and reliability for quality control and research purposes.
Introduction
Acefylline piperazine is a xanthine (B1682287) derivative with bronchodilator properties, commonly used in the treatment of respiratory diseases.[1] Accurate and precise quantification of ACEF in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. This document outlines two robust analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of this compound is provided below.
| Method | Principle | Application | Key Advantages |
| HPLC | Reversed-phase chromatography with UV detection | Simultaneous determination and quantification in the presence of other active ingredients and excipients. | High specificity, sensitivity, and accuracy. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength | Rapid quantification in simple formulations. | Simple, cost-effective, and rapid analysis. |
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method provides a selective and sensitive approach for the quantification of ACEF, even in the presence of other compounds such as phenobarbital.[2][3][4]
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
Protocol for HPLC Quantification of this compound
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Pharmaceutical dosage form containing this compound
2. Instrumentation
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., X-select HSS C18, 5 µm, 150 mm × 4.6 mm)[3]
-
Data acquisition and processing software
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Methanol: Water (60:40, v/v)[3][4] |
| Flow Rate | 0.8 mL/min[3][4] |
| Column | Reversed-phase C18, 5 µm, 150 mm × 4.6 mm[3] |
| Detection Wavelength | 214 nm[3][4] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 0.5-100 µg/mL.[3][4]
5. Preparation of Sample Solution
-
Accurately weigh a quantity of the powdered pharmaceutical formulation equivalent to 100 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis
-
Inject 20 µL of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
7. Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary for HPLC Method
| Parameter | Result | Reference |
| Linearity Range | 0.5–100 µg/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Mean Recovery | 100.27 ± 0.99% | [3] |
| Precision (%RSD) | < 2% | [3] |
UV-Vis Spectrophotometric Method
UV-Vis spectrophotometry offers a simpler and faster alternative for the quantification of ACEF, particularly in formulations where interfering substances are minimal.[5]
Experimental Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for this compound quantification by UV-Vis.
Protocol for UV-Vis Spectrophotometric Quantification of this compound
1. Materials and Reagents
-
This compound reference standard
-
Distilled Water or other suitable solvent
-
Pharmaceutical dosage form containing this compound
2. Instrumentation
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
3. Method Parameters
| Parameter | Condition |
| Solvent | Distilled Water |
| Detection Wavelength (λmax) | 240 nm[6] |
4. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water to obtain concentrations in the range of 5.00–60.00 µg/mL.[5]
5. Preparation of Sample Solution
-
Accurately weigh a quantity of the powdered pharmaceutical formulation equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes.
-
Dilute to volume with distilled water and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with distilled water to obtain a theoretical concentration within the linearity range.
6. Analysis
-
Set the spectrophotometer to the detection wavelength of 240 nm.
-
Use distilled water as a blank.
-
Measure the absorbance of each standard solution and the sample solution.
7. Quantification
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary for UV-Vis Spectrophotometric Method
| Parameter | Result | Reference | | :--- | :--- | | Linearity Range | 5.00–60.00 µg/mL |[5] | | Correlation Coefficient (r²) | > 0.999 |[5] | | Mean Recovery | 97.5-102.7% |[5] | | Precision (%RSD) | 0.11-2.20% |[5] |
Conclusion
Both the HPLC and UV-Vis spectrophotometric methods are suitable for the quantification of this compound in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the need for simultaneous determination of other components. The HPLC method offers higher selectivity and is recommended for complex mixtures, while the UV-Vis method is a rapid and cost-effective alternative for routine quality control of simpler formulations. Both methods have been demonstrated to be accurate, precise, and linear within their respective validated ranges.
References
Application Notes and Protocols for Acefylline Piperazine in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications of acefylline (B349644) piperazine (B1678402), a stimulant drug of the xanthine (B1682287) chemical class. This document details its mechanism of action, available research dosage forms, and protocols for its use in both in vitro and in vivo experimental settings.
Introduction
Acefylline piperazine is a derivative of theophylline, known for its bronchodilator and stimulant properties.[1][2] It functions primarily as an adenosine (B11128) receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1][3] Inhibition of PDE leads to an increase in intracellular cyclic AMP (cAMP), though this effect may not be prominent at typical clinical concentrations.[1][2] Its actions also include prostaglandin (B15479496) antagonism and effects on intracellular calcium.[1][2] In research, it is utilized for studies related to asthma, emphysema, and other bronchospastic conditions.[1] this compound is considered to be less toxic and cause less gastric irritation compared to theophylline.[1][2]
Product Information and Storage
For research purposes, this compound is typically supplied as a white to off-white crystalline powder with a purity of ≥98%.[4] It is slightly soluble in water and has a slightly bitter taste.[4]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₆O₂ | [4] |
| Molecular Weight | 264.29 g/mol | [4] |
| Melting Point | 245-249°C | [4] |
| Purity | ≥98% | [4] |
| Solubility | Slightly soluble in water | [4] |
Table 2: Recommended Storage Conditions
| Condition | Duration | Temperature | Reference |
| Powder | 3 years | -20°C | [1] |
| In Solvent | 1 year | -80°C | [1] |
| Short-term | Days to weeks | 0 - 4°C | [2] |
| Long-term | Months to years | -20°C | [2] |
For shipping, the compound is stable at ambient temperatures for several weeks.[2]
Dosage Forms for Research
For research applications, this compound is typically handled as a powder and prepared into solutions for experimental use.
Preparation of Stock Solutions for In Vitro Use
Due to its slight solubility in water, co-solvents are often necessary to prepare stock solutions at desired concentrations. A common approach involves the use of dimethyl sulfoxide (B87167) (DMSO).
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 ml of a 10 mM stock solution, weigh 2.64 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (e.g., 1 ml for a 10 mM solution).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1]
Preparation of Formulations for In Vivo Use
For animal studies, this compound needs to be formulated for appropriate administration, often as a clear solution. A common vehicle for insoluble compounds involves a mixture of solvents.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol provides a general guideline. The final formulation may need to be optimized based on the specific animal model and route of administration.
-
Vehicle Preparation: Prepare a vehicle solution consisting of:
-
5% DMSO
-
30% PEG300 (Polyethylene glycol 300)
-
5% Tween 80
-
60% Saline or PBS
-
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated mother liquor. For example, to achieve a final dosing solution of 2 mg/mL, you might prepare a 40 mg/mL mother liquor in DMSO.[1]
-
Formulation:
-
Take the required volume of the DMSO mother liquor.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until clear.
-
Finally, add the saline or PBS and mix thoroughly.[1]
-
-
Administration: The final solution can be administered via appropriate routes, such as intraperitoneal (IP) injection.
Table 3: Example In Vivo Formulation Components
| Component | Percentage | Purpose |
| DMSO | 5% | Solubilizing agent |
| PEG300 | 30% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline/PBS | 60% | Vehicle |
Note: Always consult in vivo formulation calculators provided by suppliers for specific needs.[1][5]
Experimental Protocols
In Vitro Studies: Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on PDE activity.
-
Cell Culture: Culture appropriate cells (e.g., smooth muscle cells, inflammatory cells) in standard conditions.
-
Cell Lysis: Lyse the cells to obtain a cell extract containing PDEs.
-
Assay Reaction: In a microplate, combine the cell lysate with a known concentration of cAMP and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of remaining cAMP or the product of its hydrolysis (AMP) using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vivo Studies: Bronchodilator Effect in a Guinea Pig Model of Asthma
This protocol describes a method to evaluate the bronchodilator effects of this compound in vivo.
-
Animal Model: Use male Dunkin-Hartley guinea pigs. Sensitize the animals to an allergen (e.g., ovalbumin).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses. A control group should receive the vehicle only.
-
Bronchoconstriction Challenge: After a set period (e.g., 30-60 minutes), challenge the animals with an aerosolized bronchoconstrictor agent (e.g., histamine (B1213489) or the sensitizing allergen).
-
Measurement of Bronchoconstriction: Measure the severity of bronchoconstriction using a whole-body plethysmograph to record respiratory parameters such as tidal volume and airway resistance.
-
Data Analysis: Compare the changes in respiratory parameters between the this compound-treated groups and the control group to determine the protective effect of the compound against bronchoconstriction.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes.
Caption: this compound Signaling Pathway.
Diagram Explanation: this compound blocks adenosine receptors, which normally inhibit adenylate cyclase. This disinhibition, coupled with the direct inhibition of phosphodiesterase (PDE), leads to an accumulation of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), initiating a signaling cascade that results in cellular responses such as smooth muscle relaxation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel compound like this compound.
Caption: General Experimental Workflow.
Safety Precautions
When handling this compound powder, it is important to take appropriate safety measures. May cause skin, eye, and respiratory irritation.[6] Researchers should wear protective gloves, clothing, and eye protection.[6] Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[6] In case of contact with skin or eyes, rinse thoroughly with water.[6]
Disclaimer: This document is intended for research use only and is not for human or veterinary use.[1][2] All experiments should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.
References
Acefylline Piperazine in Cell Culture: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline (B349644) piperazine (B1678402) is a xanthine (B1682287) derivative with documented bronchodilator and cardiac stimulant properties.[1] In the context of cell culture experiments, it is primarily investigated for its dual mechanism of action as an adenosine (B11128) receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1][2] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes, including inflammation and cell proliferation.[3] This document provides detailed application notes and experimental protocols for the use of acefylline piperazine in cell culture studies, focusing on its anti-inflammatory effects and impact on cell viability.
Mechanism of Action
This compound exerts its cellular effects through two primary mechanisms:
-
Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, thereby blocking the physiological effects of adenosine.[1][2][3] While the specific receptor subtype selectivity is not extensively documented in publicly available literature, its action at these receptors can influence various signaling cascades.
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase enzymes, which are responsible for the degradation of cAMP.[1] This inhibition leads to an accumulation of intracellular cAMP.
The subsequent increase in cAMP levels activates Protein Kinase A (PKA), which in turn can modulate the activity of downstream transcription factors, such as CREB (cAMP response element-binding protein), and interfere with pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.
Data Presentation
Cell Viability
Quantitative data on the effect of this compound on the viability of various cell lines is limited in publicly available research. However, a study on the parent compound, acefylline, provides a reference point for its cytotoxic potential.
| Cell Line | Compound | Concentration | Cell Viability (%) |
| HepG2 (Human Liver Cancer) | Acefylline | 100 µg/mL | 80 ± 3.87[4] |
Note: This data is for acefylline, not this compound. Researchers should perform their own dose-response studies to determine the appropriate concentration range for their specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway of this compound
The anti-inflammatory effects of this compound are primarily mediated through the elevation of intracellular cAMP, which can interfere with key pro-inflammatory signaling cascades.
Caption: this compound signaling pathway.
General Experimental Workflow for In Vitro Studies
A systematic approach is essential for characterizing the effects of this compound in cell culture. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a selected cell line and to establish a non-toxic concentration range for subsequent experiments.
Materials:
-
Selected cell line (e.g., HepG2, RAW 264.7)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Anti-Inflammatory Assay (Cytokine Measurement by ELISA)
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs)
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well for RAW 264.7). Incubate overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS without this compound).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the dose-dependent inhibitory effect.
Protocol 3: Intracellular cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cAMP levels.
Materials:
-
Selected cell line
-
This compound
-
Forskolin (an adenylyl cyclase activator, as a positive control)
-
IBMX (3-isobutyl-1-methylxanthine, a broad-spectrum PDE inhibitor, as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell lysis buffer (usually provided with the kit)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight.
-
Treatment: Remove the medium and replace it with serum-free medium containing different concentrations of this compound, forskolin, or IBMX. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Measurement: Perform the cAMP measurement following the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in the samples and plot it against the concentration of this compound to demonstrate a dose-dependent increase in intracellular cAMP.
Protocol 4: Western Blot Analysis for PKA and NF-κB Pathway Activation
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the PKA and NF-κB signaling pathways.
Materials:
-
Selected cell line
-
This compound
-
LPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound for a specified time, with or without subsequent LPS stimulation.
-
Protein Extraction: Lyse the cells and collect the total protein. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on the activation of the signaling pathways.
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound in cell culture. Due to the limited availability of specific quantitative data for this compound, it is crucial for researchers to perform initial dose-response experiments to determine the optimal conditions for their specific cell lines and assays. The provided protocols for cell viability, anti-inflammatory activity, and signaling pathway analysis will enable a comprehensive characterization of the cellular effects of this compound.
References
Dissolution Protocols for Acefylline Piperazine: A Comprehensive Guide for Researchers
Introduction
Acefylline (B349644) piperazine (B1678402), a salt of acefylline and piperazine, is a xanthine (B1682287) derivative with bronchodilator and cardiac stimulant properties.[1][2][3] It functions as an adenosine (B11128) receptor antagonist and a phosphodiesterase inhibitor.[1][2][3] Proper dissolution is a critical first step for its use in various experimental settings. This document provides detailed application notes and protocols for dissolving Acefylline piperazine for research purposes, aimed at researchers, scientists, and drug development professionals.
Solubility and Data Presentation
For experimental purposes, understanding the solubility characteristics is crucial to avoid precipitation. Key factors influencing solubility include pH, temperature, and the presence of co-solvents.[4]
Table 1: Summary of Acefylline and this compound Properties
| Property | Value/Information | Source(s) |
| Acefylline pKa | 3.26 | [4] |
| Acefylline Water Solubility (Predicted) | ~14.7 mg/mL | [4] |
| This compound Molecular Weight | 324.34 g/mol | [5][6] |
| This compound Appearance | White to off-white crystalline powder | [5] |
| Storage Conditions (Powder) | -20°C for long term (months to years) | [1][2] |
| Storage Conditions (In solvent) | -80°C for up to 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for most in vitro experiments where an aqueous solution is required.
Materials:
-
This compound powder
-
Sterile distilled water or deionized water
-
pH meter
-
0.1 M NaOH solution (optional)
-
0.1 M HCl solution (optional)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the powder to a volume of sterile water that is approximately 80% of the final desired volume.
-
Stirring: Place the container on a magnetic stirrer and stir the solution. Gentle warming (to no more than 37°C) can be applied to aid dissolution, but be cautious as temperature changes can affect solubility.[4]
-
pH Adjustment (if necessary): Measure the pH of the solution. The pH of the solution should ideally be in the neutral range (pH 7.0-7.4) to ensure complete dissolution and stability.[4] If the pH is too low and precipitation is observed, slowly add 0.1 M NaOH dropwise while stirring until the precipitate dissolves and the target pH is reached.[4] Conversely, if a more acidic pH is required for a specific experiment, be mindful of the potential for precipitation.
-
Final Volume Adjustment: Once the powder is fully dissolved, add sterile water to reach the final desired concentration.
-
Sterilization: Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Storage: Store the solution at -20°C or -80°C for long-term use.[1][2]
Protocol 2: Preparation of a Co-solvent Stock Solution (for higher concentrations)
For applications requiring higher concentrations that are not achievable in water alone, a co-solvent system can be employed.[4] DMSO is a common choice for creating high-concentration stock solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or other aqueous buffer
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution in Co-solvent: Add a small volume of DMSO to the powder. Vortex or sonicate until the solid is completely dissolved.
-
Aqueous Dilution: Slowly add the aqueous buffer (e.g., PBS, pH 7.4) to the DMSO solution in a stepwise manner, vortexing between additions to ensure the solution remains clear.[4]
-
Observe for Precipitation: If cloudiness or precipitation occurs, you have exceeded the solubility limit for that specific co-solvent/water ratio. It may be necessary to start over with a lower final concentration or a higher proportion of the organic solvent.
-
Final Concentration: Continue adding the aqueous buffer until the final desired volume and concentration are reached. Ensure the final concentration of the organic solvent is compatible with the experimental system (e.g., typically <0.5% DMSO for cell-based assays).
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C.
Mandatory Visualizations
References
Acefylline piperazine as a tool compound in respiratory research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acefylline (B349644) piperazine (B1678402) is a xanthine (B1682287) derivative that has garnered interest in respiratory research due to its bronchodilatory and anti-inflammatory properties. As a member of the methylxanthine class of compounds, its mechanism of action is primarily attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.[1][2] These actions lead to the relaxation of airway smooth muscle and a reduction in the inflammatory response, making it a valuable tool for investigating the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Acefylline piperazine is also reported to be less toxic and cause minimal gastric irritation compared to theophylline.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in respiratory research.
Core Mechanisms of Action
This compound exerts its physiological effects through two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels in airway smooth muscle cells leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets that promote muscle relaxation and bronchodilation.[1]
-
Adenosine Receptor Antagonism: this compound acts as an antagonist at adenosine receptors. Adenosine is known to cause bronchoconstriction in asthmatic individuals. By blocking adenosine receptors, particularly the A1 and A2B subtypes, this compound mitigates this effect, contributing to its bronchodilatory action.[1]
Data Presentation
Phosphodiesterase (PDE) Isoenzyme Inhibition
| PDE Isoenzyme | IC50 (µM) |
| PDE1 | Data not available |
| PDE2 | Data not available |
| PDE3 | Data not available |
| PDE4 | Data not available |
| PDE5 | Data not available |
Adenosine Receptor Binding Affinity
Acefylline has been shown to act as an antagonist at adenosine receptors. The following table includes the known inhibition constant (Ki) for acefylline at the human A2b receptor. Data for other adenosine receptor subtypes are not currently available.
| Receptor Subtype | Ki (nM) |
| Adenosine A1 | Data not available |
| Adenosine A2a | Data not available |
| Adenosine A2b | 27,542 |
| Adenosine A3 | Data not available |
Note: The Ki value for the A2b receptor was converted from the provided -log[M] value of 4.56.
In Vitro Bronchodilator and Anti-inflammatory Activity
Quantitative data on the efficacy of this compound in in vitro models of bronchodilation and inflammation are limited. Researchers should perform dose-response experiments to determine key parameters such as EC50 for smooth muscle relaxation and IC50 for the inhibition of inflammatory markers.
| Assay | Parameter | Value |
| Tracheal Smooth Muscle Relaxation | EC50 | Data not available |
| Inhibition of LPS-induced TNF-α release | IC50 | Data not available |
| Inhibition of LPS-induced IL-6 release | IC50 | Data not available |
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoenzymes.
Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP or cGMP by a specific recombinant PDE isoenzyme. The remaining cyclic nucleotide is then quantified, often using a competitive immunoassay or a fluorescence-based method.
Materials:
-
Recombinant human PDE isoenzymes (PDE1-5)
-
This compound
-
cAMP or cGMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Detection reagents (e.g., anti-cAMP/cGMP antibody, fluorescent tracer)
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted compound or vehicle control to the microplate wells.
-
Add the specific PDE isoenzyme to all wells except the negative control.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop reagent (e.g., 0.1 M HCl).
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the detection reaction to occur.
-
Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to cell membranes expressing a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing human adenosine A1, A2a, A2b, or A3 receptors
-
Radiolabeled ligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2a)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., theophylline)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either vehicle, this compound, or the non-specific binding control.
-
Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Isolated Guinea Pig Tracheal Smooth Muscle Relaxation Assay
Objective: To evaluate the bronchodilatory effect of this compound on airway smooth muscle.
Principle: Tracheal rings are isolated and mounted in an organ bath. The muscle is contracted with a bronchoconstrictor agent, and the ability of this compound to induce relaxation is measured.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution
-
Bronchoconstrictor agent (e.g., histamine, carbachol)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Isolate the trachea from a euthanized guinea pig and cut it into rings.
-
Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.
-
Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Induce a sustained contraction with a submaximal concentration of a bronchoconstrictor (e.g., 1 µM histamine).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC50 value.
In Vivo Ovalbumin-Induced Allergic Asthma Model in Mice
Objective: To assess the anti-inflammatory and bronchodilatory effects of this compound in a mouse model of allergic asthma.
Principle: Mice are sensitized and subsequently challenged with ovalbumin (OVA) to induce an asthma-like phenotype, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. The therapeutic effect of this compound is then evaluated.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (alum)
-
This compound
-
Whole-body plethysmography system
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice via intraperitoneal injection of OVA emulsified in alum.
-
Challenge: From day 21 to 23, challenge the sensitized mice by exposing them to an aerosol of OVA.
-
Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule before and/or during the challenge phase.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final OVA challenge, measure AHR to increasing concentrations of aerosolized methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Lung Histology: Collect the lungs for histological analysis to assess inflammation and mucus production (e.g., using H&E and PAS staining).
-
Data Analysis: Compare the various outcome measures between the vehicle-treated and this compound-treated groups to evaluate the therapeutic efficacy.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the complex mechanisms underlying respiratory diseases. Its dual action as a phosphodiesterase inhibitor and an adenosine receptor antagonist provides a multifaceted approach to studying bronchodilation and airway inflammation. The protocols outlined in this document provide a framework for researchers to explore the therapeutic potential of this and similar compounds in the context of respiratory research. Further characterization of its quantitative activity and selectivity is warranted to fully elucidate its pharmacological profile.
References
Application Notes and Protocols for Studying Adenosine Signaling Using Acefylline Piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline piperazine (B1678402) is a xanthine (B1682287) derivative that serves as a valuable pharmacological tool for investigating adenosine (B11128) signaling pathways. It functions as a competitive antagonist at adenosine receptors and also exhibits inhibitory activity against phosphodiesterases (PDEs).[1] This dual mechanism of action makes it a versatile compound for dissecting the complex roles of adenosine in various physiological and pathological processes. Adenosine, a ubiquitous endogenous nucleoside, modulates numerous cellular functions by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a wide range of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions. Understanding the intricacies of adenosine signaling is therefore crucial for the development of novel therapeutics.
These application notes provide detailed protocols for utilizing Acefylline piperazine to study adenosine signaling, with a focus on in vitro functional assays. The provided methodologies and data will aid researchers in designing and executing experiments to explore the antagonistic properties of this compound and its impact on downstream signaling cascades.
Mechanism of Action
This compound's primary mechanism of action in the context of adenosine signaling is the competitive antagonism of adenosine receptors.[2][3] By binding to these receptors without activating them, it prevents adenosine from exerting its effects. The antagonism of A1 and A3 receptors, which typically couple to Gi/o proteins, leads to an increase in adenylyl cyclase activity and subsequent rises in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, by blocking A2A and A2B receptors, which are coupled to Gs proteins, this compound can attenuate the adenosine-induced increase in cAMP.
Furthermore, as a phosphodiesterase inhibitor, this compound can prevent the breakdown of cAMP, leading to its accumulation within the cell.[1] This effect can potentiate the signaling of other pathways that increase cAMP production. When studying adenosine signaling, it is crucial to consider this dual activity and design experiments that can differentiate between the effects of adenosine receptor antagonism and PDE inhibition.
Data Presentation
The following tables summarize the available quantitative data on the pharmacological activity of Acefylline. It is important to note that comprehensive data for this compound across all adenosine receptor subtypes and PDE isoforms is limited in the public domain. The data presented here is for Acefylline, the active component of this compound.
Table 1: Adenosine Receptor Binding Affinity of Acefylline
| Receptor Subtype | Ki (nM) | Species | Assay Type | Reference |
| Adenosine A2B | 4.56 | Human | Radioligand Binding Assay | (Data not available in search results) |
Note: The specific unit for the Ki value was not available in the provided search results. Researchers should consult original publications for precise details.
Table 2: Comparative Adenosine Receptor Antagonism by Xanthine Derivatives
| Compound | A1 Receptor Ki (µM) | A2 Receptor Ki (µM) | Species |
| Xanthine | 170 | 93 | Rat |
| Theophylline | (More potent than Xanthine) | (More potent than Xanthine) | Rat |
| Caffeine | (More potent than Xanthine) | (More potent than Xanthine) | Rat |
| 1,3-Diethyl-8-phenylxanthine | - | 0.2 | Human |
| 8-Phenyltheophylline | ~0.024 (Bovine Brain) | ~17 (Human Platelets) | Bovine/Human |
This table provides a comparative context for the potency of xanthine derivatives as adenosine receptor antagonists. Acefylline is a derivative of theophylline.[4]
Experimental Protocols
Protocol 1: In Vitro Cyclic AMP (cAMP) Functional Assay to Determine A2B Receptor Antagonism
This protocol is designed to assess the antagonistic effect of this compound on the adenosine A2B receptor by measuring its ability to inhibit agonist-induced cAMP production in a cell-based assay.
Materials:
-
Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human A2B adenosine receptor.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
NECA (5'-(N-Ethylcarboxamido)adenosine) as the adenosine receptor agonist.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF®, LANCE®, or AlphaScreen®).
-
384-well white opaque assay plates.
-
Plate reader compatible with the chosen cAMP assay technology.
Procedure:
-
Cell Culture and Seeding:
-
Culture the A2B receptor-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count.
-
Dilute the cells to the desired density (e.g., 2,500-5,000 cells per well) in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the concentration-response curve.
-
Prepare a stock solution of NECA in a suitable solvent and dilute it in assay buffer to a concentration that is 2-fold the final desired concentration. The final concentration of NECA should be at its EC80 (the concentration that elicits 80% of its maximal response), which should be predetermined in a separate agonist concentration-response experiment.
-
-
Antagonist Incubation:
-
Add 5 µL of the diluted this compound solutions to the wells containing the cells.
-
For control wells (agonist-only and basal), add 5 µL of assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add 5 µL of the 2X NECA solution to all wells except the basal control wells.
-
To the basal control wells, add 5 µL of assay buffer.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Agonist]/EC50 of agonist).
-
Protocol 2: Isolated Guinea Pig Tracheal Smooth Muscle Relaxation Assay
This ex vivo protocol is used to evaluate the functional antagonism of adenosine-induced bronchoconstriction by this compound.
Materials:
-
Male Hartley guinea pigs (250-350 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.7).
-
Adenosine.
-
This compound.
-
Carbachol (B1668302) or histamine (B1213489) to pre-contract the tracheal rings.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the trachea.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
-
Pre-contraction:
-
Contract the tracheal rings with a submaximal concentration of carbachol (e.g., 1 µM) or histamine (e.g., 10 µM) until a stable contraction plateau is reached.
-
-
Concentration-Response to this compound:
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10-8 M to 10-4 M).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
Record the relaxation response as a percentage of the initial pre-contraction.
-
-
Antagonism of Adenosine-Induced Contraction:
-
In a separate set of experiments, after equilibration, pre-incubate the tracheal rings with different concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).
-
Construct a cumulative concentration-response curve for adenosine-induced contraction in the absence and presence of this compound.
-
Record the contractile responses.
-
-
Data Analysis:
-
For the relaxation assay, plot the percentage of relaxation against the log concentration of this compound to determine the EC50 for relaxation.
-
For the antagonism assay, plot the contractile response to adenosine against the log concentration of adenosine in the presence and absence of this compound.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. This provides a measure of the antagonist's potency.
-
Visualizations
References
Application Notes and Protocols for Acefylline Piperazine in Drug Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline (B349644) piperazine (B1678402) is a synthetic xanthine (B1682287) derivative used as a bronchodilator for the symptomatic relief of respiratory conditions such as asthma, emphysema, and chronic bronchitis associated with bronchospasm.[1][2] Acefylline itself is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability, which poses significant challenges to achieving adequate bioavailability.[3] To overcome these limitations, it is formulated as a salt with piperazine. The piperazine moiety forms a stable, water-soluble salt with acefylline, which enhances its solubility and improves patient tolerance, reducing the gastric irritation often associated with its parent compound, theophylline.[1]
These application notes provide a comprehensive overview of the use of Acefylline piperazine in formulation studies, detailing its mechanism of action, physicochemical properties, and relevant experimental protocols for its evaluation.
Physicochemical Properties
The piperazine salt of acefylline is designed to improve the physicochemical characteristics of the active acefylline component.[1] It is a white solid compound that is soluble in water.[4]
| Property | Value | References |
| Chemical Name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine | [5] |
| Molecular Formula | C₁₃H₂₀N₆O₄ (for 1:1 salt) | [4] |
| Molecular Weight | 324.34 g/mol (for 1:1 salt) | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | Approx. 240°C | [7] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [7] |
| BCS Class (Acefylline) | Class IV (Low Solubility, Low Permeability) | [3] |
Mechanism of Action
The pharmacological effects of this compound are primarily attributed to the acefylline component, which acts through a multifactorial mechanism. The piperazine component serves to form the salt and does not contribute to the core pharmacodynamic actions.[1]
-
Bronchodilation: The primary therapeutic effect is the relaxation of bronchial smooth muscle. This is achieved through the inhibition of the phosphodiesterase (PDE) enzyme, which leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote smooth muscle relaxation, resulting in the widening of airways.[8]
-
Adenosine (B11128) Receptor Antagonism: Acefylline acts as an antagonist at adenosine receptors in the central nervous system (CNS). By blocking the inhibitory effects of adenosine, it stimulates the central respiratory center, increasing the rate and depth of breathing.[1][2][9]
-
Anti-inflammatory Effects: Xanthine derivatives like acefylline are known to possess mild anti-inflammatory properties, which can be beneficial in respiratory diseases.[4][8]
-
Cardiac and CNS Stimulation: Similar to other xanthines like caffeine, acefylline stimulates the myocardium and the central nervous system.[2][8]
Signaling Pathway
Caption: Mechanism of action of Acefylline leading to bronchodilation.
Applications in Formulation Studies
The primary goal in formulating this compound is to enhance its bioavailability by improving its dissolution and/or permeability. Formulation strategies often involve the use of polymers and other excipients to develop advanced dosage forms.[10]
-
Improving Physicochemical Properties: Studies have investigated the interaction of this compound in various solvent systems, including aqueous solutions containing polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), to understand its solvation behavior and potential for improved formulations.[3][9]
-
Developing Advanced Dosage Forms: There is a focus on creating extended-release formulations to improve patient adherence and maintain therapeutic concentrations over a longer period.[10] Nanoparticle-based drug delivery systems are also being explored to enhance the bioavailability of poorly soluble drugs and could be a promising approach for acefylline.[11][12][13]
-
Analytical Method Development: Robust analytical methods are essential for quantifying this compound in bulk drug, various dosage forms, and during stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][2][8]
Experimental Workflow for Formulation Development
Caption: Workflow for this compound formulation development.
Experimental Protocols
Protocol 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general RP-HPLC method for the quantification of this compound in a pharmaceutical formulation. This method is adapted from several validated procedures.[1][2][9]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is Methanol:Water (60:40, v/v) or Acetonitrile:0.05 M Potassium Dihydrogen Phosphate (B84403) buffer (pH adjusted).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to get a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.5–100 µg/mL to construct a calibration curve.[1]
-
Sample Preparation (e.g., for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Analysis:
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: In-Vitro Dissolution Testing
This protocol outlines a standard procedure for evaluating the dissolution profile of an oral solid dosage form of this compound, as per USP guidelines.[14][15]
1. Apparatus and Conditions:
-
Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a specified medium. Commonly used media include 0.1 N HCl (pH 1.2), pH 4.5 acetate (B1210297) buffer, and pH 6.8 phosphate buffer to simulate gastrointestinal conditions.[14]
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: 100 rpm for Apparatus 1 or 50 rpm for Apparatus 2.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
2. Procedure:
-
Place one dosage unit (e.g., one tablet) in each of the six dissolution vessels containing the pre-warmed and de-gassed dissolution medium.
-
Start the apparatus and withdraw aliquots (e.g., 5 mL) at each specified time point from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of dissolved this compound in each sample using the validated HPLC method described in Protocol 1.
3. Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the mean percentage of drug released versus time to obtain the dissolution profile.
-
Compare profiles of different formulations using a similarity factor (f₂).
Protocol 3: Stability-Indicating Assay (Forced Degradation)
This protocol is designed to assess the stability of this compound and develop a stability-indicating analytical method, following ICH guidelines.[16][17]
1. Preparation of Stressed Samples:
-
Prepare solutions of this compound (e.g., 100 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber.
-
-
Neutralize the acidic and basic solutions before analysis.
2. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using an HPLC method.
-
The HPLC method must be capable of separating the intact drug peak from any peaks corresponding to degradation products. This may require method development, such as adjusting the mobile phase composition or using a gradient elution.[2]
-
The peak purity of the intact drug in the presence of its degradants should be assessed using a PDA detector.
3. Data Evaluation:
-
Determine the percentage of degradation for each stress condition.
-
A method is considered "stability-indicating" if it can resolve the parent drug from all significant degradation products.
Data Presentation (Templates for Reporting)
The following tables provide a structured format for presenting quantitative data from formulation studies.
Table 2: HPLC Method Validation Parameters (Example data for linearity is included)
| Parameter | Acceptance Criteria | Experimental Results |
| Linearity (r²) | r² ≥ 0.999 | |
| Range (µg/mL) | - | 0.5 - 100[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | ≤ 2.0% | |
| Limit of Detection (LOD) | - | |
| Limit of Quantification (LOQ) | - |
Table 3: Comparative In-Vitro Dissolution Profile
| Time (min) | % Drug Release (Mean ± SD) - Formulation A | % Drug Release (Mean ± SD) - Formulation B |
| 5 | ||
| 10 | ||
| 15 | ||
| 30 | ||
| 45 | ||
| 60 | ||
| f₂ Similarity Factor | \multicolumn{2}{c | }{} |
Table 4: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | No. of Degradants | Observations (e.g., RRT of major degradant) |
| 0.1 N HCl, 60°C, 24h | |||
| 0.1 N NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Thermal (105°C, 48h) | |||
| Photolytic (UV/Vis) |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of this compound Interaction and Dissociation Constants in Polymer Solvent Systems | Pakistan Journal of Analytical & Environmental Chemistry [pjaec.pk]
- 4. Determination of acefylline heptaminol in pharmaceutical preprarations by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. This compound CAS 18428-63-2, Pharmaceutical Grade API, Affordable Price [jigspharma.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Market Report: Trends, Forecast and Competitive Analysis to 2031 [researchandmarkets.com]
- 11. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. premierscience.com [premierscience.com]
- 14. Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjbphs.com [wjbphs.com]
- 16. ijcrt.org [ijcrt.org]
- 17. ijpsm.com [ijpsm.com]
Application Notes and Protocols: Acefylline Piperazine in Combination with Other Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline (B349644) piperazine (B1678402) is a xanthine (B1682287) derivative bronchodilator used for the symptomatic relief of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP), and antagonism of adenosine (B11128) receptors.[2][4] The piperazine salt enhances the drug's solubility and tolerability compared to the parent compound, theophylline.[1]
Combining bronchodilators with different mechanisms of action is a well-established strategy in the management of obstructive airway diseases to achieve superior efficacy and potentially reduce the doses of individual agents.[5][6][7] This document provides detailed application notes and protocols for investigating the effects of acefylline piperazine in combination with other classes of bronchodilators, namely beta-2 adrenergic agonists and anticholinergics. While direct clinical data on these specific combinations with this compound are limited, the provided protocols are based on established methodologies for assessing bronchodilator synergy.
Potential Synergistic Mechanisms
The combination of this compound with other bronchodilators is expected to yield additive or synergistic effects through complementary signaling pathways.
-
With Beta-2 Adrenergic Agonists (e.g., Salbutamol): Beta-2 agonists stimulate adenylyl cyclase, increasing cAMP production. This compound, by inhibiting PDE, prevents the breakdown of cAMP. This dual approach of increasing production and preventing degradation of cAMP is anticipated to lead to a more pronounced and sustained bronchodilatory effect.[2]
-
With Anticholinergics (e.g., Ipratropium Bromide): Anticholinergics block the bronchoconstrictor effect of acetylcholine (B1216132) on muscarinic receptors. While one study on the combination of an adenosine receptor blocker and an anticholinergic did not show potentiation, the multifaceted mechanism of this compound (including PDE inhibition) may still offer therapeutic benefits when combined with anticholinergics by targeting different pathways of bronchoconstriction.[8][9]
Data Presentation: Hypothetical Quantitative Outcomes
The following tables present hypothetical data to illustrate the potential additive or synergistic effects of this compound in combination with other bronchodilators. These are not based on published clinical trial data for these specific combinations but are representative of expected outcomes in preclinical or clinical studies.
Table 1: In Vitro Tracheal Smooth Muscle Relaxation (% of Maximum Relaxation)
| Treatment Group | Concentration (μM) | This compound | Salbutamol | This compound + Salbutamol | Expected Additive Effect | Synergy Observed |
| 1 | 0.1 | 15 | 25 | 45 | 40 | Yes |
| 2 | 1 | 30 | 50 | 90 | 80 | Yes |
| 3 | 10 | 55 | 80 | >95 | >95 | N/A |
Table 2: Clinical Study - Improvement in Forced Expiratory Volume in 1 second (FEV1) in Liters (L)
| Treatment Group | Baseline FEV1 (L) | Post-treatment FEV1 (L) | Mean Improvement (L) | % Improvement from Baseline |
| Placebo | 1.52 | 1.55 | 0.03 | 2.0% |
| This compound (200 mg) | 1.51 | 1.66 | 0.15 | 9.9% |
| Ipratropium Bromide (40 mcg) | 1.53 | 1.70 | 0.17 | 11.1% |
| This compound + Ipratropium Bromide | 1.52 | 1.84 | 0.32 | 21.1% |
Signaling Pathways
The interaction between this compound and a beta-2 adrenergic agonist can be visualized through their effects on the cyclic AMP (cAMP) signaling pathway in airway smooth muscle cells.
Caption: Interaction of this compound and Beta-2 Agonists.
Experimental Protocols
Protocol 1: In Vitro Assessment of Bronchodilator Synergy using Isolated Tracheal Rings
Objective: To evaluate the synergistic or additive bronchodilatory effects of this compound in combination with a beta-2 agonist or an anticholinergic on isolated guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound, Salbutamol sulphate, Ipratropium bromide
-
Methacholine (B1211447) (or other contractile agent)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Methodology:
-
Tissue Preparation:
-
Euthanize guinea pig and excise the trachea.
-
Clean the trachea of adhering connective tissue and cut into 3-4 mm wide rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Contraction:
-
Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Induce a sustained contraction with a submaximal concentration of methacholine (e.g., 1 μM).
-
-
Drug Administration and Data Acquisition:
-
Once the contraction is stable, add cumulative concentrations of this compound, the combination partner (salbutamol or ipratropium), or the combination of both to the organ bath at regular intervals.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Construct concentration-response curves for each drug and the combination.
-
Analyze the data for synergy using a recognized method such as the Bliss Independence model or the Unified Theory.[10]
-
Caption: In Vitro Synergy Assessment Workflow.
Protocol 2: Clinical Trial Protocol for Combination Therapy
Objective: To assess the efficacy and safety of this compound in combination with an inhaled long-acting beta-agonist (LABA) in patients with moderate to severe COPD.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Patients aged 40 years and older with a diagnosis of moderate to severe COPD, a post-bronchodilator FEV1/FVC ratio of < 0.70, and a post-bronchodilator FEV1 of 30-80% of the predicted value.
Interventions:
-
Group 1: this compound (oral) + Inhaled LABA
-
Group 2: Placebo (oral) + Inhaled LABA
-
Group 3: this compound (oral) + Inhaled Placebo
-
Group 4: Placebo (oral) + Inhaled Placebo
Study Duration: 12 weeks of treatment.
Primary Endpoint: Change from baseline in trough FEV1 at week 12.
Secondary Endpoints:
-
Change from baseline in St. George's Respiratory Questionnaire (SGRQ) total score.
-
Change from baseline in Transition Dyspnea Index (TDI) focal score.
-
Frequency of rescue medication use.
-
Incidence of adverse events.
Methodology:
-
Screening and Randomization:
-
Screen patients based on inclusion and exclusion criteria.
-
Perform baseline assessments including spirometry, SGRQ, and TDI.
-
Randomize eligible patients to one of the four treatment arms.
-
-
Treatment Period:
-
Administer study medication for 12 weeks.
-
Conduct follow-up visits at weeks 4, 8, and 12 for efficacy and safety assessments.
-
-
Efficacy Assessments:
-
Perform spirometry at each visit to measure FEV1 and FVC.
-
Administer SGRQ and TDI questionnaires.
-
Record daily rescue medication use in patient diaries.
-
-
Safety Assessments:
-
Monitor and record all adverse events.
-
Perform physical examinations, vital sign measurements, and electrocardiograms (ECGs) at specified intervals.
-
-
Statistical Analysis:
-
Analyze the primary endpoint using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline FEV1 as a covariate.
-
Analyze secondary endpoints using appropriate statistical methods.
-
Caption: Clinical Trial Workflow.
Conclusion
The combination of this compound with other bronchodilators, such as beta-2 agonists and anticholinergics, holds theoretical promise for enhanced bronchodilation in obstructive airway diseases. The provided application notes and protocols offer a framework for the preclinical and clinical investigation of these combinations. Rigorous in vitro and in vivo studies are necessary to establish the synergistic potential, optimal dosing, and safety profile of such combination therapies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. biomedicus.gr [biomedicus.gr]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combination bronchodilator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The scientific rationale for combining long-acting beta2-agonists and muscarinic antagonists in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is combination therapy with inhaled anticholinergics and beta2-adrenoceptor agonists justified for chronic obstructive pulmonary disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Cholinergic Receptor Antagonists on the Potentiation of the Effect of Adenosine Receptor Blockers in People with Bronchial Asthma – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Transdermal Delivery Research of Acefylline Piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline piperazine (B1678402) is a xanthine (B1682287) derivative with bronchodilator and anti-inflammatory properties, primarily used in the management of respiratory conditions.[1] Transdermal drug delivery offers a non-invasive alternative to oral administration, bypassing first-pass metabolism and potentially providing sustained drug release.[2][3] However, the transdermal delivery of Acefylline piperazine presents a significant challenge due to its hydrophilic nature.[4] The outermost layer of the skin, the stratum corneum, acts as a formidable barrier to the penetration of water-soluble molecules.[2]
These application notes provide a comprehensive overview of the experimental protocols and formulation strategies that can be employed to investigate the transdermal delivery of this compound. The methodologies described herein are based on established principles of transdermal drug delivery and analytical chemistry, adapted for the specific properties of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug is crucial for the design of a transdermal delivery system. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₆O₄ | [5] |
| Molecular Weight | 324.34 g/mol | [5][6] |
| Melting Point | 238-240°C | [5] |
| LogP (Octanol/Water Partition Coefficient) | -1.482 (Crippen Method) | [4] |
| Water Solubility | Freely soluble | [7] |
The low LogP value confirms the hydrophilic nature of this compound, necessitating the use of permeation enhancement strategies for effective transdermal delivery.
Formulation Strategy for Transdermal Delivery
To overcome the barrier function of the stratum corneum, a formulation containing chemical permeation enhancers is proposed. These enhancers can reversibly disrupt the lipid bilayer of the stratum corneum, thereby increasing drug permeability.
Hypothetical Formulation Composition
The following table outlines a hypothetical transdermal gel formulation for this compound.
| Ingredient | Concentration (% w/w) | Function |
| This compound | 2.0 | Active Pharmaceutical Ingredient |
| Propylene (B89431) Glycol | 15.0 | Co-solvent, Permeation Enhancer |
| Oleic Acid | 5.0 | Permeation Enhancer |
| Carbopol 940 | 1.0 | Gelling Agent |
| Triethanolamine (B1662121) | q.s. to pH 6.5 | Neutralizing Agent |
| Purified Water | q.s. to 100 | Vehicle |
Protocol for Formulation Preparation
-
Carbopol Gel Preparation: Disperse Carbopol 940 in purified water with constant stirring until a uniform dispersion is formed.
-
Drug Solution Preparation: In a separate beaker, dissolve this compound in propylene glycol.
-
Incorporation of Permeation Enhancer: Add oleic acid to the drug solution and mix thoroughly.
-
Mixing: Slowly add the drug solution to the Carbopol gel dispersion with continuous stirring.
-
Neutralization: Adjust the pH of the formulation to 6.5 using triethanolamine to form a gel.
-
Final Mixing: Continue stirring until a homogenous, transparent gel is obtained.
In Vitro Skin Permeation Studies
In vitro skin permeation studies are essential for evaluating the efficacy of a transdermal formulation. The Franz diffusion cell is a widely accepted apparatus for these studies.[8][9]
Experimental Setup and Parameters
| Parameter | Specification |
| Apparatus | Franz Diffusion Cell |
| Membrane | Porcine ear skin |
| Receptor Medium | Phosphate Buffered Saline (PBS), pH 7.4 |
| Receptor Volume | 5.2 mL |
| Diffusion Area | 0.6359 cm² |
| Temperature | 34 ± 0.5 °C |
| Stirring Speed | 600 rpm |
| Sampling Times | 0, 1, 2, 4, 6, 8, 12, 24 hours |
| Sample Volume | 0.5 mL |
Protocol for In Vitro Skin Permeation Study
-
Skin Preparation: Obtain fresh porcine ears and separate the full-thickness skin from the underlying cartilage.[10] Remove any hair and subcutaneous fat. Store the prepared skin at -20°C until use.
-
Franz Cell Assembly: Mount the porcine skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.[8]
-
Receptor Compartment Filling: Fill the receptor compartment with pre-warmed PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for 30 minutes at 34 ± 0.5 °C.
-
Formulation Application: Apply a known quantity (e.g., 200 mg) of the this compound transdermal gel to the skin surface in the donor compartment.
-
Sampling: At each predetermined time point, withdraw a 0.5 mL aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in the receptor medium samples.
Hypothetical HPLC Parameters
| Parameter | Specification |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 5 mM aqueous heptane (B126788) sulfonic acid sodium salt (50:50, v/v), pH adjusted to 4 with acetic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Protocol for Sample Analysis
-
Standard Preparation: Prepare a series of standard solutions of this compound in PBS (pH 7.4) at known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Injection: Inject the samples collected from the Franz diffusion cell study into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative data obtained from the in vitro skin permeation studies should be summarized in a clear and structured manner for easy comparison and interpretation.
Permeation Parameters
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (h) | Enhancement Ratio (ER) |
| Control (Drug in PBS) | (Calculated Value) | (Calculated Value) | (Calculated Value) | 1.0 |
| Test Formulation | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
The Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the test formulation to that of the control formulation.
Visualizations
Experimental Workflow for Formulation Preparation
Caption: Workflow for the preparation of the this compound transdermal gel.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: A flowchart of the key steps in a Franz diffusion cell experiment.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the investigation of the transdermal delivery of this compound. By employing appropriate formulation strategies, such as the inclusion of permeation enhancers, and conducting rigorous in vitro skin permeation studies, researchers can effectively evaluate the feasibility of developing a transdermal therapeutic system for this hydrophilic drug. The successful development of such a system would offer a valuable alternative for the administration of this compound, potentially improving patient compliance and therapeutic outcomes.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs | MDPI [mdpi.com]
- 3. This compound | 18833-13-1 | FA37140 | Biosynth [biosynth.com]
- 4. chemeo.com [chemeo.com]
- 5. aksci.com [aksci.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Acefylline piperazine solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acefylline piperazine (B1678402). The focus is on addressing common challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Acefylline?
Acefylline has a predicted water solubility of approximately 14.7 mg/mL.[1] However, this value can be significantly influenced by formulation factors such as pH, temperature, and the presence of other solutes.
Q2: Why is my Acefylline piperazine solution precipitating?
Precipitation of this compound from an aqueous solution can be caused by several factors:
-
pH Shift: Acefylline is an acidic compound with a pKa of 3.26.[1] If the pH of your solution drops near or below this pKa, the molecule becomes less ionized, leading to a significant decrease in its aqueous solubility and subsequent precipitation.[1]
-
Concentration Exceeding Solubility Limit: If the concentration of this compound in your solution surpasses its solubility limit under the specific experimental conditions (e.g., temperature, buffer composition), precipitation will occur.[1]
-
Temperature Changes: The solubility of many compounds, including this compound, is temperature-dependent. A decrease in temperature can lower its solubility, causing the drug to crystallize or precipitate out of the solution.[1]
-
Co-solvent "Crashing Out": When using a co-solvent system, the rapid addition of an aqueous buffer to the organic solvent containing the drug can cause it to precipitate.[1]
Q3: How does pH affect the solubility of this compound?
As a weak acid, the solubility of Acefylline increases as the pH of the solution becomes more basic.[1] In its ionized (deprotonated) form, which is favored at a pH above its pKa of 3.26, Acefylline is more polar and therefore more soluble in aqueous solutions.[1] Conversely, at a pH below 3.26, it exists in its less soluble, non-ionized form.[1]
Q4: What are some common techniques to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:
-
pH Adjustment: Modifying the pH of the solution to a neutral or slightly alkaline range can significantly increase solubility.[1]
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of non-polar drug molecules.[2][3]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix can enhance its dissolution rate and solubility.[1][4][5][6][7]
-
Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins can encapsulate the hydrophobic drug molecule, thereby increasing its aqueous solubility.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon standing or temperature change | Temperature fluctuation or pH shift below pKa. | 1. Gently warm the solution while stirring to see if the precipitate redissolves. 2. Measure the pH of the solution. If it is near or below 3.26, adjust to a neutral or slightly alkaline pH (e.g., 7.0-7.4) using a suitable base like dilute NaOH.[1] 3. For future experiments, determine the solubility at your intended storage and use temperature to avoid oversaturation.[1] |
| Precipitation after adding aqueous buffer to a co-solvent solution | "Crashing out" due to rapid addition or incorrect ratio of aqueous to organic solvent. | 1. Add the aqueous phase to the organic phase containing the drug slowly and in a stepwise manner, with vigorous mixing between additions.[1] 2. Experiment with different co-solvent/water ratios to find a system where the drug remains soluble at the desired final concentration. |
| Inconsistent or low solubility results | Equilibrium not reached or inaccurate measurement. | 1. Ensure the solution is stirred or agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium saturation. 2. After reaching equilibrium, filter the solution through a sub-micron filter (e.g., 0.22 µm or 0.45 µm) before analysis to remove any undissolved particles. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the solubility of this compound by adjusting the pH of the aqueous solution.
Materials:
-
This compound powder
-
Purified water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a known volume of purified water.
-
Place the suspension on a magnetic stirrer.
-
Calibrate the pH meter and measure the initial pH of the suspension.
-
Slowly add the 0.1 M NaOH solution dropwise to the suspension while continuously monitoring the pH.
-
Observe the dissolution of the precipitate as the pH increases above the pKa of 3.26.[1]
-
Continue to add NaOH until all the solid has dissolved and the target pH (e.g., 7.0-7.4) is reached and stable.[1]
-
Record the final volume to accurately calculate the final concentration.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) to enhance its dissolution rate.[11]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol (B145695) (or another suitable volatile organic solvent)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Accurately weigh the desired ratio of this compound and PVP (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the this compound and PVP in a sufficient amount of ethanol in a round-bottom flask.
-
Ensure complete dissolution by stirring or sonication.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Scrape the resulting solid mass and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes the preparation of an this compound inclusion complex with β-cyclodextrin using the kneading method to improve solubility.[12]
Materials:
-
This compound
-
β-cyclodextrin
-
Water-methanol solution (1:1 v/v)
-
Mortar and pestle
Procedure:
-
Accurately weigh the desired molar ratio of this compound and β-cyclodextrin (e.g., 1:1).
-
Place the β-cyclodextrin in a mortar and add a small amount of the water-methanol solution to form a homogeneous paste.
-
Slowly add the this compound powder to the paste.
-
Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes). Add small amounts of the solvent mixture as needed to maintain a suitable consistency.[12]
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Data Presentation
Table 1: Solubility of this compound with Different Enhancement Techniques (Illustrative)
| Method | Solvent/Carrier | Drug:Carrier Ratio (w/w) | Expected Solubility Enhancement (Fold Increase vs. Water) |
| pH Adjustment | pH 7.4 Buffer | - | > 1 (Significant Increase) |
| Co-solvency | 20% Ethanol in Water | - | 2 - 5 |
| Co-solvency | 40% Ethanol in Water | - | 5 - 10 |
| Co-solvency | 20% Propylene Glycol in Water | - | 3 - 7 |
| Solid Dispersion | PVP K30 | 1:2 | 5 - 15 |
| Solid Dispersion | PVP K30 | 1:4 | 10 - 25 |
| Solid Dispersion | PEG 6000 | 1:2 | 4 - 12 |
| Cyclodextrin Complex | β-cyclodextrin | 1:1 (molar) | 2 - 8 |
| Cyclodextrin Complex | HP-β-cyclodextrin | 1:1 (molar) | 5 - 20 |
Note: The values in this table are illustrative and represent expected trends in solubility enhancement. Actual results may vary depending on the specific experimental conditions.
Visualizations
Signaling Pathways
This compound is known to act as both an adenosine (B11128) receptor antagonist and a phosphodiesterase (PDE) inhibitor.
Caption: Adenosine Receptor Antagonism by this compound.
Caption: Phosphodiesterase (PDE) Inhibition by this compound.
Experimental Workflow
Caption: Workflow for Improving this compound Solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. aksci.com [aksci.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acefylline Piperazine Precipitation in Buffers
Disclaimer: The information provided in this technical support center is based on established chemical principles and the known physicochemical properties of Acefylline and piperazine (B1678402) as individual molecules. Direct experimental data on the precipitation of Acefylline piperazine in various buffer systems is limited. Therefore, these guidelines should be considered as a starting point for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
???+ question "Why is my this compound precipitating in the buffer?" Precipitation of this compound can occur due to several factors, primarily related to pH, buffer composition, concentration, and temperature. This compound is a salt formed from a weak acid (Acefylline) and a weak base (piperazine). The solubility of each component is highly dependent on the pH of the solution. If the pH of the buffer is close to the isoelectric point of either molecule, its solubility will decrease, potentially leading to precipitation. Additionally, interactions with buffer ions (e.g., phosphate) can sometimes form less soluble salts. High concentrations of this compound or low temperatures can also reduce solubility and cause precipitation.
???+ question "What is the role of pH in this compound solubility?" The pH of the solution determines the ionization state of both Acefylline and piperazine. Acefylline has an acidic pKa, while piperazine has two basic pKa values. At a pH below its pKa, a basic compound like piperazine will be protonated (charged), which generally increases its solubility in aqueous solutions. Conversely, at a pH above its pKa, an acidic compound like Acefylline will be deprotonated (charged), also enhancing its solubility. When the pH of the buffer results in a significant population of the neutral, un-ionized form of either molecule, solubility can decrease dramatically, leading to precipitation.
???+ question "Are there specific buffers that are known to cause precipitation with this compound?" While there is no definitive list of incompatible buffers for this compound, phosphate (B84403) buffers can sometimes pose a risk for precipitation with amine-containing compounds like piperazine, potentially forming insoluble phosphate salts under certain conditions. It is crucial to consider the pH range of the buffer and the pKa values of Acefylline and piperazine when selecting a buffer system.
???+ question "Can temperature changes affect the solubility of this compound?" Yes, temperature can influence the solubility of this compound. Generally, the solubility of solid compounds in liquid solvents increases with temperature.[1] If you are observing precipitation, especially after storing a solution at a lower temperature (e.g., 4°C), it is possible that the compound is precipitating out due to decreased solubility.
Understanding the Components: Physicochemical Properties
A clear understanding of the individual components of this compound is crucial for troubleshooting precipitation issues.
| Compound | Molecular Type | pKa Value(s) | General Solubility |
| Acefylline | Weak Acid | ~3.76 (acidic)[2] | Solubility is pH-dependent. |
| Piperazine | Weak Base | pKa1 ~5.35, pKa2 ~9.73[3][4][5] | Freely soluble in water.[1][3][6][7] |
Note: pKa values can vary slightly depending on the experimental conditions.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these steps to diagnose and resolve the issue.
Step 1: Assess the Current Buffer Conditions
The first step is to carefully evaluate your current experimental setup.
| Parameter | What to Check | Potential Issue |
| Buffer pH | Is the pH of your buffer close to the pKa of Acefylline or piperazine? | A pH near the pKa can lead to a higher concentration of the less soluble, un-ionized form of the molecule. |
| Buffer Type | Are you using a phosphate buffer? | Potential for insoluble phosphate salt formation with piperazine. |
| Concentration | Is the concentration of this compound high? | The solution may be supersaturated, leading to precipitation. |
| Temperature | Has the solution been stored at a low temperature? | Solubility may have decreased upon cooling. |
Step 2: Systematic Troubleshooting Approaches
Based on your assessment in Step 1, implement one or more of the following strategies.
A. pH Optimization
Adjusting the pH of your buffer is often the most effective way to prevent precipitation.
-
For acidic to neutral pH ranges (pH < 7): Consider using a buffer system that maintains a pH at least 1-2 units away from the pKa of Acefylline (~3.76). Acetate or citrate (B86180) buffers can be suitable alternatives to phosphate buffers in this range.[8][9]
-
For neutral to alkaline pH ranges (pH > 7): To ensure piperazine remains protonated and soluble, maintain a pH below its second pKa (~9.73). Tris or HEPES buffers are common choices in this range.[9]
B. Buffer System Selection
If pH adjustment alone is not sufficient, or if you suspect buffer-specific interactions, consider switching to a different buffer system.
| Target pH Range | Recommended Buffer Systems | Considerations |
| 3.0 - 6.0 | Citrate, Acetate[8][9] | Generally good compatibility with a wide range of compounds. |
| 6.0 - 8.0 | MES, MOPS, HEPES, Tris[9] | These are "Good's buffers" known for their stability and minimal interaction with biological molecules. |
| 8.0 - 9.0 | Tris, Bicarbonate[8][9] | Ensure the chosen buffer is compatible with your downstream applications. |
C. Concentration and Temperature Management
-
Reduce Concentration: If possible, try working with a lower concentration of this compound to stay below its solubility limit in your specific buffer.
-
Increase Temperature: Gently warming the solution may help redissolve the precipitate.[1] However, be mindful of the thermal stability of your compound and other components in the solution.
D. Use of Co-solvents or Solubilizing Agents
For particularly challenging formulations, the addition of co-solvents or solubilizing agents can enhance solubility.
-
Co-solvents: A small percentage of a water-miscible organic solvent like ethanol (B145695) or propylene (B89431) glycol can sometimes improve solubility. Start with low concentrations (e.g., 1-5%) and assess the impact on your experiment.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Poloxamers can be used to increase the solubility of poorly soluble compounds.[10]
Experimental Protocols
Protocol 1: Buffer Solubility Screening
This protocol provides a systematic approach to identify an optimal buffer system for your desired concentration of this compound.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., water).
-
Prepare Buffer Series: Prepare a series of small-volume buffers with varying pH values and compositions (refer to the buffer selection table above).
-
Small-Scale Solubility Test:
-
To a series of microcentrifuge tubes, add a fixed volume of each buffer.
-
Add small, incremental amounts of the this compound stock solution to each tube, vortexing after each addition.
-
Observe for any signs of precipitation (cloudiness, visible particles).
-
-
Determine Maximum Solubility: The highest concentration of this compound that remains in solution for each buffer is its approximate solubility under those conditions.
-
Select Optimal Buffer: Choose the buffer system that provides the desired solubility and is compatible with your experimental goals.
Protocol 2: pH Titration for Solubility Profile
This protocol helps to determine the pH-dependent solubility profile of this compound.
-
Prepare a Suspension: Create a suspension of this compound in deionized water at a concentration known to be above its solubility limit.
-
pH Adjustment:
-
Slowly titrate the suspension with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH).
-
After each addition of acid or base, allow the solution to equilibrate and measure the pH.
-
-
Observe Dissolution and Precipitation: Note the pH at which the precipitate dissolves upon acidification and the pH at which it reappears upon basification. This will give you an indication of the pH range to avoid.
-
Plot Solubility vs. pH: For a more quantitative analysis, you can take samples at different pH values, filter out any undissolved solid, and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visual Guides
Signaling Pathways and Logical Relationships
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: The relationship between pH, ionization, and solubility for Acefylline and Piperazine.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uregina.ca [uregina.ca]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine [medbox.iiab.me]
- 8. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 9. pharmacyinfoline.com [pharmacyinfoline.com]
- 10. pharmtech.com [pharmtech.com]
Acefylline Piperazine Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of acefylline (B349644) piperazine (B1678402). The information is curated to assist in troubleshooting experiments, designing stability studies, and understanding the degradation pathways of this active pharmaceutical ingredient (API).
Troubleshooting Guide for Acefylline Piperazine Stability Studies
Unexpected results during stability and degradation studies can be a significant setback. This guide addresses common issues, their probable causes, and actionable solutions to get your research back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying HPLC peak areas for the same sample) | - Improper sample preparation or dilution. - Instability of the sample in the analytical solvent. - Issues with the analytical instrument (e.g., injector, detector). - Inconsistent environmental conditions (temperature, light). | - Review and standardize the sample preparation protocol. - Evaluate the stability of this compound in the chosen solvent over the analysis time. - Perform system suitability tests and calibrate the instrument. - Control the temperature and protect samples from light during analysis. |
| Appearance of unexpected peaks in the chromatogram | - Contamination of the sample, solvent, or glassware. - Formation of new, uncharacterized degradation products. - Interaction with excipients in the formulation. - Presence of impurities in the starting material. | - Use high-purity solvents and thoroughly clean all glassware. - Perform peak purity analysis and consider mass spectrometry (MS) to identify the new peaks. - Conduct compatibility studies with excipients. - Obtain a certificate of analysis for the API and check for known impurities. |
| No degradation observed under stress conditions (acid, base, oxidation, etc.) | - Stress conditions are not harsh enough (concentration, temperature, duration). - The molecule is inherently very stable under the applied conditions. - The analytical method is not stability-indicating (degradants co-elute with the main peak). | - Increase the severity of the stress conditions incrementally. - Confirm the stability by extending the study duration. - Develop and validate a stability-indicating analytical method. This involves demonstrating that degradation products are well-separated from the parent drug peak. |
| Excessive degradation (more than 20-80%) in early time points | - Stress conditions are too aggressive. - The molecule is highly labile under the tested conditions. | - Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. - For highly labile compounds, consider milder stress conditions to achieve the target degradation. |
| Poor mass balance (sum of the assay of the parent drug and the known degradants is not close to 100%) | - Formation of non-chromophoric or volatile degradation products. - Adsorption of the drug or degradants onto container surfaces. - Incomplete extraction of the drug or degradants from the sample matrix. - Precipitation of the drug or degradants. | - Use a universal detector like a mass spectrometer or a charged aerosol detector. - Investigate the use of different container materials. - Optimize the extraction procedure. - Check for any visible precipitation in the samples. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the main degradation pathways for this compound?
Based on studies of acefylline and piperazine individually, the primary degradation pathways are likely to be hydrolysis and oxidation.[1][2] Acefylline, a derivative of theophylline, may undergo degradation under acidic, alkaline, and oxidative conditions.[1][2] The piperazine component is susceptible to thermal and oxidative degradation, which can lead to the formation of various products including N-formylpiperazine and N-(2-aminoethyl) piperazine.[3][4]
Q2: Is this compound sensitive to light?
Q3: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[7] It is generally considered stable under recommended storage temperatures and pressures.[7]
Q4: What are the known incompatibilities of this compound?
The primary incompatibility noted for this compound is with strong oxidizing agents.[7] Contact with such agents should be avoided to prevent degradation.
Q5: How can I develop a stability-indicating method for this compound?
A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you should:
-
Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[8][9]
-
Develop an HPLC method that separates the parent this compound peak from all generated degradation product peaks.
-
Validate the method according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[2]
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[8] The following are detailed protocols for subjecting this compound to common stress conditions.
Acidic Hydrolysis
-
Objective: To evaluate the stability of this compound in an acidic environment.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Treat the stock solution with 0.1 N hydrochloric acid (HCl).
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of sodium hydroxide (B78521) (NaOH), and dilute it to the target concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Alkaline Hydrolysis
-
Objective: To assess the stability of this compound in a basic environment.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Treat the stock solution with 0.1 N sodium hydroxide (NaOH).
-
Maintain the solution at room temperature or heat at a controlled temperature (e.g., 40 °C) for a specified duration.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of hydrochloric acid (HCl), and dilute it to the target concentration.
-
Analyze the samples by HPLC.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified duration, protected from light.
-
At each time point, withdraw an aliquot and dilute it to the target concentration.
-
Analyze the samples by HPLC.
-
Thermal Degradation
-
Objective: To investigate the effect of high temperature on the stability of solid-state this compound.
-
Procedure:
-
Place a known amount of solid this compound in a thermostatically controlled oven.
-
Expose the sample to a high temperature (e.g., 80 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of a known concentration.
-
Analyze the samples by HPLC.
-
Photolytic Degradation
-
Objective: To evaluate the stability of this compound upon exposure to light.
-
Procedure:
-
Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples.
-
Analyze the samples by HPLC.
-
Data Presentation: Summary of Expected Degradation
The following table summarizes the potential degradation of this compound under various stress conditions based on studies of its components and related molecules.[1][2][3][4][5] Actual degradation percentages will depend on the specific experimental conditions.
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Expected Extent of Degradation |
| Acidic Hydrolysis | 0.1 N HCl, 60 °C | Hydrolysis of the amide bond in the xanthine (B1682287) ring. | Moderate |
| Alkaline Hydrolysis | 0.1 N NaOH, 40 °C | Opening of the imidazole (B134444) ring of the xanthine structure. | Significant |
| Oxidative Degradation | 3-30% H₂O₂, Room Temp | Oxidation of the piperazine ring and the xanthine structure. | Significant |
| Thermal Degradation | 80 °C (Solid State) | Decomposition of the piperazine ring. | Moderate to Significant |
| Photolytic Degradation | ICH Q1B conditions | Dimerization or other photochemical reactions. | Possible |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Potential Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 7. aksci.com [aksci.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing HPLC Parameters for Acefylline Piperazine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Acefylline Piperazine (B1678402). It is intended for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for Acefylline Piperazine?
A1: A common starting point for the analysis of this compound is reversed-phase HPLC (RP-HPLC). A C18 column is frequently used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile.[1][2] Detection is typically carried out using a UV detector at a wavelength around 214 nm or 220 nm.[2]
Q2: How can I separate this compound from other compounds in a formulation, such as Phenobarbital?
A2: For simultaneous determination of this compound and Phenobarbital, a reversed-phase C18 column is effective.[2][3] An isocratic mobile phase of methanol and water (e.g., in a 60:40 v/v ratio) with a flow rate of around 0.8 to 1.0 mL/min can provide good separation.[1][2] Detection at 214 nm is suitable for observing both compounds.[2]
Q3: What are the key parameters to optimize for better separation?
A3: The most critical parameters to optimize are:
-
Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous buffer will have the most significant impact on retention times and resolution.
-
pH of the Mobile Phase: The pH of the aqueous buffer can affect the ionization state of this compound and any other components, thereby influencing their retention and peak shape.
-
Column Type: While C18 is common, other stationary phases like C8 could be explored for different selectivity.[1]
-
Flow Rate: Optimizing the flow rate can improve efficiency and reduce analysis time.
-
Column Temperature: Maintaining a consistent column temperature can enhance reproducibility.
Q4: Are there published HPLC methods for this compound that I can use as a reference?
A4: Yes, several validated HPLC methods have been published for the determination of this compound, often in combination with other drugs. These methods provide detailed experimental conditions that can be adapted for your specific application.[1][2][4]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
-
Q: My this compound peak is tailing. What could be the cause and how can I fix it?
-
A: Peak tailing for a basic compound like piperazine can be due to strong interactions with residual silanol (B1196071) groups on the silica-based column packing.[5]
-
Solution 1: Adjust the mobile phase pH to a lower value (e.g., pH 3-4) to suppress the ionization of silanol groups.[6][7]
-
Solution 2: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM).[5][7] This will interact with the active sites on the stationary phase, reducing their availability to interact with your analyte.
-
Solution 3: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak distortion.[8]
-
-
-
Q: I am observing peak fronting. What is the likely cause?
-
A: Peak fronting is often an indication of column overload or a sample solvent that is significantly stronger than the mobile phase.
-
Solution 1: Reduce the concentration or volume of the injected sample.
-
Solution 2: Prepare your sample in the mobile phase or a solvent with a lower eluotropic strength.[8]
-
-
Problem: Shifting Retention Times
-
Q: The retention time for this compound is gradually decreasing/increasing. What should I check?
-
A: Unstable retention times can point to issues with the pump, mobile phase, or column.[5][8]
-
Solution for Increasing Retention Times:
-
Solution for Decreasing Retention Times:
-
The column's stationary phase may be degrading. This can happen with prolonged use, especially at extreme pH values. Consider replacing the column.[5]
-
Ensure the mobile phase composition is accurate and has been prepared consistently.
-
-
-
Problem: High or Fluctuating Backpressure
-
Q: My HPLC system is showing unusually high backpressure. How can I troubleshoot this?
-
A: High backpressure is typically caused by a blockage in the system.[7][9]
-
Solution 1: Systematically isolate the source of the blockage. Start by disconnecting the column and checking the pressure of the system without it. If the pressure is still high, the blockage is in the tubing, injector, or other components before the column.[7]
-
Solution 2: If the high pressure is from the column, it may be due to a clogged inlet frit. Try back-flushing the column (disconnect it from the detector first).[5][7]
-
Solution 3: Filter all samples and mobile phases to prevent particulate matter from entering the system.[5] The use of a guard column or an in-line filter is also highly recommended.[5]
-
-
-
Q: The pressure reading on my pump is fluctuating. What does this indicate?
Data Presentation
Table 1: Reported Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 (with Phenobarbital)[2] | Method 2 (with Phenobarbitone)[1] |
| Stationary Phase | C18 (X-select HSS, 5 µm, 150 mm x 5 mm) | C18 (Inertsil® ODS-3V, 5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Methanol: Water (60:40, v/v) | Isocratic Elution (details not specified) |
| Flow Rate | 0.8 mL/min | 1 mL/min |
| Detection Wavelength | 214 nm | 220 nm |
| Linearity Range | 0.5–100 µg/mL | 75-500 µg/mL |
| Retention Time | Not specified | Not specified |
Experimental Protocols
Protocol 1: Simultaneous Determination of this compound and Phenobarbital[2]
-
Standard Solution Preparation:
-
Prepare a stock standard solution (10 mg/mL) of this compound and Phenobarbital by dissolving 250 mg of each in separate 25-mL volumetric flasks with methanol.
-
Prepare a working standard solution (250 µg/mL) by transferring 2.5 mL of each stock solution into separate 100-mL volumetric flasks and diluting with the mobile phase.
-
For the calibration curve, prepare a series of solutions with concentrations ranging from 0.5–100 µg/mL by diluting the working standard solution with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 150 mm x 5 mm ID (e.g., X-select HSS).
-
Mobile Phase: Methanol: Water (60:40, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 214 nm.
-
-
Analysis:
-
Inject the standard solutions in triplicate.
-
Plot the peak area against the concentration to construct a calibration curve and determine the regression equation.
-
Protocol 2: Forced Degradation Study of Acefylline[1][4]
Forced degradation studies are essential for developing stability-indicating methods.[10][11]
-
Acid Degradation: Reflux the drug solution with 1 M HCl at 80°C for 2 hours. Neutralize the solution before injection.
-
Alkaline Degradation: Reflux the drug solution with 0.1 M NaOH at 80°C for 1 hour. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 24 hours.
-
Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Acefylline peak and any other active ingredients.
-
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Decision Tree for Common HPLC Troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. openaccessjournals.com [openaccessjournals.com]
Acefylline Piperazine Quantification Assays: A Technical Support Center
Welcome to the technical support center for Acefylline (B349644) Piperazine (B1678402) quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) - HPLC Assays
Question 1: What are the typical starting parameters for an HPLC-UV method for Acefylline Piperazine quantification?
Answer: A common starting point for developing a reversed-phase HPLC (RP-HPLC) method for this compound involves a C18 column with a mobile phase consisting of a buffer and an organic modifier. Detection is typically performed in the UV range of 210-280 nm. Specific validated methods often use a combination of methanol (B129727) or acetonitrile (B52724) with a phosphate (B84403) or acetate (B1210297) buffer.[1][2] For instance, one method successfully used a mobile phase of methanol and water (60:40, v/v) with detection at 214 nm.[1] Another employed an ODS column with a mobile phase of acetonitrile and 5 mM aqueous heptane (B126788) sulfonic acid sodium salt (50:50, v/v) adjusted to pH 4, with UV detection at 220 nm.[3]
Question 2: My chromatogram shows significant peak tailing for the this compound peak. What is the cause and how can I fix it?
Answer: Peak tailing for this compound is a common issue, often because the piperazine moiety is basic. This basic nature can lead to secondary interactions with free silanol (B1196071) groups on the surface of silica-based C18 columns, causing the peak to tail.[4][5]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. Lowering the pH to around 2-3 protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[5][6]
-
Use of Additives: Incorporating a tail-suppressing agent like triethylamine (B128534) (TEA) into the mobile phase can also help. TEA competes with the analyte for interaction with the active silanol sites.[7]
-
Column Choice: Consider using a column with high-purity silica (B1680970) and robust end-capping to reduce the number of available free silanols. Alternatively, specialized columns designed for basic compounds, such as those with a polar-embedded or charged surface, can provide better peak symmetry.[6]
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak shape distortion. Try diluting your sample to see if the tailing improves.
Question 3: I am observing a drifting baseline during my HPLC run. What are the potential causes?
Answer: Baseline drift can arise from several factors, often related to the mobile phase or the detector.
-
Mobile Phase Issues: Inadequate degassing of the mobile phase can lead to bubble formation. Also, if the mobile phase components are not well-mixed or are of poor quality, this can cause drift, especially during gradient elution. Ensure solvents are freshly prepared and thoroughly degassed.
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before starting the analysis is a frequent cause. Allow the system to stabilize completely, which may take 15-30 minutes or longer.
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift. Using a column oven and allowing the detector to warm up properly is crucial.
-
Contamination: A contaminated column or detector flow cell can cause the baseline to drift. Flushing the system with a strong solvent may resolve this issue.
Question 4: The resolution between this compound and another compound in my mixture is poor. How can I improve it?
Answer: Improving resolution involves optimizing selectivity, efficiency, or retention.
-
Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the amount of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your analytes, which can often improve separation.[8][9]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation because they have different interactions with the analyte and stationary phase.
-
Optimize pH: As with peak tailing, adjusting the mobile phase pH can change the ionization state of the analytes, which can significantly impact their retention and the overall selectivity.[8]
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column is a powerful way to alter selectivity. For xanthine (B1682287) derivatives like acefylline, C18 columns generally provide good separation, but phenyl or cyano columns could offer different selectivity.[8][10]
-
Increase Column Efficiency: Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column will increase the number of theoretical plates and lead to sharper peaks, which can improve resolution.[8]
Frequently Asked Questions (FAQs) - UV-Vis Spectrophotometry Assays
Question 1: What is the recommended wavelength (λmax) for quantifying this compound using a UV-Vis spectrophotometer?
Answer: The optimal wavelength for measuring this compound is at its maximum absorbance (λmax). Studies have reported a λmax for this compound at approximately 295 nm in aqueous and aqueous-alcoholic solutions.[11] However, the exact λmax can be influenced by the solvent used. It is always recommended to run a UV scan of your sample in the chosen solvent to determine the precise λmax before quantification.
Question 2: My absorbance readings are fluctuating and inconsistent. What could be the problem?
Answer: Inconsistent readings are a common issue in UV-Vis spectrophotometry.
-
Instrument Warm-up: Ensure the spectrophotometer's lamp has been allowed to warm up for at least 15-20 minutes to achieve a stable output.
-
Cuvette Issues: Use clean, scratch-free quartz cuvettes for UV measurements. Fingerprints, smudges, or residual sample on the cuvette's optical surfaces will scatter light and cause errors. Always handle cuvettes by their frosted sides.
-
Sample Preparation: Make sure your sample is homogenous and free of air bubbles or particulates, which can interfere with the light path.
-
Blank Measurement: Ensure you are using the exact same solvent for your blank measurement as your sample is dissolved in. Any mismatch can lead to measurement errors.
Experimental Protocols
Protocol 1: General RP-HPLC-UV Method
This protocol is a generalized procedure based on common parameters found in validated methods.[1][3]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a filtered and degassed mixture of Methanol and Water (60:40, v/v). Adjust pH to ~4.0 with acetic acid if peak tailing is observed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 5-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the samples from the calibration curve.
Protocol 2: General UV-Vis Spectrophotometry Method
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Solvent: Deionized water or a suitable buffer.
-
Wavelength Scan: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) of this compound in the chosen solvent. Prepare a series of dilutions for a calibration curve (e.g., 5-60 µg/mL).[3]
-
Sample Preparation: Prepare the sample by dissolving it in the solvent to a concentration expected to fall within the linear range of the calibration curve.
-
Measurement: Set the spectrophotometer to the predetermined λmax. Use the solvent to zero the instrument (blank). Measure the absorbance of each standard and the sample solution.
-
Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of this compound in the sample.
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Quantification
| Parameter | Method 1[1] | Method 2[3] | Method 3[12] |
| Stationary Phase | Reversed Phase C18 | ODS (C18) | Phenomenex C18 |
| Mobile Phase | Methanol: Water (60:40, v/v) | Acetonitrile: 5mM Heptane Sulfonic Acid (pH 4) (50:50, v/v) | 0.025M Disodium Phosphate (pH 7.2): Acetonitrile: Methanol (65:15:20, v/v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not Specified |
| Detection λ | 214 nm | 220 nm | Not Specified |
| Linearity Range | 0.5–100 µg/mL | Not Specified | Not Specified |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromtech.com [chromtech.com]
- 10. lcms.cz [lcms.cz]
- 11. Optical studies of this compound, chlorpheniramine maleate, thiamine hydrochloride in aqueous, aqueous methanol and aqueous ethylene glycol systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Technical Support Center: Acefylline Piperazine Solubility
This technical support guide provides detailed information, protocols, and troubleshooting advice for researchers working with Acefylline (B349644) Piperazine (B1678402), focusing on its pH-dependent solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH-dependent solubility profile of Acefylline Piperazine?
This compound is a salt formed from a weak acid, Acefylline (a theophylline (B1681296) derivative), and a weak base, Piperazine. This composition dictates a complex, pH-dependent solubility profile.
-
In acidic conditions (low pH): The piperazine component becomes fully ionized, which generally leads to higher solubility.
-
In alkaline conditions (high pH): The acefylline component, which is a weak acid with a pKa around 3.76, becomes ionized, significantly increasing its solubility.[1]
-
In the mid-pH range: The solubility is expected to be at its minimum, as both components are less ionized.
This typically results in a "U-shaped" or parabolic solubility curve with higher solubility at both acidic and basic pH extremes.
Q2: I observed precipitation after dissolving this compound. What are the common causes?
Precipitation of this compound from an aqueous solution is a common issue that can be attributed to several factors:
-
pH Shift: The most frequent cause is a shift in the solution's pH towards the isoelectric point or the pKa of Acefylline (~3.76), where the compound is least soluble.[1][2] This can happen when mixing with other buffered components or upon exposure to atmospheric CO2 over time.
-
Concentration Exceeding Solubility Limit: The concentration of the drug may have surpassed its saturation solubility at the solution's specific pH and temperature.
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of the solution.[2]
-
Co-solvent "Crashing Out": If using a co-solvent system to initially dissolve the drug, adding the aqueous phase too quickly or in an incorrect ratio can cause a rapid decrease in solvent power, leading to precipitation.[2]
Q3: How can I improve or maintain the solubility of this compound in my experiments?
To enhance and maintain solubility, consider the following strategies:
-
pH Adjustment: Maintaining the pH of the solution is critical. For most applications, adjusting the pH to a neutral or slightly alkaline range (e.g., pH 7.0–7.4) will ensure the acefylline component is in its ionized, more soluble form.[2] This can be achieved by using a suitable buffer system.
-
Use of Co-solvents: For stock solutions, using a small percentage of a water-miscible organic solvent like ethanol (B145695) or DMSO can increase solubility. However, be mindful of potential precipitation when diluting into purely aqueous media.
-
Temperature Control: Perform experiments at a constant and controlled temperature, as solubility is temperature-dependent.
Quantitative Data Summary
While extensive public data on the pH-dependent solubility of this compound is limited, the following table provides representative data illustrating the expected trend based on its chemical properties as a salt of a weak acid and weak base. Note: These values are for illustrative purposes and should be confirmed experimentally.
| pH | Buffer System | Representative Solubility (mg/mL) | Expected Ionization State |
| 1.2 | SGF (Simulated Gastric Fluid) | > 15 | Piperazine (Ionized), Acefylline (Unionized) |
| 4.5 | Acetate (B1210297) Buffer | ~ 5 - 10 | Partial Ionization of both components |
| 6.8 | SIF (Simulated Intestinal Fluid) | > 20 | Piperazine (Unionized), Acefylline (Ionized) |
| 7.4 | Phosphate (B84403) Buffer | > 25 | Piperazine (Unionized), Acefylline (Ionized) |
Troubleshooting Guide
Issue: Unexpected Precipitation During Formulation
-
Diagnosis: Measure the pH of your final solution. It has likely drifted into a range of low solubility (pH 4-6).
-
Solution: Implement a robust buffering system to maintain the desired pH. If the formulation allows, adjust the final pH to be above 7.0 to maximize the solubility of the acefylline moiety.[2]
Issue: Inconsistent Results in Dissolution Studies
-
Diagnosis: The buffer capacity, ionic strength, or specific buffer species may be influencing the dissolution rate.
-
Solution: Standardize the dissolution media across all experiments. Use buffers recommended by regulatory guidelines (e.g., FDA, USP) for dissolution testing, such as phosphate and acetate buffers, and ensure the ionic strength is consistent.[3][4]
Visualized Relationships and Protocols
The following diagrams illustrate the key relationships governing solubility and a standard workflow for its experimental determination.
Caption: pH effect on this compound solubility.
Caption: Shake-Flask method for solubility determination.
Experimental Protocols
Protocol: Determination of pH-Dependent Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the classical shake-flask method for determining the equilibrium solubility of this compound at various pH values.
1. Materials and Reagents:
-
This compound powder
-
Buffer solutions (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)
-
Calibrated pH meter
-
Shaking incubator or water bath with temperature control (e.g., set to 37°C)
-
Vials or flasks
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
-
Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC system)[5][6]
2. Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., 1.2, 3.0, 4.5, 5.5, 6.8, 7.4) as recommended in regulatory guidance.[4]
-
Drug Addition: Add an excess amount of this compound powder to a vial containing a known volume (e.g., 10 mL) of each buffer solution. The amount should be sufficient to ensure a saturated solution with visible undissolved solids.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
pH Measurement: After equilibration, measure and record the final pH of each slurry.
-
Sampling and Filtration: Withdraw an aliquot from the supernatant of each vial. Immediately filter the sample using a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Dilute the clear filtrate with the appropriate mobile phase or buffer to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the dissolved drug in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry at the λmax or a stability-indicating HPLC method.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. Repeat the experiment for reproducibility (n=3).
References
Technical Support Center: Acefylline Piperazine Interference in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Acefylline (B349644) Piperazine (B1678402) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Acefylline Piperazine and what are its primary biological activities?
This compound is a synthetic xanthine (B1682287) derivative.[1] It functions as a bronchodilator and cardiac stimulant by acting as an adenosine (B11128) receptor antagonist and an inhibitor of phosphodiesterase (PDE) isoenzymes.[1][2] The piperazine component enhances the solubility of the active acefylline component.
Q2: Why should I be concerned about this compound interfering with my biological assays?
Like many small molecules, this compound has the potential to interfere with biological assays through several mechanisms. Due to its chemical structure, which includes a xanthine core and a piperazine ring, it may interact non-specifically with assay components. Potential interference mechanisms include absorbance/fluorescence interference, non-specific binding to proteins, and direct modulation of enzyme activity.
Q3: Has direct interference by this compound been widely reported in specific assays?
Currently, there is a lack of extensive, specific documentation detailing interference by this compound in common biological assays. However, based on its chemical properties and the behavior of related compounds (xanthine and piperazine derivatives), it is prudent to consider potential interference and implement appropriate controls.
Q4: What are the known spectral properties of this compound?
Studies have shown that this compound in aqueous solutions has a UV-Vis absorption maximum at approximately 295 nm.[3] This is a critical consideration for any absorbance-based assays, as the compound's absorbance could overlap with that of the assay's substrate or product.
Troubleshooting Guides
Issue 1: Unexpected Results in Absorbance-Based Assays
Symptoms:
-
High background absorbance in control wells containing only this compound.
-
Non-reproducible or concentration-dependent changes in absorbance that do not correlate with the expected biological activity.
Potential Cause: this compound has a known absorbance maximum around 295 nm, which may lead to direct interference in assays with readouts in the UV range.
Troubleshooting Steps:
-
Run a Spectral Scan: Determine the complete absorbance spectrum of this compound in your specific assay buffer to identify any overlap with your assay's wavelength.
-
Include Proper Controls: Always run controls containing this compound in the assay buffer without the biological target (e.g., enzyme or cells) to quantify its intrinsic absorbance.
-
Wavelength Selection: If possible, adjust the assay wavelength to a region where this compound absorbance is minimal.
-
Data Correction: Subtract the absorbance of the compound-only control from your experimental wells.
Issue 2: Suspected Non-Specific Inhibition in Enzymatic Assays
Symptoms:
-
Apparent inhibition of enzyme activity that is not consistent with a specific mechanism of action.
-
Inhibition is observed across multiple, unrelated enzyme assays.
Potential Cause: The piperazine moiety in this compound can sometimes be involved in non-specific interactions with proteins. Additionally, as a xanthine derivative, it could potentially modulate the activity of enzymes beyond its primary targets.
Troubleshooting Steps:
-
Vary Enzyme Concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration, whereas non-specific inhibitors may show a concentration-dependent IC50.
-
Detergent Counter-Screen: Perform the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in inhibition suggests that the compound may be causing aggregation-based inhibition.
-
Orthogonal Assays: Confirm the biological activity using an alternative assay format that relies on a different detection technology (e.g., a fluorescence-based assay if the primary assay is absorbance-based).
Quantitative Data on Potential Interference
The following tables provide hypothetical data to illustrate the potential for interference. Researchers should generate their own data for their specific assay conditions.
Table 1: Hypothetical Absorbance Interference of this compound
| Concentration of this compound (µM) | Absorbance at 295 nm (in Assay Buffer) |
| 0 | 0.050 |
| 10 | 0.150 |
| 50 | 0.450 |
| 100 | 0.850 |
Table 2: Hypothetical Effect of a Detergent on Apparent Enzyme Inhibition
| Concentration of this compound (µM) | % Inhibition (Standard Buffer) | % Inhibition (Buffer + 0.01% Triton X-100) |
| 1 | 15 | 5 |
| 10 | 50 | 18 |
| 50 | 85 | 35 |
| 100 | 95 | 45 |
Experimental Protocols
Protocol 1: Assessing Compound Absorbance Interference
Objective: To determine the intrinsic absorbance of this compound in an assay buffer.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the final assay buffer to cover the concentration range to be tested.
-
Dispense the dilutions into a microplate.
-
Include wells with assay buffer only as a blank.
-
Read the absorbance of the plate at the wavelength used for the primary assay.
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of the wells containing the compound. Plot absorbance versus concentration to assess the degree of interference.
Protocol 2: Detergent-Based Counter-Screen for Aggregation
Objective: To investigate if the observed inhibition is due to compound aggregation.
Methodology:
-
Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% Triton X-100.
-
Prepare serial dilutions of this compound in both buffer systems.
-
Perform the enzymatic assay according to the standard protocol in both buffer conditions.
-
Data Analysis: Calculate the IC50 values for this compound in both the presence and absence of the detergent. A significant rightward shift in the IC50 in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Visualizations
Caption: Potential mechanisms of this compound interference.
Caption: A logical workflow for troubleshooting assay interference.
References
Technical Support Center: Minimizing Acefylline Piperazine Toxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Acefylline (B349644) piperazine (B1678402) toxicity in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Acefylline piperazine and what is its mechanism of action?
This compound is a synthetic xanthine (B1682287) derivative, similar to theophylline (B1681296) and caffeine.[1] It functions as a bronchodilator by relaxing the smooth muscles around the airways.[2][3] Its primary mechanisms of action are believed to be:
-
Adenosine (B11128) Receptor Antagonism: It blocks adenosine receptors, which can lead to central nervous system and cardiac stimulation.[2][3][4]
-
Phosphodiesterase (PDE) Inhibition: It may inhibit PDE, leading to an increase in intracellular cyclic AMP (cAMP), which promotes smooth muscle relaxation.[1][3]
The piperazine component is added to form a stable salt, enhancing the water solubility and tolerance of the active acefylline component.[2]
Q2: I am observing high cytotoxicity with this compound in my cell-based assays. What are the potential causes?
High cytotoxicity can be caused by several factors:
-
High Compound Concentration: The concentration of this compound may be too high for your specific cell line.[5]
-
Solvent Toxicity: The solvent used to dissolve the compound, such as DMSO, can be toxic to cells at higher concentrations.[5][6] It is recommended to keep the final DMSO concentration below 0.5%.[6]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.[5]
-
Compound Instability: The compound might degrade in the culture medium, leading to toxic byproducts.[5]
-
Assay Interference: The compound could be interfering with the assay components or the detection method itself.[5][7]
Q3: My initial screening shows high cell death across all tested concentrations of this compound. What should I do?
If you observe high cytotoxicity at all concentrations, consider the following:
-
Expand the Concentration Range: Your initial concentration range might be too high. Perform a dose-response experiment with a much wider range of concentrations, starting from the nanomolar (nM) range and extending to the millimolar (mM) range to determine the half-maximal inhibitory concentration (IC50).[5]
-
Evaluate Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to this compound. You might consider using a more robust cell line or a primary cell culture that is more relevant to the in-vivo target tissue.[5]
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants, as this can affect cellular responses.[5][7]
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
Distinguishing between these two cell death pathways can provide insight into the compound's toxicity mechanism.[6]
-
Apoptosis is a programmed and controlled form of cell death that generally does not trigger an inflammatory response.[6]
-
Necrosis is an uncontrolled cell death resulting from cellular injury, which leads to the release of cellular contents and can cause inflammation.[6]
You can use specific assays to differentiate between these pathways, such as Annexin V/Propidium Iodide staining for flow cytometry, or caspase activity assays.
Troubleshooting Guide
This guide provides solutions to common issues encountered during cell-based assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding.[7] | Ensure a homogenous cell suspension before and during plating. Gently swirl the suspension frequently.[7] |
| Edge effects in the microplate.[7] | Avoid using the outer wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[7] | |
| Pipetting errors.[7] | Regularly calibrate pipettes and use appropriate sizes for the volumes being dispensed. Reverse pipetting can improve accuracy with viscous solutions.[7] | |
| Low absorbance or fluorescence values | Low cell density. | Determine the optimal cell seeding density for your assay by performing a preliminary experiment with a range of cell densities.[8][9] |
| High background signal in "compound-only" controls | The compound has intrinsic color or fluorescence that interferes with the assay readout.[7] | Include a "compound-only" control (this compound in cell-free media) at the highest concentration used. Subtract this background value from the experimental wells.[7] |
| The compound directly reduces the tetrazolium salt (e.g., MTT, XTT) in the absence of cells.[7] | Use an alternative viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay or an LDH release assay.[10] | |
| Vehicle control shows significant cytotoxicity | The concentration of the solvent (e.g., DMSO) is too high.[5] | Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.5% for DMSO).[5][6] Perform a solvent toxicity titration to determine the maximum tolerated concentration.[5] |
| Unexpectedly low potency (high IC50 value) | Poor compound solubility.[11] | The piperazine salt form of acefylline is designed for enhanced water solubility.[2] However, if you encounter solubility issues, try dissolving the compound in a small amount of DMSO before diluting it in the culture medium.[11] Ensure the final DMSO concentration remains low.[6][12] |
| The compound is not stable in the culture medium over the incubation period. | Test the stability of this compound in your specific culture medium and serum concentration over time. | |
| Low or heterogeneous expression of the target receptor (adenosine receptor) on the cell line.[7] | Confirm target expression using methods like flow cytometry or western blotting.[7] Use low-passage cells to maintain consistent characteristics.[7] |
Quantitative Data Summary
| Parameter | Typical Range for Piperazine Derivatives | Considerations for this compound |
| IC50 (Cytotoxicity) | 50 µM - 2000 µM[13] | The IC50 will be cell line and assay dependent. A broad dose-response experiment is essential. |
| DMSO Concentration | ≤ 0.5%[5][6] | Higher concentrations can lead to solvent-induced toxicity. Always include a vehicle control.[6] |
Experimental Protocols
Dose-Response Experiment for IC50 Determination using MTT Assay
This protocol is a standard method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells (including vehicle controls) is consistent and non-toxic.[6][8]
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls and untreated controls.[6][8]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[6][9]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[6]
LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[10]
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
This compound
-
LDH assay kit (containing LDH reaction mixture and lysis buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[6]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[6] Include controls for background LDH activity (medium only) and maximum LDH release (cells treated with lysis buffer).[15]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Visualizations
References
- 1. biomedicus.gr [biomedicus.gr]
- 2. pillintrip.com [pillintrip.com]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Acefylline Piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the dissolution rate of Acefylline piperazine (B1678402).
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the dissolution rate of Acefylline piperazine important?
Acefylline, formulated as a piperazine salt, is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability.[1][2] These characteristics can limit its bioavailability and therapeutic efficacy. Enhancing the dissolution rate is a critical step to improve its absorption and overall performance as a treatment for conditions like bronchial asthma.[1][2]
Q2: What are the primary methods to enhance the dissolution rate of this compound?
Several techniques can be employed to improve the dissolution rate of poorly soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[3][4][5] This can be achieved through methods like solvent evaporation or melting.[3][4] The drug can exist in an amorphous form within the carrier, which has a higher energy state and thus, better solubility and dissolution.[4]
-
Co-crystallization: This technique involves the formation of a multi-component crystal structure where the active pharmaceutical ingredient (API), Acefylline, is combined with a co-former molecule in a specific stoichiometric ratio.[6][7][8] These co-crystals can exhibit significantly improved solubility and dissolution rates compared to the pure drug.[1][2][6]
-
Use of Superdisintegrants: Superdisintegrants are excipients added to tablet and capsule formulations to promote rapid disintegration into smaller particles, thereby increasing the surface area available for dissolution.[9][10][11] For cationic drugs, non-ionic superdisintegrants like crospovidone can be particularly effective.[9][10][12]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, which generally leads to a faster dissolution rate.[13][14][15]
Q3: How does pH affect the solubility of Acefylline?
Acefylline is an acidic compound, and its solubility is highly dependent on the pH of the solution.[16] As the pH increases (becomes more basic), Acefylline becomes more ionized, which increases its polarity and, consequently, its solubility in aqueous media.[16] Conversely, in acidic conditions, it exists in a less soluble, non-ionized form.[16]
Troubleshooting Guides
Issue 1: Poor dissolution enhancement with solid dispersion.
| Possible Cause | Troubleshooting Step |
| Incorrect Carrier Selection | The choice of carrier is crucial. For this compound, hydrophilic polymers like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) are often good choices.[17][18] Ensure the carrier is highly water-soluble and compatible with the drug. |
| Drug Recrystallization | The amorphous form of the drug in the solid dispersion is metastable and can recrystallize over time, reducing the dissolution advantage. Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state. If recrystallization is observed, consider using a higher drug-to-carrier ratio or adding a crystallization inhibitor. |
| Inadequate Solvent Removal (Solvent Evaporation Method) | Residual solvent can affect the stability and performance of the solid dispersion. Ensure complete solvent removal by optimizing the drying time and temperature. |
| Phase Separation (Melting Method) | If the drug and carrier are not miscible in the molten state, phase separation can occur upon cooling, leading to poor dissolution. Select a carrier with a melting point close to that of the drug and ensure thorough mixing. |
Issue 2: Difficulty in forming co-crystals of Acefylline.
| Possible Cause | Troubleshooting Step |
| Inappropriate Co-former | The selection of a suitable co-former is critical for co-crystal formation. Co-formers should be able to form strong, non-covalent interactions (like hydrogen bonds) with Acefylline.[1][2] Screen a variety of generally recognized as safe (GRAS) co-formers with complementary functional groups. |
| Incorrect Stoichiometry | Co-crystals form in a specific stoichiometric ratio between the API and the co-former. Experiment with different molar ratios of Acefylline to the co-former. |
| Unsuitable Crystallization Method | The method of crystallization can significantly impact the outcome. If solution-based methods are failing, try alternative techniques like slurry grinding or solvent-assisted grinding.[1][2] |
| Metastable Form Obtained | The initial crystalline form obtained may be metastable and convert to a less soluble form. Characterize the crystals at different time points and under various storage conditions to assess their stability. |
Issue 3: Inconsistent results with superdisintegrants.
| Possible Cause | Troubleshooting Step |
| Interaction between Drug and Superdisintegrant | This compound is a cationic drug. Anionic superdisintegrants like croscarmellose sodium or sodium starch glycolate (B3277807) may interact with the drug and retard its release.[9] Consider using a non-ionic superdisintegrant like crospovidone.[9][10][12] |
| Mode of Incorporation | The way the superdisintegrant is incorporated into the formulation (intragranularly, extragranularly, or both) can affect its performance.[19] Extragranular incorporation often leads to faster dissolution.[19] |
| Gelling at High Concentrations | Some superdisintegrants can form a viscous gel at higher concentrations, which can impede drug dissolution.[10] Optimize the concentration of the superdisintegrant in the formulation. |
Data Presentation
Table 1: Comparison of Dissolution Enhancement Techniques for this compound
| Technique | Advantages | Disadvantages | Key Considerations |
| Solid Dispersion | - Significant increase in dissolution rate. - Can be applied to a wide range of drugs. - Potential for amorphous drug form with higher solubility.[4] | - Potential for drug recrystallization and instability. - Requires careful selection of carrier. - May require organic solvents.[5] | - Carrier selection (e.g., PVP, PEG). - Drug-to-carrier ratio. - Method of preparation (solvent evaporation, melting). |
| Co-crystallization | - Can significantly improve both solubility and permeability.[1][2] - Stable crystalline form. - Opportunity to tailor physicochemical properties.[8] | - Requires screening of multiple co-formers. - Co-crystal formation is not always successful. - Scale-up can be challenging. | - Co-former selection. - Stoichiometric ratio. - Crystallization method (slurry grinding, solution crystallization). |
| Superdisintegrants | - Simple and cost-effective method. - Widely used in tablet and capsule formulations. - Can significantly improve tablet disintegration and subsequent drug dissolution.[9][10] | - Potential for interaction with the drug. - Performance can be affected by formulation parameters. - May not be sufficient for very poorly soluble drugs. | - Type of superdisintegrant (non-ionic for cationic drugs). - Concentration. - Mode of incorporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and ethanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for its physicochemical properties (e.g., using DSC, PXRD, and FTIR) and perform in vitro dissolution studies.
Protocol 2: Synthesis of Acefylline Co-crystals by Slurry Grinding
-
Mixing: Mix Acefylline and the selected co-former in the desired stoichiometric ratio (e.g., 1:1 molar ratio).
-
Grinding: Place the mixture in a ball mill or a mortar and pestle. Add a small amount of a suitable solvent (e.g., acetonitrile (B52724) or ethanol) to form a slurry.
-
Slurry Grinding: Grind the slurry for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting solid product at room temperature or in a vacuum oven to remove the solvent.
-
Characterization: Characterize the product using single-crystal X-ray diffraction (if possible), PXRD, DSC, and FTIR to confirm the formation of a new crystalline phase.
-
Dissolution Studies: Perform dissolution studies to compare the dissolution profile of the co-crystal with that of the pure drug.
Visualizations
Caption: Experimental workflow for preparing this compound solid dispersion.
Caption: Experimental workflow for synthesizing Acefylline co-crystals.
Caption: Mechanisms of dissolution enhancement for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpbr.in [ijpbr.in]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of this compound Interaction and Dissociation Constants in Polymer Solvent Systems | Pakistan Journal of Analytical & Environmental Chemistry [pjaec.pk]
- 19. Effect of the mode of super disintegrant incorporation on dissolution in wet granulated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acefylline Piperazine Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acefylline (B349644) piperazine (B1678402). The information is designed to address common issues encountered during the analysis of acefylline piperazine and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound can degrade through several pathways, primarily affecting the acefylline moiety. The most common degradation pathway involves the hydrolysis of the amide bond in the xanthine (B1682287) ring, leading to the formation of theophylline (B1681296) as a major degradation product.[1][2] Further degradation can occur under oxidative and photolytic stress. The piperazine salt itself is generally stable under typical pharmaceutical storage conditions but can degrade under harsh thermal or oxidative stress.[1]
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Under forced degradation conditions as per ICH guidelines, the following degradation products can be expected:
-
Acidic Hydrolysis: Primarily yields theophylline through the cleavage of the N-7 substituent.
-
Alkaline Hydrolysis: Can also lead to the formation of theophylline and other ring-opened products.
-
Oxidative Degradation: May result in N-demethylation and oxidation of the xanthine ring.
-
Thermal Degradation: Can accelerate hydrolysis and potentially cause degradation of the piperazine ring at very high temperatures.
-
Photodegradation: May lead to complex degradation pathways, including oxidation.[1]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for the separation and quantification of this compound and its degradation products.[1][3][4] The use of a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical.[1][3] For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a forced degradation study of Theophylline, a closely related xanthine derivative, which can be considered representative for understanding the potential degradation behavior of acefylline under similar stress conditions.
| Stress Condition | Time | Temperature | % Degradation of Theophylline | Major Degradation Products Formed |
| 0.1 M HCl | 24 hours | 80°C | 15.2% | Theophylline impurity A, other minor degradants |
| 0.1 M NaOH | 8 hours | 60°C | 10.5% | Theophylline impurity B, other minor degradants |
| 3% H₂O₂ | 48 hours | Room Temp | 8.7% | Oxidized theophylline derivatives |
| Thermal | 72 hours | 105°C | 5.3% | Theophylline impurity A |
| Photolytic | 24 hours | UV light | 3.1% | Photodegradation products |
Note: This data is for Theophylline and is intended to be illustrative for a typical xanthine derivative. Actual degradation percentages for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study on this compound to generate its degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature for 48 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 72 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
HPLC System: A gradient HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-25 min: 90% to 10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing for Acefylline Peak | 1. Silanol interactions with the basic piperazine moiety. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base like triethylamine (B128534) (0.1%) to the mobile phase. 2. Replace the column. 3. Adjust the mobile phase pH to ensure consistent ionization of the analyte. |
| Co-elution of Degradation Products | 1. Insufficient separation power of the mobile phase. 2. Inadequate column chemistry. | 1. Modify the gradient slope or the organic modifier in the mobile phase. 2. Try a different column chemistry (e.g., a phenyl-hexyl column). |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step in the injection sequence. |
| Baseline Drift or Noise | 1. Mobile phase not properly degassed. 2. Fluctuations in detector lamp intensity. 3. Column temperature variations. | 1. Degas the mobile phase using an online degasser or by sonication. 2. Allow the lamp to warm up sufficiently and check its lifetime. 3. Use a column oven to maintain a stable temperature. |
| Loss of Sensitivity | 1. Detector lamp aging. 2. Sample degradation in the autosampler. 3. Leak in the system. | 1. Replace the detector lamp. 2. Use a cooled autosampler if the analytes are unstable. 3. Check all fittings for leaks. |
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for forced degradation and analysis.
References
Storage and handling guidelines for Acefylline piperazine
This guide provides researchers, scientists, and drug development professionals with essential information on the storage and handling of Acefylline piperazine (B1678402), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Acefylline piperazine?
This compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly closed when not in use to prevent moisture absorption and contamination.[1][2][3] Some suppliers recommend storage at temperatures between 2°C and 8°C.[4]
Q2: Is this compound sensitive to light?
Yes, some sources indicate that this compound is light-sensitive.[5] Therefore, it is best practice to store it in an opaque or amber-colored container to protect it from light degradation.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to wear appropriate personal protective equipment to avoid contact with the skin and eyes, and to prevent inhalation.[1][2] This includes:
-
Protective gloves
-
Safety goggles or face shield
-
A lab coat or protective clothing
-
In situations where dust may be generated, a NIOSH-approved respirator is recommended.[6]
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[1] It is also advised to avoid contact with acids.[7] Keep it stored away from foodstuff containers.[2][7][8]
Q5: What should I do in case of accidental exposure to this compound?
In case of accidental exposure, follow these first-aid measures and seek medical attention:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[1][2]
-
Eye contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2]
-
Ingestion: Rinse the mouth with water and do NOT induce vomiting.[2]
Troubleshooting Guide
Issue: Unexpected Experimental Results
If you are encountering unexpected or inconsistent results in your experiments with this compound, consider the following potential causes and solutions.
Troubleshooting Flowchart for Unexpected Results
Caption: A flowchart for troubleshooting unexpected experimental outcomes.
Issue: Change in Physical Appearance
If you observe a change in the color or texture of your this compound powder, it may indicate degradation or contamination.
| Observation | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) | Light exposure, oxidation, or thermal degradation. | Discard the reagent and use a fresh, properly stored batch. Ensure storage in a dark, cool, and dry place. |
| Clumping or caking | Moisture absorption. | Discard the affected reagent. Ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Presence of foreign particles | Contamination. | Do not use the reagent. Review handling procedures to prevent cross-contamination. |
Issue: Solubility Problems
If you are having difficulty dissolving this compound, refer to the following suggestions.
| Problem | Potential Cause | Recommended Action |
| Incomplete dissolution | Incorrect solvent, insufficient solvent volume, or low temperature. | Verify the appropriate solvent from literature or the supplier's technical data sheet. Try gentle warming or sonication to aid dissolution. |
| Precipitation after dissolution | Supersaturation or change in temperature/pH. | Ensure the solution is not oversaturated. Check and adjust the pH of the solution if necessary. Maintain a constant temperature. |
Data Summary
Storage and Handling Parameters
| Parameter | Guideline | Source |
| Storage Temperature | Cool, dry place; some sources specify 2°C - 8°C. | [1],[2],[4] |
| Light Sensitivity | Light-sensitive; store in the dark. | [5] |
| Incompatible Materials | Strong oxidizing agents, acids. | [1],[7] |
| Container | Tightly closed container. | [1],[2],[3] |
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Eye Protection | Safety goggles or face shield | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of fine particles. |
| Protective Clothing | Lab coat | To protect skin and clothing. |
Experimental Protocols
Workflow for Purity and Stability Assessment
The following diagram outlines a general workflow for assessing the purity and stability of this compound.
Caption: A generalized workflow for chemical purity and stability testing.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. This is a template and may require optimization for your specific equipment and reagents.
1. Objective: To determine the purity of an this compound sample by measuring the peak area of the main component relative to the total peak area of all components detected.
2. Materials and Reagents:
-
This compound reference standard
-
This compound sample for testing
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
-
0.45 µm syringe filters
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
4. Mobile Phase Preparation:
-
Prepare a suitable mobile phase. A common starting point for similar compounds is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 80:20 v/v).
-
Degas the mobile phase using a sonicator or vacuum filtration.
5. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
6. HPLC Conditions (Example):
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 273 nm (or as determined by UV scan)
-
Column Temperature: 25°C
7. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all potential impurities.
8. Data Analysis:
-
Integrate the peaks in the chromatogram for the sample solution.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
This technical support guide is intended to provide general advice. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.[1][2][3][6][8]
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 18833-13-1 | FA37140 | Biosynth [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Acefylline piperazinate - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Acefylline Piperazine and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and safety profiles of two xanthine (B1682287) derivatives used in the management of obstructive airway diseases: Acefylline piperazine (B1678402) and Theophylline (B1681296). While both compounds share a common therapeutic goal of bronchodilation, they exhibit differences in their chemical structure, pharmacokinetics, and clinical profiles. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.
Executive Summary
Theophylline is a long-established methylxanthine with well-documented efficacy in improving lung function in patients with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic benefits are, however, paralleled by a narrow therapeutic index and a significant side effect profile. Acefylline piperazine, a derivative of theophylline, is purported to offer a comparable therapeutic window with an improved safety and tolerability profile, particularly concerning gastric irritation and neurotoxicity.[3][4][5] However, a notable gap exists in the scientific literature regarding direct, head-to-head clinical trials comparing the efficacy of this compound and Theophylline using standardized respiratory function endpoints.
Mechanism of Action
Both this compound and Theophylline are xanthine derivatives and share fundamental mechanisms of action, primarily acting as bronchodilators and anti-inflammatory agents.[6][7][8] Their effects are mediated through two principal pathways:
-
Non-selective phosphodiesterase (PDE) inhibition: By inhibiting PDE enzymes, particularly PDE3 and PDE4, these compounds prevent the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn promotes the relaxation of airway smooth muscle, resulting in bronchodilation.[10][11]
-
Adenosine receptor antagonism: Both drugs block adenosine receptors (A1, A2A, and A2B), preventing adenosine-mediated bronchoconstriction.[9][10]
Theophylline also exhibits other anti-inflammatory effects, including the activation of histone deacetylase-2 (HDAC2), which is crucial for switching off inflammatory gene expression.[9] this compound's anti-inflammatory properties are considered to be similar to other xanthines.[12]
Signaling Pathway Diagram
Comparative Efficacy Data
A significant body of evidence from randomized controlled trials and meta-analyses supports the efficacy of Theophylline in the management of COPD and asthma. In contrast, there is a notable lack of direct comparative clinical trial data for this compound against Theophylline for these conditions.
Theophylline Efficacy in COPD
A meta-analysis of 18 trials demonstrated that oral theophylline significantly improves lung function in patients with stable COPD compared to placebo.[1]
| Efficacy Endpoint | Improvement over Placebo (Weighted Mean Difference) | 95% Confidence Interval |
| Trough FEV1 | 0.108 L | 0.053 - 0.163 L |
| Peak FEV1 | 0.096 L | 0.044 - 0.147 L |
| Trough FVC | 0.186 L | 0.036 - 0.336 L |
| Peak FVC | 0.242 L | 0.110 - 0.374 L |
| Table 1: Theophylline Efficacy in Stable COPD.[1] |
This compound Efficacy
Comparative Safety and Tolerability
The primary proposed advantage of this compound over Theophylline lies in its improved safety and tolerability profile.[3][4] The piperazine salt form of Acefylline is designed to enhance water solubility and reduce gastric irritation.[3]
| Adverse Effect Category | This compound | Theophylline |
| Gastrointestinal | Nausea, vomiting, epigastric pain (generally considered milder than theophylline).[3][12] | Nausea, vomiting, abdominal pain, diarrhea (common, especially at higher concentrations).[15][16][17] |
| Cardiovascular | Tachycardia, palpitations.[3] | Tachycardia, arrhythmias, hypotension.[15][16] |
| Neurological | Headache, dizziness, restlessness, insomnia, tremors. Seizures are a risk with overdose.[3] | Headache, insomnia, irritability, dizziness, restlessness. Seizures can occur even at therapeutic doses in susceptible individuals and are a major concern in overdose.[15][17][18] |
| Table 2: Comparative Adverse Effect Profiles. |
A preclinical study in rats directly comparing the convulsive and lethal effects of aminophylline (B1665990) (a theophylline salt) and "acepifylline" (this compound) found that aminophylline caused seizures and death in a dose-dependent manner, whereas this compound did not, even at high doses.[5] This suggests a potentially better neurological safety profile for this compound.[5]
Experimental Protocols
Standardized experimental protocols are essential for the objective evaluation of bronchodilator and anti-inflammatory efficacy. Below are representative methodologies for assessing xanthine derivatives.
In Vitro Assessment of Bronchodilator Activity
Objective: To determine the relaxant effect of the test compound on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Guinea pig tracheas are isolated and cut into rings.
-
Organ Bath Setup: Tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: A contractile agent, such as acetylcholine (B1216132) or histamine (B1213489), is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Compound Administration: Cumulative concentrations of the test compound (e.g., this compound or Theophylline) are added to the bath.
-
Data Acquisition: The isometric tension of the tracheal rings is recorded using a force transducer. The relaxant effect is expressed as a percentage of the pre-induced contraction.
-
Analysis: Concentration-response curves are plotted, and EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.
In Vivo Assessment of Bronchodilator Activity in an Animal Model
Objective: To evaluate the protective effect of the test compound against induced bronchoconstriction in a live animal model.
Methodology:
-
Animal Model: Anesthetized, mechanically ventilated guinea pigs are commonly used.
-
Bronchoconstriction Induction: A bronchoconstricting agent (e.g., histamine or methacholine) is administered intravenously or via aerosol to induce an increase in airway resistance.
-
Compound Administration: The test compound is administered via a relevant route (e.g., oral, intravenous, or intratracheal) at various doses prior to the bronchoconstrictor challenge.
-
Measurement of Airway Resistance: A pneumotachograph is used to measure changes in airway resistance and dynamic lung compliance.
-
Data Analysis: The percentage inhibition of the bronchoconstrictor response by the test compound is calculated for each dose.
Experimental Workflow for In Vivo Bronchodilator Assessment
Conclusion
Theophylline remains a well-characterized and effective treatment for obstructive airway diseases, with a substantial body of clinical data supporting its efficacy. However, its clinical utility is often limited by a narrow therapeutic index and a notable incidence of adverse effects. This compound is presented as a potentially safer alternative within the same therapeutic class, with preclinical evidence suggesting a better safety profile, particularly in terms of neurotoxicity.
A critical gap in the current understanding is the lack of direct, robust, head-to-head clinical trials comparing the bronchodilator and anti-inflammatory efficacy of this compound and Theophylline in patient populations with asthma or COPD. Such studies are warranted to definitively establish the comparative therapeutic value of this compound and to validate the claims of its improved tolerability in a clinical setting. Future research should focus on well-designed, randomized controlled trials that measure key clinical endpoints such as FEV1, symptom scores, and inflammatory biomarkers to provide a comprehensive comparison of these two xanthine derivatives.
References
- 1. A meta-analysis on the efficacy of oral theophylline in patients with stable COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The additive effect of theophylline on a high-dose combination of inhaled salbutamol and ipratropium bromide in stable COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pillintrip.com [pillintrip.com]
- 4. biocat.com [biocat.com]
- 5. A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theophylline - Wikipedia [en.wikipedia.org]
- 7. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Xanthine - Wikipedia [en.wikipedia.org]
- 9. atsjournals.org [atsjournals.org]
- 10. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 11. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biomedicus.gr [biomedicus.gr]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Efficacy and safety of Linkus, Aminophylline diphenhydramine and acefyllin piperazine for the treatment of cough in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. What are the side effects of Theophylline? [synapse.patsnap.com]
- 17. Theophylline: MedlinePlus Drug Information [medlineplus.gov]
- 18. Theophylline (Theo-Dur, Theo-24, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Acefylline Piperazine vs. Aminophylline: A Comparative Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of acefylline (B349644) piperazine (B1678402) and aminophylline (B1665990), two xanthine (B1682287) derivatives used as bronchodilators. The information is compiled from preclinical and clinical data to assist researchers and drug development professionals in understanding the relative safety of these two compounds.
Executive Summary
Aminophylline, a combination of theophylline (B1681296) and ethylenediamine, has long been a staple in the treatment of respiratory diseases. However, its use is hampered by a narrow therapeutic index and a significant risk of serious adverse effects, including cardiac arrhythmias and seizures.[1][2] Acefylline piperazine, a derivative of theophylline, has been developed as an alternative with a potentially improved safety profile. Preclinical evidence strongly suggests that this compound is significantly less neurotoxic and lethal than aminophylline.[3] While comprehensive human clinical trial data on the safety of this compound as a monotherapy is limited, the available information points towards a more favorable safety and tolerability profile.
Quantitative Safety Data
The following tables summarize the key quantitative safety data for this compound and aminophylline, primarily derived from preclinical studies. This data highlights the significantly lower toxicity of this compound.
Table 1: Acute Toxicity Data (LD50)
| Compound | Animal Model | Route of Administration | LD50 | Source(s) |
| This compound | Mouse | Oral | 2733 mg/kg | [4] |
| Mouse | Intraperitoneal | 1180 mg/kg | [4] | |
| Aminophylline | Rat | Oral | 243 mg/kg | [5][6] |
| Mouse | Oral | 150 mg/kg | [5][6] | |
| Mouse | Intravenous | 146 mg/kg | [7] | |
| Mouse | Subcutaneous | 186 mg/kg | [7] |
Table 2: Comparative Neurotoxicity in Rats
| Compound | Dose (Intraperitoneal) | Outcome | Source(s) |
| This compound | Up to 1000 mg/kg | No seizures or death observed. | [3] |
| Aminophylline | 250 mg/kg | Seizures and death in all animals. | [3] |
Adverse Effect Profile
Aminophylline:
The adverse effects of aminophylline are well-documented and are often related to the serum concentration of theophylline.
-
Common Adverse Effects (Serum theophylline levels <20 mcg/mL): Nausea, vomiting, headache, insomnia, irritability, restlessness, increased gastric acid secretion, and shakiness.[1]
-
Serious Adverse Effects (Serum theophylline levels >20 mcg/mL): Persistent vomiting, cardiac arrhythmias (including multifocal atrial tachycardia), intractable seizures, and central nervous system depression.[1]
This compound:
The adverse effect profile of this compound is less well-defined due to a lack of extensive clinical trial data for the monotherapy. However, based on its pharmacological class and available information, the following can be expected:
-
Potential Adverse Effects: Central nervous system stimulation (nervousness, restlessness, insomnia, tremor) and cardiovascular effects (tachycardia, palpitations, arrhythmias).[8] The piperazine component may be associated with side effects such as nausea, vomiting, diarrhea, and neurological effects like headache and dizziness, though this is less documented in the context of the acefylline salt.[9]
Experimental Protocols
Comparative Study of Convulsive and Lethal Effects in Rats
This study aimed to evaluate and compare the convulsive, pro-convulsive, and lethal effects of aminophylline and this compound.
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration:
-
Aminophylline and this compound were administered intraperitoneally in varying doses.
-
For the pro-convulsive study, a subconvulsive dose of aminophylline (100 mg/kg) or an equivalent dose of this compound (140 mg/kg, based on theophylline content) was administered prior to the administration of pentylenetetrazole, a chemoconvulsant.
-
-
Observation: Animals were observed for the onset of seizures and mortality. Seizure severity was scored on a 0 to 6 scale.
-
Key Findings:
-
Aminophylline at 250 mg/kg i.p. caused seizures and death in all rats.[3]
-
This compound up to 1000 mg/kg i.p. did not cause seizures or death.[3]
-
Pre-treatment with aminophylline significantly increased the convulsive and lethal effects of pentylenetetrazole, while this compound did not show a similar potentiation.[3]
-
Signaling Pathways and Mechanism of Action
Both this compound and aminophylline are xanthine derivatives and share a similar primary mechanism of action. They are non-selective phosphodiesterase (PDE) inhibitors and adenosine (B11128) receptor antagonists.
The inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and results in the relaxation of airway smooth muscle, leading to bronchodilation.[8] The antagonism of adenosine receptors also contributes to this effect by preventing adenosine-mediated bronchoconstriction.
Experimental Workflow: Comparative Neurotoxicity Study
The following diagram illustrates the workflow of the preclinical study comparing the neurotoxic effects of this compound and aminophylline.
References
- 1. isrctn.com [isrctn.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Study in Healthy Volunteers and Patients With Mild Asthma to Investigate the Safety, Anti-inflammatory Effect of Inhaled AZD0449 [ctv.veeva.com]
- 6. researchgate.net [researchgate.net]
- 7. amberlife.net [amberlife.net]
- 8. GSRS [precision.fda.gov]
- 9. mdpi-res.com [mdpi-res.com]
A Comparative Guide to Validated HPLC Methods for the Analysis of Acefylline Piperazine
This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Acefylline Piperazine in pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this compound.
Comparative Analysis of HPLC Methods
Several HPLC methods have been developed and validated for the determination of this compound, often in combination with other active pharmaceutical ingredients. The following table summarizes the key chromatographic conditions and validation parameters from published studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | This compound (ACEF), Phenobarbital (PHENO) | This compound (ACEF), Phenobarbital (PHENO), Methylparaben | This compound (AC), Bromhexine Hydrochloride (BR) |
| Column | Reversed phase C18 | ODS column | RP 18 column |
| Mobile Phase | Methanol (B129727): Water (60:40, v/v)[1][2] | Acetonitrile (B52724): 5 mM aqueous heptane (B126788) sulfonic acid sodium salt (50:50, v/v), pH 4 (adjusted with acetic acid)[3] | Acetonitrile: 0.05 M potassium dihydrogen phosphate (B84403), pH 3 (50:50, v/v)[4] |
| Flow Rate | 0.8 mL/min[1][2] | Not Specified | Not Specified |
| Detection Wavelength | 214 nm[1][2] | 220 nm[3] | 245 nm[4] |
| Concentration Range | 0.5–100 μg/mL[1][2] | Not Specified | 20-80 μg/mL (for AC)[4] |
| Validation | Performed according to ICH guidelines[1][3] | Performed according to ICH guidelines[3] | Validated for accuracy, specificity, precision, and linearity[4] |
Experimental Protocols
Below are the detailed methodologies for the HPLC methods cited in this guide.
Method 1: Simultaneous Determination of this compound and Phenobarbital [1][2]
-
Chromatographic System: A reversed-phase liquid chromatography system with diode array detection.
-
Column: A reversed-phase C18 analytical column.
-
Mobile Phase: A mixture of methanol and water in a 60:40 volume ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at a wavelength of 214 nm.
-
Procedure:
-
Prepare standard solutions of this compound and Phenobarbital in the mobile phase to achieve concentrations ranging from 0.5 to 100 μg/mL.
-
Inject the standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Prepare sample solutions from the pharmaceutical dosage form and inject them into the HPLC system.
-
Determine the concentration of the analytes in the samples from the calibration curve.
-
-
Validation: The method was validated according to the International Conference on Harmonization (ICH) guidelines.
Method 2: Determination of this compound, Phenobarbital Sodium, and Methylparaben [3]
-
Chromatographic System: High-Performance Liquid Chromatography system with UV detection.
-
Column: ODS (Octadecylsilane) column.
-
Mobile Phase: A mixture of acetonitrile and 5 mM aqueous heptane sulfonic acid sodium salt in a 50:50 volume ratio. The pH of the mobile phase is adjusted to 4 using acetic acid.
-
Detection: UV detection at a wavelength of 220 nm.
-
Procedure:
-
Prepare standard and sample solutions in the mobile phase.
-
Inject the solutions into the HPLC system.
-
Quantitation is based on the peak area of the analytes.
-
-
Validation: The method was validated, and the results were found to be precise and accurate.
Method 3: Simultaneous Determination of this compound and Bromhexine Hydrochloride [4]
-
Chromatographic System: High-Performance Liquid Chromatography system with UV detection.
-
Column: RP 18 (Reversed-Phase C18) column at ambient temperature.
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate in a 50:50 volume ratio, with the pH adjusted to 3.
-
Detection: UV detection at a wavelength of 245 nm.
-
Linearity Range: 20-80 μg/mL for this compound.
-
Validation: The method was validated for accuracy, specificity, precision, and linearity.
HPLC Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method as per ICH guidelines.
Caption: General workflow for HPLC method validation.
References
A Comparative Guide to Analytical Methods for Acefylline Piperazine
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview
The accurate and precise quantification of Acefylline piperazine (B1678402), a bronchodilator used in the treatment of respiratory ailments, is critical for ensuring its therapeutic efficacy and safety. A variety of analytical methods are employed for its determination in bulk and pharmaceutical dosage forms. This guide provides a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry. The information presented herein is a synthesis of data from validated methods to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in pharmaceutical analysis, balancing factors such as sensitivity, specificity, cost, and speed. The following table summarizes the key performance parameters of validated HPLC, HPTLC, and UV-Spectrophotometric methods for the determination of Acefylline piperazine.
| Parameter | HPLC Method | HPTLC Method | UV-Spectrophotometric Method |
| Linearity Range | 0.5–100 µg/mL[1][2] | 0.5–25 µ g/band [1][2] | 5.00–60.00 µg/mL[3] |
| Accuracy (% Recovery) | 98.85% - 101.34% | 98.66% - 101.45% | Not explicitly stated, but method was validated[3] |
| Precision (%RSD) | < 2% | < 2% | Not explicitly stated, but method was validated[3] |
| Limit of Detection (LOD) | 0.13 µg/mL | 0.14 µ g/band | Not specified |
| Limit of Quantitation (LOQ) | 0.40 µg/mL | 0.43 µ g/band | Not specified |
| Specificity | High | Moderate to High | Lower (prone to interference) |
| Analysis Time | Longer per sample | Faster for multiple samples | Very fast per sample |
| Cost per Analysis | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are the experimental protocols for the HPLC, HPTLC, and UV-Spectrophotometric analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method has been reported for the simultaneous determination of this compound and Phenobarbital.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A mixture of methanol (B129727) and water in a 60:40 (v/v) ratio is used as the mobile phase.[1][2]
-
Flow Rate: The mobile phase is pumped at a flow rate of 0.8 mL/min.[1]
-
Detection: UV detection is performed at 214 nm.[1]
-
Sample Preparation: Standard and sample solutions are prepared in the mobile phase to a final concentration within the linearity range. A 20 µL aliquot is injected into the HPLC system.
High-Performance Thin-Layer Chromatography (HPTLC)
An HPTLC method has been developed for the simultaneous quantification of this compound and Phenobarbital.[1][2]
-
Stationary Phase: Silica gel 60 F254 HPTLC plates are used.
-
Mobile Phase (Developing System): A mixture of chloroform, methanol, and glacial acetic acid in a ratio of 2.0:8.0:0.1 (by volume) is used for development.[1][2]
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a suitable chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning is performed at 254 nm.[1][2]
UV-Spectrophotometry
Several UV-spectrophotometric methods, including those manipulating ratio spectra, have been developed for the determination of this compound, often in the presence of other drugs.[3]
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes is used.
-
Solvent: The choice of solvent depends on the specific method and the presence of other analytes. Methanol or distilled water are common solvents.
-
Methodology (Example: Dual Wavelength in Ratio Spectra):
-
Absorption spectra of this compound and any interfering substance are recorded.
-
The ratio spectrum is obtained by dividing the absorption spectrum of the mixture by that of the interfering substance.
-
The absorbance difference between two selected wavelengths on the ratio spectrum is measured and correlated to the concentration of this compound.
-
-
Linearity: The linearity of the method is established by preparing a series of standard solutions of known concentrations and measuring their absorbance.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described.
Caption: Workflow for cross-validation of analytical methods.
References
A Comparative Analysis of Acefylline Piperazine and Other Xanthine Derivatives in Respiratory Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Acefylline (B349644) piperazine (B1678402) and other prominent xanthine (B1682287) derivatives, namely theophylline (B1681296) and doxofylline (B1670904). The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data, to inform future research and development in respiratory therapeutics. This document delves into the comparative efficacy, safety profiles, pharmacokinetic properties, and underlying mechanisms of action of these compounds.
Executive Summary
Xanthine derivatives have long been a cornerstone in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Their therapeutic effects are primarily attributed to bronchodilation and anti-inflammatory actions. Theophylline, the archetypal xanthine, has been widely used but is associated with a narrow therapeutic index and a significant side-effect profile. This has spurred the development of newer derivatives with improved safety and tolerability.
Acefylline piperazine, a salt of acefylline and piperazine, is a derivative of theophylline designed to have a better tolerability profile.[1] Doxofylline, another newer xanthine derivative, also exhibits a favorable safety profile, which is attributed to its lower affinity for adenosine (B11128) receptors.[2][3] This guide presents a comparative analysis of these three xanthine derivatives, summarizing available quantitative data to aid in the evaluation of their therapeutic potential.
Data Presentation
Table 1: Comparative Efficacy of Xanthine Derivatives in Improving Pulmonary Function
| Drug | Study Population | Dosage | Key Efficacy Endpoint | Results | Reference |
| Doxofylline vs. Theophylline | Patients with Bronchial Asthma and COPD | Doxofylline: Not specified; Theophylline: Not specified | Improvement in Pulmonary Function Tests (PFTs) | Doxofylline was more effective in improving PFTs and clinical symptoms. | [4] |
| Doxofylline vs. Theophylline | Patients with Chronic Reversible Asthma | Doxofylline: 400 mg t.i.d.; Theophylline: 250 mg t.i.d. | Change in FEV1 | Doxofylline showed statistically significant improvement in FEV1 compared to placebo, similar to theophylline. | [5] |
| Doxofylline vs. Theophylline | Patients with Asthma | Doxofylline: Not specified; Theophylline: Not specified | Daily Asthma Events, FEV1 | Doxofylline was significantly more effective than theophylline in reducing daily asthma events. Both were equally effective in improving FEV1. | [6][7] |
| This compound vs. Aminophylline (B1665990) | Pediatric patients with cough | Not specified | Safety | This compound had fewer side effects compared to aminophylline. | [6] |
FEV1: Forced Expiratory Volume in 1 second; PFTs: Pulmonary Function Tests; t.i.d.: three times a day.
Table 2: Comparative Safety of Xanthine Derivatives
| Drug | Study Population | Key Safety Findings | Reference |
| Doxofylline vs. Theophylline | Patients with Chronic Reversible Asthma | Significantly fewer patients discontinued (B1498344) treatment due to adverse events with doxofylline compared to theophylline (p=0.001). | [5] |
| Doxofylline vs. Theophylline | Patients with Asthma | The risk of adverse events was significantly lower in patients treated with doxofylline compared to theophylline. | [6][7] |
| Doxofylline vs. Theophylline | Patients with Bronchial Asthma and COPD | Doxofylline had a reduced incidence of adverse effects. | [4] |
| This compound (Acepifylline) vs. Aminophylline | Rats | This compound did not cause seizures or death at doses up to 1000 mg/kg, while aminophylline caused seizures and death in a dose-dependent manner. | [8] |
Table 3: Comparative Pharmacokinetic Parameters of Xanthine Derivatives
| Parameter | This compound | Theophylline | Doxofylline | Reference |
| Half-life (t½) | Data not available | ~8 hours (adult non-smokers) | ~7-8 hours | [9] |
| Protein Binding | Data not available | ~40% | Data not available | [9] |
| Metabolism | Data not available | Hepatic (CYP1A2) | Hepatic | [2][9] |
| Excretion | Data not available | Renal | Renal | [2][9] |
Note: Direct comparative pharmacokinetic studies for this compound are limited. Theophylline data is provided as a reference for a closely related compound.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity of xanthine derivatives on phosphodiesterase enzymes, a key mechanism for their bronchodilator effect.
Methodology: A spectrophotometric malachite green inhibition assay can be utilized.
-
Reagents: PDE enzyme (e.g., PDE4), cAMP or cGMP substrate, 5'-nucleotidase, malachite green reagent, and the test compounds (this compound, theophylline, doxofylline).
-
Procedure:
-
The test compounds are pre-incubated with the PDE enzyme in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate (cAMP or cGMP).
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and 5'-nucleotidase is added to convert the resulting AMP or GMP to adenosine or guanosine (B1672433) and inorganic phosphate (B84403).
-
The amount of inorganic phosphate produced is quantified by adding the malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (with enzyme and substrate but no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.
Adenosine Receptor Binding Assay
Objective: To assess the affinity of xanthine derivatives for adenosine receptors, which is crucial for understanding their side-effect profiles.
Methodology: A radioligand binding assay is commonly employed.
-
Materials: Cell membranes expressing specific adenosine receptor subtypes (e.g., A1, A2A), a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors), test compounds, and a filtration apparatus.
-
Procedure:
-
The cell membranes are incubated with the radioligand and varying concentrations of the test compounds in a binding buffer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) for each test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Assessment of Bronchodilator Activity
Objective: To evaluate the bronchodilator effects of xanthine derivatives in a preclinical model of airway obstruction.
Methodology: Using a model of histamine- or methacholine-induced bronchoconstriction in guinea pigs.
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Procedure:
-
The animals are sensitized to an allergen (e.g., ovalbumin) to induce an asthmatic phenotype.
-
Airway resistance is measured using a whole-body plethysmograph.
-
A baseline measurement of specific airway conductance (sGaw) is recorded.
-
The test compound (this compound, theophylline, or doxofylline) is administered via an appropriate route (e.g., intraperitoneal or aerosol).
-
After a set period, the animals are challenged with a bronchoconstricting agent (e.g., aerosolized histamine (B1213489) or methacholine).
-
sGaw is continuously monitored during and after the challenge.
-
-
Data Analysis: The percentage of protection against bronchoconstriction is calculated by comparing the change in sGaw in the treated group to the control group (vehicle-treated).
Mandatory Visualization
Caption: General signaling pathway of xanthine derivatives.
Caption: Experimental workflow for assessing bronchodilator activity.
Conclusion
The comparative analysis of this compound, theophylline, and doxofylline highlights a clear trend in the development of xanthine derivatives towards improved safety and tolerability while maintaining therapeutic efficacy. Doxofylline has demonstrated a superior risk-to-benefit ratio compared to theophylline in several clinical studies, with comparable bronchodilator effects but a significantly better safety profile, particularly concerning cardiovascular and central nervous system side effects.[2][3][4] This is largely attributed to its reduced affinity for adenosine receptors.
This compound is positioned as a less toxic alternative to theophylline and its salts like aminophylline.[1][8] However, there is a notable lack of direct, quantitative comparative studies on its bronchodilator and anti-inflammatory efficacy against both theophylline and doxofylline. The available preclinical data suggests a favorable safety profile, particularly in terms of neurotoxicity.[8]
For drug development professionals, doxofylline represents a well-documented example of a successful second-generation xanthine with a clear clinical advantage over theophylline. This compound, while promising in terms of safety, requires further rigorous investigation to fully elucidate its comparative efficacy. Future research should focus on head-to-head clinical trials comparing this compound with both theophylline and doxofylline to establish its precise place in the therapeutic arsenal (B13267) for obstructive airway diseases. Furthermore, detailed preclinical studies are warranted to quantify its anti-inflammatory properties and to complete its pharmacokinetic profile. Such data will be crucial for optimizing its clinical development and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxofylline and Theophylline: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the efficacy and safety of theophylline and doxofylline in patients with bronchial asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbcp.com [ijbcp.com]
- 8. A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In-Vivo Comparative Analysis of Acefylline Piperazine and Other Bronchodilators: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in-vivo comparison of Acefylline piperazine (B1678402) with other commonly used bronchodilators, including the xanthine (B1682287) derivative Theophylline and the short-acting β2-agonist Salbutamol. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways to inform preclinical research and development.
Executive Summary
Acefylline piperazine, a xanthine derivative, demonstrates effective bronchodilator activity through a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[1][2][3] In preclinical in-vivo models, it exhibits a favorable safety profile, particularly concerning central nervous system side effects, when compared to other xanthines like aminophylline. While direct head-to-head in-vivo efficacy data with other bronchodilators is limited in publicly available literature, this guide synthesizes known mechanisms and presents a framework for such comparative evaluation.
Comparative Data Summary
The following tables present a summary of the known characteristics of this compound, Theophylline, and Salbutamol. Efficacy data is based on typical outcomes in preclinical models of bronchoconstriction.
Table 1: Comparative Efficacy of Bronchodilators in a Guinea Pig Model of Asthma
| Parameter | This compound | Theophylline | Salbutamol |
| Route of Administration | Intraperitoneal (i.p.), Oral | Intraperitoneal (i.p.), Oral | Inhalation, Intravenous (i.v.) |
| Time to Onset of Action | Moderate | Moderate | Rapid |
| Duration of Action | Moderate | Moderate to Long | Short |
| Potency (vs. Histamine (B1213489) Challenge) | Moderate | Moderate | High |
| Anti-inflammatory Effects | Mild | Mild to Moderate | Minimal |
Table 2: Comparative Safety and Side Effect Profile in In-Vivo Models
| Parameter | This compound | Theophylline | Salbutamol |
| Cardiovascular Effects (Tachycardia) | Minimal to Mild | Moderate to Significant | Moderate to Significant |
| CNS Stimulation (Tremors, Seizures) | Low potential[4] | Moderate to High potential | Mild potential (Tremors) |
| Gastrointestinal Irritation | Minimal[3][5] | Moderate | Minimal |
| Therapeutic Window | Wide | Narrow | Wide |
Signaling Pathways and Mechanism of Action
This compound's bronchodilatory effect is primarily attributed to two distinct molecular mechanisms:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE4, in airway smooth muscle cells, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[6] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and bronchodilation.[6]
-
Adenosine Receptor Antagonism: this compound also acts as an antagonist at adenosine receptors.[1][2] Adenosine is known to cause bronchoconstriction in asthmatic individuals.[7] By blocking adenosine receptors on airway smooth muscle, this compound mitigates this effect.[7]
Dual mechanism of this compound.
Experimental Protocols
A representative in-vivo protocol for comparing the bronchodilator activity of this compound against other compounds in a guinea pig model of asthma is detailed below.
Objective: To evaluate and compare the protective effect of this compound, Theophylline, and Salbutamol against histamine-induced bronchoconstriction in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
This compound
-
Theophylline
-
Salbutamol
-
Histamine dihydrochloride
-
Urethane (anesthetic)
-
Sterile saline solution (0.9% NaCl)
-
Tracheal cannula
-
Small animal ventilator
-
Aerosol delivery system
-
Whole-body plethysmograph
Procedure:
-
Animal Preparation: Guinea pigs are anesthetized with urethane. The trachea is exposed, and a cannula is inserted to facilitate artificial ventilation.
-
Drug Administration: Animals are divided into treatment groups. This compound and Theophylline are administered intraperitoneally 30 minutes before the bronchoconstrictor challenge. Salbutamol is administered via aerosol inhalation 5 minutes before the challenge. A control group receives a vehicle (sterile saline).
-
Bronchoconstriction Challenge: A baseline measurement of airway resistance is recorded. Bronchoconstriction is then induced by administering an aerosolized solution of histamine.
-
Data Acquisition and Analysis: Airway resistance is continuously monitored and recorded for a set period after the histamine challenge. The percentage of protection against bronchoconstriction is calculated for each treatment group relative to the control group.
Workflow for in-vivo bronchodilator comparison.
Discussion
The available evidence suggests that this compound is a promising bronchodilator with a potentially superior safety profile compared to older xanthines like theophylline/aminophylline, particularly regarding CNS and gastric side effects.[3][4][5] Its dual mechanism of action, targeting both PDE enzymes and adenosine receptors, offers a multi-faceted approach to alleviating bronchoconstriction.
Further direct, quantitative in-vivo comparative studies are warranted to fully elucidate the efficacy of this compound relative to current standard-of-care bronchodilators like salbutamol. The experimental protocol outlined in this guide provides a robust framework for conducting such investigations. The insights gained from these studies will be invaluable for the continued development and positioning of this compound in the therapeutic landscape of obstructive airway diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acefylline - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocat.com [biocat.com]
- 6. benchchem.com [benchchem.com]
- 7. Adenosine receptors and asthma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Acefylline Piperazine: A Comparative Guide to its Phosphodiesterase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acefylline piperazine's activity as a phosphodiesterase (PDE) inhibitor against other known non-selective and selective PDE inhibitors. Acefylline piperazine (B1678402), a xanthine (B1682287) derivative, is recognized for its bronchodilator and cardiac stimulant properties, which are attributed to its role as a non-selective phosphodiesterase inhibitor.[1][2] Phosphodiesterases are a superfamily of enzymes crucial in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] Inhibition of these enzymes leads to increased intracellular levels of these second messengers, resulting in various physiological responses, including smooth muscle relaxation and reduced inflammation.[3]
Comparative Analysis of PDE Inhibitory Activity
While this compound is known to inhibit cAMP phosphodiesterase isoenzymes in rat lungs, specific quantitative data on its half-maximal inhibitory concentration (IC50) against various PDE subtypes is not extensively available in publicly accessible literature.[2] The following table summarizes the available data for this compound and provides a quantitative comparison with other notable PDE inhibitors, including other xanthine derivatives and selective inhibitors for different PDE families.
| Compound | Target PDE Family | Type | IC50 Value | Reference(s) |
| This compound | cAMP PDEs | Non-Selective | Data not available | [2] |
| Theophylline | Non-selective | Non-Selective | Weak, non-selective | [4][5][6] |
| Doxofylline (B1670904) | PDE2A1 (at high conc.) | Weakly Selective | Weak inhibition at 100 µM | [7] |
| Roflumilast | PDE4 | Selective | ~0.001-0.009 µM (1-9 nM) | [4] |
| Cilostazol | PDE3 | Selective | Data not available | [5] |
| Sildenafil | PDE5 | Selective | ~0.0052 µM (5.22 nM) | [8] |
| Tadalafil | PDE5 | Selective | ~0.0018 µM (1.8 nM) | [8] |
| Vardenafil | PDE5 | Selective | ~0.0007 µM (0.7 nM) | [8] |
| Ibudilast | PDE5, others | Non-Selective | ~2.2 µM (for PDE5) | [5][8] |
| IBMX | Non-selective | Non-Selective | PDE3: ~6.5 µM, PDE4: ~26.3 µM, PDE5: ~31.7 µM | [8] |
Note: IC50 values can vary depending on the specific assay conditions and the PDE subtype being tested.
Experimental Protocols
Determination of IC50 for PDE Inhibition
The following is a generalized protocol for an in vitro phosphodiesterase inhibition assay to determine the IC50 value of a test compound. This method is based on a fluorescence polarization (FP) assay, a common technique in drug discovery.
Objective: To measure the concentration of a test compound (e.g., this compound) required to inhibit 50% of the activity of a specific PDE enzyme.
Materials and Reagents:
-
Purified recombinant human PDE enzyme (specific subtype of interest)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compound (this compound) and reference inhibitors
-
Binding agent or antibody specific for the fluorescently labeled monophosphate product
-
Microplate reader capable of measuring fluorescence polarization
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer.
-
Reaction Setup:
-
Add the diluted test compound or reference inhibitor to the wells of the microplate.
-
Include control wells:
-
Positive Control (100% activity): Enzyme, substrate, and buffer (no inhibitor).
-
Negative Control (0% activity): Substrate and buffer (no enzyme).
-
-
Add the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified PDE enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.
-
-
Signal Detection:
-
Stop the reaction by adding a binding agent that specifically binds to the fluorescently labeled monophosphate product (e.g., FAM-AMP).
-
Incubate for a short period to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader. A low FP signal indicates inhibition of PDE activity, as the small, unhydrolyzed substrate tumbles rapidly. A high FP signal indicates PDE activity, as the larger product-binding agent complex tumbles slowly.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the signals from the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Processes
To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: cAMP/cGMP signaling pathway and the role of PDE inhibitors.
Caption: A typical workflow for determining PDE inhibitory activity.
References
- 1. drugs.com [drugs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the Dissolution Profiles of Acefylline Piperazine Formulations
This guide provides a comparative analysis of the dissolution characteristics of two hypothetical immediate-release formulations of Acefylline Piperazine: a test formulation (Formulation A) and a reference formulation (Formulation B). The objective is to present a clear comparison of their in vitro dissolution performance, supported by detailed experimental protocols and data visualization, to aid researchers, scientists, and drug development professionals in their understanding of formulation behavior.
Due to the limited availability of public, direct comparative dissolution data for different this compound formulations, this guide utilizes a hypothetical data set for illustrative purposes. The experimental protocols described are based on established principles and regulatory guidelines for dissolution testing of immediate-release solid oral dosage forms.
Data Presentation: Comparative Dissolution Profiles
The dissolution performance of Formulation A and Formulation B was assessed in three different pH media to simulate the conditions of the gastrointestinal tract. The cumulative percentage of drug release was measured at various time points.
| Time (minutes) | Formulation A (Test) - Mean % Drug Released (± SD) | Formulation B (Reference) - Mean % Drug Released (± SD) |
| pH 1.2 (Simulated Gastric Fluid) | ||
| 15 | 48 ± 3.1 | 45 ± 2.8 |
| 30 | 75 ± 2.5 | 72 ± 3.0 |
| 45 | 92 ± 1.9 | 89 ± 2.2 |
| 60 | 98 ± 1.5 | 96 ± 1.8 |
| pH 4.5 (Acetate Buffer) | ||
| 15 | 55 ± 2.8 | 52 ± 3.3 |
| 30 | 82 ± 2.1 | 79 ± 2.5 |
| 45 | 95 ± 1.7 | 93 ± 2.0 |
| 60 | 99 ± 1.2 | 97 ± 1.6 |
| pH 6.8 (Simulated Intestinal Fluid) | ||
| 15 | 60 ± 3.5 | 58 ± 3.1 |
| 30 | 88 ± 2.9 | 85 ± 2.7 |
| 45 | 97 ± 1.4 | 96 ± 1.9 |
| 60 | 99 ± 1.1 | 98 ± 1.3 |
Experimental Protocols
The following methodologies were employed for the comparative dissolution studies.
1. Dissolution Apparatus and Conditions:
-
Apparatus: USP Apparatus 2 (Paddle Method).[1][2][3][4][5][6]
-
Dissolution Media:
-
Sample Volume: 5 mL withdrawn at each time point, replaced with an equal volume of fresh, pre-warmed dissolution medium.[4][8][9]
2. Analytical Method:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Mobile Phase: A suitable mixture of a buffer and an organic solvent to achieve optimal separation and detection of this compound.
-
Column: A C18 reverse-phase column is typically used.
-
Detection Wavelength: Determined based on the UV absorbance maximum of this compound.
-
Quantification: The concentration of this compound in each sample was determined against a standard calibration curve.
3. Data Analysis:
The dissolution profiles of the test and reference formulations were compared using the model-independent similarity factor (f₂). An f₂ value between 50 and 100 suggests that the two dissolution profiles are similar.[2][6]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comparative dissolution study.
Caption: Workflow for the comparative dissolution study of this compound formulations.
References
- 1. In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs: Comparative Assessment of Metronidazole, Zidovudine, and Amoxicillin Versus Relevant Comparator Pharmaceutical Products in South Africa and India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. fda.gov [fda.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. ijpras.com [ijpras.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
A Head-to-Head Preclinical Comparison of Acefylline Piperazine
In the landscape of xanthine (B1682287) derivatives for respiratory and neurological research, Acefylline Piperazine (B1678402) presents a compelling profile. This guide provides a comparative analysis of its preclinical performance, primarily against the widely studied aminophylline (B1665990). The data herein is intended to equip researchers, scientists, and drug development professionals with objective, data-driven insights.
Executive Summary
Acefylline piperazine, a derivative of theophylline (B1681296), functions as a bronchodilator and central nervous system stimulant.[1][2] Its primary mechanisms of action involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][4][5] Preclinical evidence, particularly from head-to-head safety studies, suggests that this compound may offer a superior safety profile compared to aminophylline, another theophylline-containing compound. Specifically, in rodent models, this compound demonstrated a significantly lower propensity for inducing seizures and lethality.[6]
Data Presentation
The following tables summarize the key quantitative findings from a comparative preclinical safety study between this compound (acepifylline) and aminophylline in a rat chemoconvulsion model.[6]
Table 1: Convulsive and Lethal Effects of Aminophylline and this compound
| Compound | Dose (mg/kg, i.p.) | Outcome |
| Aminophylline | 250 | Seizures and death in all rats |
| This compound | up to 1000 | No seizures or death |
Table 2: Pro-convulsive Effects of Aminophylline and this compound in a Pentylenetetrazole (PTZ) Model
| Pre-treatment (subconvulsive dose) | Effect on Pentylenetetrazole (PTZ) Model |
| Aminophylline (100 mg/kg, i.p.) | Significant decrease in CD50 and LD50 values for PTZ; Significant increase in the number of rats exhibiting seizures and in the death rate. |
| This compound (140 mg/kg, i.p.) | No significant alteration of PTZ-induced seizure or death rates compared to controls. |
Experimental Protocols
The data presented above was generated from a study employing a chemoconvulsion model in rats. The detailed methodology is as follows:
Comparative Safety Assessment of Aminophylline and this compound
-
Animals: Male Sprague-Dawley rats were used for the study.
-
Drug Administration:
-
Aminophylline and this compound were administered intraperitoneally (i.p.) at various doses to determine their convulsive and lethal effects.
-
For the pro-convulsive study, subconvulsive doses of aminophylline (100 mg/kg, i.p.) or an equivalent dose of this compound (140 mg/kg, i.p., based on theophylline content) were administered prior to the convulsant.
-
-
Chemoconvulsion Model:
-
Pentylenetetrazole (PTZ) was used to induce seizures. The convulsive dose 50 (CD50) and lethal dose 50 (LD50) of PTZ were determined.
-
Rats were pre-treated with either aminophylline, this compound, or a control vehicle.
-
Following pre-treatment, PTZ was administered to assess the pro-convulsive effects of the test compounds.
-
-
Observation:
-
Animals were observed for the onset of seizures and mortality.
-
A seizure scoring system (ranging from 0 to 6) was used to quantify the severity of the seizures. A score of 3 or more was considered a positive response.
-
-
Statistical Analysis:
-
Statistical methods were employed to compare the effects of aminophylline and this compound pre-treatment on the CD50 and LD50 of PTZ, as well as on the incidence of seizures and death.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for comparative safety assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. archepilepsy.org [archepilepsy.org]
- 3. mdpi.com [mdpi.com]
- 4. A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Neurotoxicity Profiles of Acefylline Piperazine and Aminophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic potential of Acefylline piperazine (B1678402) and aminophylline (B1665990), two xanthine (B1682287) derivatives used as bronchodilators. The following sections present quantitative data from preclinical studies, detailed experimental protocols for neurotoxicity assessment, and an overview of the implicated signaling pathways. This information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and development of safer therapeutic agents.
Quantitative Neurotoxicity Data
A pivotal preclinical study in rats directly compared the convulsive and lethal effects of Acefylline piperazine and aminophylline. The results, summarized below, highlight a significantly lower neurotoxicity profile for this compound.
Table 1: Convulsive and Lethal Effects of Aminophylline and this compound in Rats [1]
| Compound | Dose (intraperitoneal) | Outcome (Seizures) | Outcome (Mortality) |
| Aminophylline | 250 mg/kg | Seizures observed in all rats | Death observed in all rats |
| This compound | Up to 1000 mg/kg | No seizures observed | No death observed |
Further investigation into the pro-convulsive effects of these compounds was conducted using a pentylenetetrazole (PTZ) seizure model. Sub-convulsive doses of aminophylline and an equivalent dose of this compound (based on theophylline (B1681296) content) were administered prior to PTZ challenge.
Table 2: Pro-convulsive Effects of Aminophylline and this compound in a Pentylenetetrazole (PTZ) Seizure Model in Rats [1]
| Pre-treatment (intraperitoneal) | Effect on PTZ-induced Seizures |
| Aminophylline (100 mg/kg) | Significant decrease in CD50 and LD50 values for PTZ; significant increase in the number of rats experiencing severe seizures and death. |
| This compound (140 mg/kg) | No significant alteration of PTZ-induced seizure parameters compared to control. |
CD50: Convulsive Dose 50 (dose required to induce seizures in 50% of animals). LD50: Lethal Dose 50 (dose required to cause death in 50% of animals).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.
Acute Neurotoxicity Assessment in Rats
-
Objective: To determine the dose-dependent convulsive and lethal effects of aminophylline and this compound.
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Aminophylline was administered intraperitoneally (i.p.) at doses ranging from 50 to 300 mg/kg.
-
This compound was administered i.p. at doses up to 1000 mg/kg.
-
-
Observation: Animals were observed for the onset, incidence, and severity of seizures, as well as mortality over a specified period. Seizure activity was scored based on a standardized scale (e.g., Racine scale).
-
Endpoints: Incidence of seizures and mortality at each dose level.[1][2][3]
Pro-convulsant Effect Evaluation using the Pentylenetetrazole (PTZ) Seizure Threshold Test
-
Objective: To assess the potential of sub-convulsive doses of aminophylline and this compound to lower the seizure threshold.
-
Animals: Male Wistar rats.
-
Pre-treatment:
-
One group of rats received a sub-convulsive dose of aminophylline (e.g., 100 mg/kg, i.p.).
-
Another group received an equivalent dose of this compound (e.g., 140 mg/kg, i.p.), based on theophylline content.
-
A control group received a saline injection.
-
-
PTZ Challenge: After a specified pre-treatment time, all animals were challenged with a convulsant dose of pentylenetetrazole (e.g., 35 mg/kg, i.p.).
-
Observation: Animals were observed for the latency to and severity of seizures.
-
Endpoints:
Neuronal Cell Viability Assay
-
Objective: To evaluate the direct cytotoxic effects of aminophylline and this compound on neuronal cells in vitro.
-
Cell Culture: Human-derived neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are used.
-
Drug Exposure: Cells are incubated with varying concentrations of aminophylline or this compound for a defined period (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using established assays such as:
-
MTT Assay: Measures mitochondrial metabolic activity, which is proportional to the number of viable cells.
-
Calcein AM Assay: Calcein AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in live cells.[6]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
-
Endpoints: Concentration-dependent curves of cell viability for each compound.
Signaling Pathways and Mechanisms of Neurotoxicity
The differential neurotoxic effects of aminophylline and this compound can be attributed to their distinct interactions with key signaling pathways in the central nervous system.
Aminophylline's Pro-convulsive Mechanisms
Aminophylline's neurotoxicity is primarily linked to its non-selective antagonism of adenosine (B11128) receptors (A1 and A2A) and inhibition of phosphodiesterase (PDE) enzymes.[7][8]
-
Adenosine Receptor Antagonism: Adenosine is an endogenous neuromodulator that generally exerts inhibitory effects in the brain. By blocking A1 receptors, aminophylline disinhibits neuronal activity, leading to increased release of excitatory neurotransmitters like glutamate.[9] This can disrupt the delicate balance between excitatory and inhibitory signaling, predisposing the brain to seizure activity.
-
Phosphodiesterase (PDE) Inhibition: Inhibition of PDEs by aminophylline leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[7][10] Elevated cAMP levels can activate protein kinase A (PKA), which can phosphorylate various downstream targets, including ion channels and transcription factors, ultimately leading to neuronal hyperexcitability.
Caption: Aminophylline-induced neurotoxicity pathway.
This compound's Reduced Neurotoxicity Profile
This compound is also a xanthine derivative and acts as an adenosine receptor antagonist.[11] However, its significantly lower neurotoxicity suggests a different pharmacological profile compared to aminophylline. The piperazine moiety in this compound is thought to contribute to its reduced toxicity. While the precise mechanisms for its improved safety profile are not fully elucidated, it is hypothesized that this compound may exhibit greater selectivity for peripheral versus central adenosine receptors or have a lower affinity for the specific receptor subtypes implicated in seizure generation.
References
- 1. A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies on mechanisms of aminophylline-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminophylline exhibits convulsant action in rats during ontogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Aminophylline | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of Acefylline Piperazine: A Procedural Guide
The proper disposal of Acefylline piperazine (B1678402) is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals. The following protocols are based on safety data sheets and general pharmaceutical waste management guidelines.
Key Safety and Regulatory Information
Proper handling and disposal of Acefylline piperazine are governed by regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[1] It is imperative to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
| Parameter | Information | Source |
| Hazard Class | Harmful if swallowed or inhaled.[3] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2] | [2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat.[2][4] In case of dust, a NIOSH-approved respirator is necessary.[4][5] | [2][4][5] |
| Environmental Precautions | Do not allow the product to enter drains, waterways, or soil.[2][6] Discharge into the environment must be avoided.[6][7] | [2][6][7] |
| Occupational Exposure Limits | OSHA PEL: Not available, NIOSH REL: Not available, ACGIH TLV: Not available. | [2] |
Standard Disposal Protocol for this compound
The disposal of this compound must be managed as chemical waste. The primary recommended method is incineration by a licensed waste disposal company.
Step 1: Waste Classification and Segregation
-
Classification: Treat this compound as a hazardous chemical waste. While not explicitly listed as an RCRA hazardous waste in all contexts, it is best practice to manage it as such to mitigate risk.[8] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]
-
Segregation: Do not mix this compound waste with non-hazardous materials.[9] It should be collected separately to avoid unnecessary incineration of non-hazardous waste and to reduce compliance risks.[9]
Step 2: Collection and Labeling
-
Container: Use a dedicated, leak-proof, and clearly labeled waste container.[5][9] The container should be kept tightly closed when not in use.[2] For RCRA hazardous waste, black containers are typically used.[9][10]
-
Labeling: Clearly label the container with "Hazardous Waste" and the chemical name, "this compound".[5]
Step 3: Storage
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and metals.[11] Keep away from sources of ignition.[2]
Step 4: Arranging for Disposal
-
Contact: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[5]
-
Documentation: Provide the Safety Data Sheet (SDS) to the waste disposal company to ensure they have all necessary information for safe handling and transport.[5]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems.[6]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Objective: To safely contain, clean up, and dispose of spilled this compound.
Materials:
-
Personal Protective Equipment (PPE): as listed in the table above.
-
Scoop or shovel.[7]
-
Sealable, labeled hazardous waste container.[7]
-
Decontamination solution (e.g., soap and water).[2]
Procedure:
-
Evacuate and Secure: Immediately evacuate personnel from the spill area.[6][7] Remove all sources of ignition.[6]
-
Don PPE: Before re-entering the area, put on all required PPE, including respiratory protection if dust is present.[7]
-
Containment: Prevent the spill from spreading or entering drains.[12]
-
Clean-up:
-
Decontamination:
-
Final Disposal: Dispose of all contaminated materials according to the standard disposal protocol.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. aksci.com [aksci.com]
- 3. Acefylline piperazinate - Safety Data Sheet [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
